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Core Science & Biosynthesis

Foundational

The Strategic Role of 3-Butyl-1,1,2-trimethyl-1H-benzo[e]indolium in Near-Infrared (NIR) Cyanine Dye Synthesis

Executive Summary The development of advanced fluorophores for deep-tissue bioimaging and theranostics relies heavily on the precise engineering of heterocyclic precursors. 3-Butyl-1,1,2-trimethyl-1H-benzo[e]indolium (of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of advanced fluorophores for deep-tissue bioimaging and theranostics relies heavily on the precise engineering of heterocyclic precursors. 3-Butyl-1,1,2-trimethyl-1H-benzo[e]indolium (often synthesized as an iodide or hexafluorophosphate salt) is a cornerstone intermediate in the synthesis of asymmetric and symmetric near-infrared (NIR) cyanine dyes[1]. By providing an extended π -conjugated system via its benzo-fused core and a tunable lipophilic profile via its N-butyl chain, this precursor enables the creation of red-shifted fluorophores (e.g., Cy5.5, Cy7.5, and Indocyanine Green analogs) that operate within the highly desirable NIR-I and NIR-II optical windows[2].

This technical guide deconstructs the structural causality, synthetic methodology, and downstream applications of this critical indolium salt for drug development professionals and synthetic chemists.

Chemical Identity and Structural Causality

The architectural design of 3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium is not arbitrary; every functional group serves a distinct mechanistic purpose in dye synthesis and final photophysical performance:

  • The Benzo[e]indole Core: Fusing a benzene ring to the e-face of the standard indole core extends the molecule's π -conjugation. In polymethine dye chemistry, this extended conjugation lowers the HOMO-LUMO gap, predictably red-shifting the absorption and emission spectra by approximately 20–40 nm compared to non-benzo-fused analogs[3]. This shift is critical for moving emission past the 700 nm threshold, minimizing biological autofluorescence.

  • The N-Butyl Substituent: Alkylation at the nitrogen atom (quaternization) creates the positively charged indolium cation required for cyanine dye formation. The 4-carbon butyl chain is strategically chosen to provide a lipophilic steric shield. This prevents excessive π−π stacking and H-aggregation in aqueous biological media, preserving the dye's quantum yield[2].

  • The C2-Methyl Group (The Reactive Center): The gem-dimethyl groups at C1 block unwanted side reactions, while the methyl group at C2 exhibits high C-H acidity due to the electron-withdrawing effect of the adjacent quaternary nitrogen. Under basic conditions, this C2-methyl group deprotonates to form a highly nucleophilic methylene base, which readily attacks electrophilic polymethine linkers (e.g., Vilsmeier-Haack reagents)[4].

Mechanistic Pathway: Quaternization and Condensation

The transformation of the base indole into a functional NIR dye occurs in two distinct phases. First, the N-alkylation ( SN​2 substitution) generates the active indolium salt. Second, a Knoevenagel-type condensation links two indolium molecules via a polymethine bridge.

Synthesis A 1,1,2-Trimethyl-1H-benzo[e]indole (Nucleophilic Precursor) C Solvent System (Toluene or Acetonitrile) A->C B 1-Iodobutane (Electrophilic Alkylating Agent) B->C D Reflux Condition (80-110°C, 12-24h) C->D E SN2 N-Alkylation (Quaternization) D->E F Precipitation & Cold Ether Wash (Purification) E->F G 3-Butyl-1,1,2-trimethyl-1H- benzo[e]indolium iodide F->G

Workflow for the N-alkylation synthesis of the benzo[e]indolium salt.

Experimental Protocol: Synthesis of the Indolium Iodide Salt

Objective: To generate 3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium iodide with >98% purity, ensuring no unreacted base interferes with downstream polymethine condensation.

Causality of Solvent Choice: Toluene is selected because the neutral starting materials are highly soluble in it, whereas the resulting highly polar indolium salt is entirely insoluble. This phase separation drives the reaction forward via Le Chatelier's principle and allows for self-purification through precipitation[5].

Step-by-Step Methodology:

  • Preparation: In an oven-dried, 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 equivalent (e.g., 5.0 g, 23.9 mmol) of 1,1,2-trimethyl-1H-benzo[e]indole in 25 mL of anhydrous toluene.

  • Alkylation: Add 1.5 equivalents (35.8 mmol) of 1-iodobutane. Note: The stoichiometric excess compensates for the volatility of the alkyl halide at reflux temperatures, ensuring complete conversion of the valuable indole precursor.

  • Reflux & Self-Validation: Heat the reaction mixture to 110°C under an inert argon atmosphere for 18 hours.

    • Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a Dichloromethane:Methanol (9:1) mobile phase. The disappearance of the high- Rf​ starting material and the formation of a distinct baseline spot (the highly polar salt) confirms successful quaternization.

  • Precipitation: Remove the heat source and allow the flask to cool to room temperature. A heavy, crystalline precipitate will form as the indolium salt crashes out of the non-polar toluene.

  • Isolation & Washing: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake extensively with cold diethyl ether (3 × 15 mL). Causality: Cold ether effectively solubilizes and removes unreacted 1-iodobutane and residual toluene without dissolving the target salt.

  • Drying: Dry the resulting solid under high vacuum at 40°C for 12 hours to yield 3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium iodide as a pale solid.

Downstream Applications: NIR-I and NIR-II Theranostics

Once synthesized, the benzo[e]indolium salt is subjected to base-catalyzed condensation with polymethine linkers (e.g., malonaldehyde dianil for pentamethines, or glutaconaldehyde dianil for heptamethines)[1].

The resulting dyes are pivotal in modern drug development:

  • Deep-Tissue Bioimaging: Because biological tissues (water, lipids, hemoglobin) exhibit minimal absorption and scattering in the NIR region (650–900 nm), benzo-fused cyanines offer superior signal-to-noise ratios for in vivo tumor mapping and vascular imaging[3].

  • Photothermal Therapy (PTT): Heptamethine cyanine dyes derived from benzo[e]indolium cores often exhibit high photothermal conversion efficiencies. Upon laser irradiation, the extended π -system undergoes non-radiative decay, generating localized heat capable of ablating targeted tumor cells[2].

Pathway A 3-Butyl-1,1,2-trimethyl-1H- benzo[e]indolium B Base Catalysis (Deprotonation of C2-Methyl) A->B C Methylene Base Intermediate (Highly Nucleophilic) B->C E Knoevenagel Condensation C->E D Polymethine Linker (e.g., Bis-aldehyde) D->E F NIR Cyanine Dye (e.g., Cy5.5 / Cy7.5 analog) E->F

Condensation pathway of benzo[e]indolium into NIR cyanine dyes.

Quantitative Data: Photophysical Impact of Benzo-Fusion

The table below summarizes the quantitative impact of utilizing a benzo[e]indolium precursor (such as the 3-butyl derivative) versus a standard indolium precursor in cyanine dye synthesis. The addition of the fused benzene ring consistently shifts the optical properties into the therapeutic window.

Dye ClassHeterocyclic CoreAlkyl SubstituentAbs/Em Maxima (nm)Molar Extinction ( ϵ )Primary Application
Cy5 IndoleEthyl / Propyl~640 / 660~250,000In vitro cell labeling
Cy5.5 Benzo[e]indole Butyl / Sulfobutyl ~675 / 695 ~250,000 Small animal imaging
Cy7 IndoleEthyl / Propyl~750 / 773~200,000Deep tissue imaging
Cy7.5 Benzo[e]indole Butyl ~788 / 808 ~220,000 NIR-I Theranostics
Heptamethine Benzo[cd]indoleButyl>1000 / >1100VariableNIR-II PTT / Imaging

References

  • 1 - ResearchGate 2.5 - PMC (NIH)

  • 2 - ResearchGate 4.3 - PMC (NIH)

  • 4 - Benchchem

Sources

Exploratory

Physicochemical Profiling and Mechanistic Workflows of 3-Butyl-1,1,2-trimethyl-1H-benzo[e]indolium

An In-Depth Technical Guide for Researchers and Drug Development Professionals Executive Overview In the landscape of molecular imaging and targeted drug development, the rational design of near-infrared (NIR) fluorescen...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Overview

In the landscape of molecular imaging and targeted drug development, the rational design of near-infrared (NIR) fluorescent probes is paramount. At the core of many advanced benzindocyanine dyes (such as Cy7 analogs) lies a critical quaternary ammonium building block: 3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium .

As a Senior Application Scientist, I approach this molecule not merely as a chemical reagent, but as a highly engineered structural anchor. The integration of a benzo-fused indolenine core with an N-butyl aliphatic chain provides precise control over the photophysical and pharmacokinetic properties of downstream fluorophores. This whitepaper dissects the physicochemical properties, structural causality, and self-validating synthetic workflows associated with this vital intermediate.

Physicochemical Properties & Quantitative Data

The compound is typically isolated and utilized as a salt, most commonly paired with an iodide ( I− ) or hexafluorophosphate ( PF6−​ ) counterion. The choice of counterion dictates its solubility profile and downstream utility. Iodide salts are the direct product of alkylation, while PF6−​ salts are often generated via anion exchange to enhance solubility in non-polar organic solvents and prevent heavy-atom fluorescence quenching in material science applications.

Below is a comparative physicochemical profile of the two primary salt forms [[1]]() .

PropertyIodide SaltHexafluorophosphate Salt
CAS Registry Number 137107-72-3545387-09-5
Molecular Formula C₁₉H₂₄INC₁₉H₂₄F₆NP
Molecular Weight 393.31 g/mol 411.37 g/mol
Physical Appearance Gray to green crystalline powderSolid crystalline powder
Melting Point 171 – 175 °CN/A
Storage Requirements 2 – 8 °C, protect from light/moistureRoom temperature to 4 °C

Mechanistic Causality: Structural Engineering of the Precursor

The selection of 3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium over standard indolenine derivatives is a deliberate choice driven by two fundamental structural modifications:

A. The Benzo[e]indole Core (Photophysical Tuning)

Standard indolenine precursors yield cyanine dyes that typically absorb in the visible spectrum (e.g., Cy3 at ~550 nm, Cy5 at ~650 nm). By utilizing a benzo[e]indole core, an additional fused benzene ring is introduced. This extends the π -electron conjugation of the resulting polymethine system. Mechanistically, this extended conjugation reduces the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Consequently, the absorption and emission spectra undergo a bathochromic (red) shift deep into the NIR window (700–900 nm) 34. This is critical for in vivo imaging, as NIR light minimizes photon scattering and bypasses the autofluorescence of biological chromophores like hemoglobin.

B. The N-Butyl Substitution (Pharmacokinetic Tuning)

The quaternization of the nitrogen atom via a 4-carbon butyl chain serves dual purposes. First, it provides the permanent positive charge required for the resonant polymethine bridge. Second, the aliphatic chain introduces precisely calibrated steric bulk and lipophilicity. This prevents intermolecular H-aggregation (which quenches fluorescence) and allows researchers to tune the amphiphilicity of the final dye, enhancing cellular membrane permeability without causing severe cytotoxicity 3.

Mechanism Core Benzo[e]indole Core (Extended π-System) Dye Benzindocyanine Dye Formation (Polymethine Condensation) Core->Dye Alkylation N-Butyl Substitution (Steric Bulk & Lipophilicity) Alkylation->Dye Photophysics Reduced HOMO-LUMO Gap (Bathochromic Shift) Dye->Photophysics Application NIR Fluorescence (700-900nm) Deep Tissue Bioimaging Photophysics->Application

Structural contributions of the benzo[e]indolium precursor to NIR photophysics.

Self-Validating Experimental Workflows

To ensure high purity and reproducibility, the synthesis of 3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium iodide relies on a self-validating SN​2 quaternization protocol. The workflow is designed so that the physical chemistry of the reaction intrinsically confirms its success.

Protocol: Synthesis of 3-Butyl-1,1,2-trimethyl-1H-benzo[e]indolium Iodide

Objective: To generate a high-purity quaternized indolium salt for downstream polymethine condensation.

Step 1: Reaction Setup

  • Action: In a flame-dried 100 mL round-bottom flask, dissolve 10.0 mmol of 1,1,2-trimethyl-1H-benzo[e]indole in 15 mL of anhydrous acetonitrile 3.

  • Causality: Acetonitrile is selected as a polar aprotic solvent. It stabilizes the highly polar transition state of the quaternization without hydrogen-bonding to the nucleophile, thereby maximizing the bimolecular nucleophilic substitution ( SN​2 ) reaction rate [[4]]().

Step 2: Alkylation and Reflux

  • Action: Add 12.0 mmol of 1-iodobutane dropwise. Equip the flask with a reflux condenser and heat the mixture in an oil bath at 80 °C for 24 hours under an inert argon atmosphere [[3]]().

  • Causality: The benzo-fused ring system introduces significant steric hindrance around the tertiary nitrogen. Refluxing provides the necessary thermal energy to overcome this high activation barrier, while the slight excess of alkyl halide drives the equilibrium toward completion.

Step 3: Self-Validating Purification

  • Action: Cool the reaction mixture to room temperature. Concentrate the solution slightly under reduced pressure, then pour it dropwise into 100 mL of ice-cold diethyl ether (or petroleum ether) under vigorous stirring 3 [[4]]().

  • Causality: This step exploits a drastic solubility differential. The unreacted starting materials (indole base and alkyl halide) are highly soluble in ether, whereas the newly formed, highly polar indolium iodide salt is completely insoluble. The immediate formation of a gray-to-green crystalline precipitate serves as a self-validating visual confirmation of successful product formation, circumventing the need for tedious column chromatography.

Step 4: Isolation

  • Action: Filter the precipitate under a vacuum, wash repeatedly with cold ether until the filtrate runs colorless, and dry under a high vacuum to yield the pure product.

Workflow Step1 1,1,2-Trimethyl-1H-benzo[e]indole + 1-Iodobutane Step2 Reflux in Acetonitrile (80°C, 24h) [Polar Aprotic SN2 Environment] Step1->Step2 Step3 Cool to RT & Concentrate [Drive Equilibrium] Step2->Step3 Step4 Precipitation in Cold Ether [Exploit Solubility Differential] Step3->Step4 Step5 3-Butyl-1,1,2-trimethyl-1H- benzo[e]indolium Iodide Step4->Step5

Workflow for the synthesis of 3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium iodide.

Conclusion

The physicochemical properties of 3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium make it an indispensable precursor in the synthesis of advanced optical materials and biological probes. By understanding the causality behind its benzo-fused structure and aliphatic alkylation, researchers can leverage this compound to engineer fluorophores with precise emission wavelengths and finely tuned cellular uptake profiles. Adhering to the self-validating synthetic protocols outlined above ensures the high-fidelity generation of this critical intermediate.

References

  • [1] Title: 3-Butyl-1,1,2-Trimethyl-1H-Benz[e]Indolium碘化物: Product Specifications Source: biola.edu URL:

  • [] Title: CAS 545387-09-5 (3-Butyl-1,1,2-trimethyl-1H-benz[e]indolium hexafluorophosphate(1-) (1:1)) Source: BOC Sciences URL:

  • [3] Title: Practical NIR Assay Derived from Cyanine to Evaluate Intracellular H₂S in Living Cell Imaging Source: MDPI URL:

  • [4] Title: NAD(P)H Activated Fluorescent Probe for Rapid Intraoperative Pathological Diagnosis and Tumor Histological Grading Source: PubMed Central (PMC) / NIH URL:

Sources

Foundational

3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium CAS number

An In-Depth Technical Guide to 3-Butyl-1,1,2-trimethyl-1H-benzo[e]indolium: Synthesis, Properties, and Applications in Advanced Biological Imaging For Researchers, Scientists, and Drug Development Professionals This guid...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-Butyl-1,1,2-trimethyl-1H-benzo[e]indolium: Synthesis, Properties, and Applications in Advanced Biological Imaging

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium, a key heterocyclic intermediate in the synthesis of near-infrared (NIR) fluorescent probes and cyanine dyes. Authored from the perspective of a Senior Application Scientist, this document elucidates the synthesis, physicochemical properties, and critical applications of this compound, with a focus on its relevance in modern drug development and biomedical research.

Core Introduction and Chemical Identity

3-Butyl-1,1,2-trimethyl-1H-benzo[e]indolium is a quaternary ammonium salt belonging to the benzo[e]indolium class of heterocyclic compounds. Its rigid, planar structure and extended π-conjugated system make it an essential building block for creating sophisticated molecular tools. The positive charge on the nitrogen atom makes it a powerful electron-accepting moiety and a reactive precursor for the synthesis of polymethine cyanine dyes.

While the cation itself is the core functional unit, it is commercially available and handled as a salt, most commonly with an iodide counter-ion.

PropertyValue
IUPAC Name 3-Butyl-1,1,2-trimethyl-1H-benzo[e]indolium iodide
CAS Number 137107-72-3[1]
Molecular Formula C₁₉H₂₄IN[1]
Molecular Weight 393.31 g/mol [1]
Appearance Gray to green crystalline powder[1]
Melting Point 171-175 °C[1]

The core value of this compound lies not in its direct biological activity, but in its role as a foundational precursor for creating highly specialized NIR dyes. These dyes are instrumental in non-invasive imaging techniques that are vital for preclinical and clinical research.[2][3][4]

Synthesis Pathway: A Two-Stage Approach

The synthesis of 3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium iodide is a well-established, two-part process. This methodology provides a reliable route for researchers to produce the necessary precursor for their specific dye synthesis endeavors.

Synthesis_Workflow cluster_0 Part 1: Fischer Indole Synthesis cluster_1 Part 2: N-Alkylation (Quaternization) 2-Naphthylhydrazine 2-Naphthylhydrazine Reaction1 2-Naphthylhydrazine->Reaction1 3-Methyl-2-butanone 3-Methyl-2-butanone 3-Methyl-2-butanone->Reaction1 Acid_Catalyst Glacial Acetic Acid Acid_Catalyst->Reaction1 Precursor 1,1,2-Trimethyl-1H-benzo[e]indole (CAS: 41532-84-7) Reaction2 Precursor->Reaction2 Starting Material Reaction1->Precursor Reflux Iodobutane Iodobutane Iodobutane->Reaction2 Solvent Acetonitrile Solvent->Reaction2 Final_Product 3-Butyl-1,1,2-trimethyl-1H-benzo[e]indolium iodide (CAS: 137107-72-3) Reaction2->Final_Product Heat/Reflux

Synthesis workflow for 3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium iodide.
Part 1: Synthesis of the Precursor, 1,1,2-Trimethyl-1H-benzo[e]indole

The foundational benzo[e]indole core is constructed via the Fischer indole synthesis. This classic reaction involves the acid-catalyzed condensation and cyclization of a hydrazine with a ketone.

Experimental Protocol:

  • Reaction Setup: To a solution of 2-naphthylhydrazine hydrochloride in a suitable solvent such as glacial acetic acid, add an equimolar amount of 3-methyl-2-butanone.

  • Reaction Conditions: The mixture is stirred and heated under reflux. The acidic environment facilitates the formation of a hydrazone intermediate, which then undergoes a[5][5]-sigmatropic rearrangement and subsequent cyclization to form the indole ring.

  • Workup and Purification: After the reaction is complete, the mixture is cooled and poured onto ice. Neutralization with a base, such as sodium carbonate, precipitates the crude product. The solid is collected by filtration, washed, and can be purified by recrystallization to yield 1,1,2-trimethyl-1H-benzo[e]indole (CAS: 41532-84-7).

Part 2: N-Alkylation to Form the Quaternary Salt

The second stage involves the quaternization of the nitrogen atom of the benzo[e]indole precursor. This SN2 reaction converts the tertiary amine of the indole ring into a quaternary ammonium salt, which is the desired reactive intermediate for dye synthesis.

Experimental Protocol:

  • Reaction Setup: Dissolve the 1,1,2-trimethyl-1H-benzo[e]indole precursor in a polar aprotic solvent like acetonitrile.

  • Reagent Addition: Add an excess of iodobutane (1-iodobutane) to the solution.

  • Reaction Conditions: The mixture is heated under reflux for several hours. The nitrogen atom of the indole acts as a nucleophile, attacking the electrophilic carbon of the iodobutane and displacing the iodide ion.

  • Workup and Purification: Upon cooling, the quaternary ammonium salt, being less soluble in the solvent, will often precipitate. The crude product can be collected by filtration and washed with a non-polar solvent like diethyl ether to remove unreacted starting materials. The final product is the 3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium iodide.

Core Applications in Drug Development and Research

The primary utility of 3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium iodide is its role as a key building block for near-infrared (NIR) heptamethine cyanine dyes. The butyl group enhances the lipophilicity of the resulting dye, which can influence its solubility and interaction with biological membranes.

The benzo[e]indolium moiety imparts a significant red-shift to the absorption and fluorescence spectra of the final dye, pushing its operational wavelength into the NIR window (typically >700 nm). This is critically important for in vivo imaging applications because light in this region can penetrate biological tissues more deeply with reduced scattering and minimal autofluorescence from endogenous molecules.[5]

Applications cluster_Dye NIR Cyanine Dye Synthesis cluster_Apps Research & Drug Development Applications Core_Compound 3-Butyl-1,1,2-trimethyl-1H- benzo[e]indolium Iodide Dye Heptamethine Cyanine Dyes Core_Compound->Dye Condensation with polymethine linker Imaging In Vivo Tumor Imaging Dye->Imaging Probes Fluorescent Probes for Biological Processes Dye->Probes Labeling Covalent Labeling of Biomolecules (Proteins, DNA) Dye->Labeling

Application pathway from the core compound to research use.

Key Application Areas:

  • Fluorescent Probes for In Vivo Imaging: This compound is a reactant for creating fluorescent probes used for imaging tumors and monitoring biological processes like acute ischemia in real-time.[2][3][4]

  • Bio-conjugation and Labeling: The resulting cyanine dyes can be functionalized with reactive groups (e.g., NHS esters, maleimides) to allow for covalent attachment to biomolecules such as antibodies, peptides, or nucleic acids. This enables researchers to track the biodistribution and target engagement of novel therapeutics.[6]

  • Sensors for Specific Analytes: Modified indolium-based dyes have been developed as highly sensitive and selective fluorescent sensors for detecting biologically relevant species, such as cyanide ions.[2]

Safety and Handling

As a quaternary ammonium iodide, 3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium iodide requires careful handling. The precursor, 1,1,2-trimethyl-1H-benzo[e]indole, is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[7] It is prudent to assume similar or enhanced irritant properties for the quaternary salt.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated place, away from strong oxidizing agents. The compound may be light-sensitive, so storage in an amber vial or in the dark is recommended.

  • First Aid:

    • Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

    • Skin Contact: Wash off with soap and plenty of water. If irritation persists, seek medical attention.

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

Conclusion

3-Butyl-1,1,2-trimethyl-1H-benzo[e]indolium iodide is a specialized yet indispensable chemical intermediate for researchers at the forefront of biomedical imaging and drug development. Its synthesis, while requiring standard organic chemistry techniques, is accessible and reliable. The true value of this compound is realized upon its conversion into NIR cyanine dyes, which serve as powerful tools for visualizing complex biological systems non-invasively. A thorough understanding of its synthesis, properties, and handling is essential for any scientist aiming to leverage its potential in creating the next generation of molecular probes and diagnostics.

References

  • A Convenient Synthesis of Cyanine Dyes: Reagents for the Labeling of Biomolecules. (2008). European Journal of Organic Chemistry. [Link]

  • Owens, E. A., Tawney, J. G., & Henary, M. M. (2014). 2-{(E)-2-[(3E)-2-Chloro-3-{(2E)-2-[1,1-dimethyl-3-(3-phenylpropyl)-1,3-dihydro-2H-benzo[e]indol-2-ylidene]-ethylidene}cyclohex-1-en-1-yl]ethenyl}-1,1-dimethyl-3-(3-phenylpropyl)-1H-benzo[e]indol-3-ium Iodide. Molbank, 2014(2), M814. [Link]

  • Material Safety Data Sheet for Tetrabutylammonium Iodide (TBAI). Loba Chemie. [Link]

  • Promchat, A., Rashatasakhon, P., & Sukwattanasinitt, M. (2017). A novel indolium salt as a highly sensitive and selective fluorescent sensor for cyanide detection in water. Journal of Hazardous Materials, 329, 255-261. [Link]

  • Google Patents. Cyanine dyes and synthesis methods thereof.
  • Henary, M., et al. (2013). Introduction of Various Substitutions to the Methine Bridge of Heptamethine Cyanine Dyes Via Substituted Dianil Linkers. Molecules, 18(9), 11065-11080. [Link]

  • DC Fine Chemicals. 1,1,2-Trimethyl-1H-benzo[e]indole Safety Information. [Link]

  • Scomparin, C., et al. (2021). Photosensitizers for photodynamic therapy: Structure-activity analysis of cyanine dyes through Design of Experiments. Dyes and Pigments, 194, 109601. [Link]

  • Chemical synthesis platform. 3-Butyl-1,1,2-Trimethyl-1H-Benz[e]Indolium Iodide. [Link]

Sources

Exploratory

A Senior Application Scientist's Guide to the Spectral Properties of 3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium

For: Researchers, scientists, and drug development professionals Abstract This technical guide provides a comprehensive overview of the anticipated spectral properties of 3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium, a me...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated spectral properties of 3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium, a member of the cyanine dye family. While specific experimental data for this precise molecule is not widely published, this document, grounded in the established photophysics of cyanine dyes, offers a robust predictive framework and detailed experimental protocols for its characterization.[1][2] We will explore the theoretical underpinnings of its absorbance and fluorescence characteristics, quantum yield, and fluorescence lifetime. Most critically, this guide furnishes detailed, field-proven methodologies for the empirical determination of these properties, empowering researchers to fully characterize this and similar molecules. The protocols are designed to be self-validating, ensuring scientific rigor and reproducibility.

Introduction: The Context of Cyanine Dyes

3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium belongs to the extensive class of organic compounds known as cyanine dyes. These dyes are characterized by two nitrogen-containing heterocyclic nuclei joined by a polymethine chain.[2] The defining feature of cyanine dyes is their strong absorption in the UV-visible and near-infrared (NIR) regions, often with high molar extinction coefficients, making them exceptionally useful as fluorescent probes and labels in a vast array of scientific applications.[3][4]

The benzo[e]indolium core of the topic compound suggests that its spectral properties will be in the longer wavelength region compared to simpler indolium dyes, a consequence of its extended π-conjugated system.[3][5] The quaternization of the indole nitrogen to form the indolium salt creates a cationic chromophore, a common feature of many commercially available cyanine dyes. The specific substituents—a butyl group on the nitrogen and three methyl groups on the indole ring—will subtly influence the dye's solubility, steric hindrance, and electronic properties, which in turn will modulate its spectral behavior.

Predicted Photophysical & Spectral Properties

The photophysical behavior of cyanine dyes is governed by the transitions between electronic energy states, primarily the S₀ (ground state) and S₁ (first excited singlet state). The following properties are central to the utility of 3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium as a fluorescent probe.

Absorbance and Emission Spectra

The absorption of a photon of appropriate energy promotes the molecule from its ground state to an excited state. The subsequent return to the ground state can occur through the emission of a photon, a process known as fluorescence.

  • Absorbance (λ_max_): Based on the benzo[e]indolium heterocyclic system, the primary absorption peak (λ_max_) is predicted to be in the visible region of the electromagnetic spectrum. The extended conjugation provided by the fused benzene ring typically pushes the absorption to longer wavelengths compared to simple indole-based dyes.[5]

  • Fluorescence Emission (λ_em_): Following excitation, the molecule rapidly relaxes to the lowest vibrational level of the S₁ state before emitting a photon to return to the S₀ state. This emission occurs at a lower energy (longer wavelength) than the absorption, a phenomenon known as the Stokes Shift . A significant Stokes shift is advantageous in fluorescence applications as it facilitates the separation of the emission signal from the excitation light.

  • Solvatochromism: The absorption and emission maxima of cyanine dyes are often sensitive to the polarity of the solvent, a phenomenon called solvatochromism.[6][7][8][9] In charged cyanines, polar solvents can stabilize the ground state, leading to a blue-shift (hypsochromic shift) in the absorbance spectrum.[7] The effect on the emission spectrum can be more complex and depends on the change in dipole moment upon excitation.

Fluorescence Quantum Yield (Φ_f_)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[10]

Φ_f_ = (Number of photons emitted) / (Number of photons absorbed)

A high quantum yield is desirable for a fluorescent probe as it corresponds to a brighter signal. The quantum yield of cyanine dyes is highly dependent on their molecular environment.[11] Factors that restrict non-radiative decay pathways, such as increasing solvent viscosity or binding to a macromolecule, can lead to an increase in fluorescence quantum yield.[2] Conversely, processes like cis-trans isomerization around the polymethine chain can provide an efficient non-radiative decay pathway, thus quenching fluorescence.[1][11]

Fluorescence Lifetime (τ)

The fluorescence lifetime is the average time the molecule spends in the excited state before returning to the ground state.[10] For many organic fluorophores, this is typically in the range of picoseconds to nanoseconds. The lifetime is an intrinsic property of the fluorophore in a specific environment and can be used as a sensing parameter.

Experimental Characterization of Spectral Properties

This section provides detailed protocols for the quantitative measurement of the key spectral properties of 3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium.

Steady-State Spectroscopy: Absorbance and Fluorescence

These measurements provide the fundamental absorption and emission characteristics of the dye.

Experimental Protocol:

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mM) of the dye in a high-purity solvent (e.g., spectroscopic grade methanol or DMSO).

  • Working Solution Preparation: Prepare a series of dilutions from the stock solution in the solvent of interest. For absorbance measurements, the concentrations should yield absorbance values between 0.01 and 0.1 at the λ_max_ to ensure linearity (within the Beer-Lambert law regime).

  • Absorbance Measurement:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record a baseline spectrum with the cuvette filled with the solvent of interest.

    • Measure the absorbance spectrum of each dilution over the desired wavelength range (e.g., 300-800 nm).

    • Identify the wavelength of maximum absorbance (λ_max_).

  • Fluorescence Measurement:

    • Use a spectrofluorometer.

    • Set the excitation wavelength to the determined λ_max_.

    • Record the fluorescence emission spectrum, scanning a range of wavelengths longer than the excitation wavelength (e.g., from λ_max_ + 10 nm to 850 nm).

    • To obtain the excitation spectrum, set the emission monochromator to the wavelength of maximum fluorescence and scan the excitation monochromator over a range of shorter wavelengths. The corrected excitation spectrum should be superimposable on the absorbance spectrum.[10]

Diagram of the Steady-State Spectroscopy Workflow:

G cluster_prep Sample Preparation cluster_abs Absorbance Spectroscopy cluster_fluor Fluorescence Spectroscopy stock Prepare 1 mM Stock Solution dilutions Create Serial Dilutions (Abs < 0.1) stock->dilutions uvvis UV-Vis Spectrophotometer dilutions->uvvis fluorometer Spectrofluorometer dilutions->fluorometer baseline_abs Record Solvent Baseline uvvis->baseline_abs measure_abs Measure Absorbance Spectra baseline_abs->measure_abs find_lambda_max Determine λmax measure_abs->find_lambda_max set_ex Set Excitation at λmax find_lambda_max->set_ex fluorometer->set_ex measure_ex Measure Excitation Spectrum fluorometer->measure_ex measure_em Measure Emission Spectrum set_ex->measure_em G cluster_prep Preparation cluster_measure Measurement cluster_analysis Data Analysis prep_std Prepare Dilutions of Standard measure_abs Measure Absorbance at λex prep_std->measure_abs prep_unk Prepare Dilutions of Unknown prep_unk->measure_abs measure_fluor Measure Integrated Fluorescence measure_abs->measure_fluor plot Plot Integrated Intensity vs. Absorbance measure_fluor->plot gradient Calculate Gradients (Grad_std, Grad_unk) plot->gradient calculate Calculate Φf(unk) using the formula gradient->calculate

Caption: Workflow for relative fluorescence quantum yield determination.

Time-Resolved Spectroscopy: Fluorescence Lifetime

Time-Correlated Single Photon Counting (TCSPC) is the gold standard for measuring fluorescence lifetimes in the nanosecond and picosecond range. [12][13][14][15] Conceptual Overview:

  • Excitation: The sample is excited by a high-repetition-rate pulsed laser or LED.

  • Photon Detection: A sensitive single-photon detector captures the emitted fluorescence photons. The detection rate is kept low (typically <5% of the excitation rate) to ensure that no more than one photon is detected per excitation cycle. [13]3. Timing: For each detected photon, the electronics measure the precise time delay between the excitation pulse and the photon's arrival. [12][15]4. Histogram Formation: Over many excitation cycles, a histogram of photon arrival times is built. This histogram represents the fluorescence decay profile of the sample. [12]5. Data Fitting: The decay profile is then fitted to an exponential or multi-exponential decay function to extract the fluorescence lifetime(s).

Table 1: Summary of Predicted Spectral Properties and Characterization Methods

PropertySymbolPredicted CharacteristicsPrimary Measurement Technique
Max. Absorbance Wavelengthλ_max_Visible region, sensitive to solvent polarityUV-Vis Spectrophotometry
Max. Emission Wavelengthλ_em_Red-shifted from λ_max_ (Stokes Shift)Spectrofluorometry
Molar Extinction CoefficientεHigh (> 50,000 M⁻¹cm⁻¹)UV-Vis Spectrophotometry
Fluorescence Quantum YieldΦ_f_Highly dependent on environmentRelative Spectrofluorometry
Fluorescence Lifetimeτ0.5 - 5 nanosecondsTime-Correlated Single Photon Counting (TCSPC)

Conclusion

References

  • Levitus, M., & Ranjit, S. (2010). Cyanine dyes in biophysical research: the photophysics of polymethine fluorescent dyes in biomolecular environments. Quarterly Reviews of Biophysics, 43(4), 477-518. [Link]

  • Virtual Labs. (n.d.). Determination of Fluorescence Quantum Yield of a Fluorophore. Amrita Vishwa Vidyapeetham. [Link]

  • Swabian Instruments. (n.d.). Time-Correlated Single Photon Counting (TCSPC). [Link]

  • Marris, D., et al. (2018). Fluorescence quantum yield and excited state lifetime determination by phase sensitive photoacoustics: concept and theory. Optics Letters, 43(20), 4933-4936. [Link]

  • Pronkin, P., & Tatikolov, A. (2022). Photonics of Trimethine Cyanine Dyes as Probes for Biomolecules. Molecules, 27(19), 6436. [Link]

  • Banerjee, D., Laha, A., & Bagchi, S. (1995). Solvent dependent absorption and fluorescence of a ketocyanine dye in neat and binary mixed solvents. Indian Journal of Chemistry - Section A, 34(2), 94-99. [Link]

  • Mandal, S., et al. (2021). Solvent influence on absorption and fluorescence spectra of merocyanine dyes: A theoretical and experimental study. Journal of Molecular Liquids, 334, 116039. [Link]

  • Awuah, S. G., & You, Y. (2015). Benz[c,d]indolium-containing Monomethine Cyanine Dyes: Synthesis and Photophysical Properties. Molecules, 20(12), 22861-22875. [Link]

  • PicoQuant. (n.d.). Time-Correlated Single Photon Counting. [Link]

  • Pronkin, P., & Tatikolov, A. (2022). Photonics of Trimethine Cyanine Dyes as Probes for Biomolecules. PubMed, 36103320. [Link]

  • Maus, M., et al. (2015). Accurate Fluorescence Quantum Yield Determination by Fluorescence Correlation Spectroscopy. The Journal of Physical Chemistry B, 119(13), 4649-4655. [Link]

  • Birks, J. B. (1976). Fluorescence Quantum Yield Measurements. Journal of Research of the National Bureau of Standards. Section A, Physics and Chemistry, 80A(3), 389–399. [Link]

  • ResearchGate. (n.d.). Experimental setup for time-correlated single photon counting (TCSPC). [Link]

  • Li, Y., et al. (2011). New benzo[e]indolinium cyanine dyes with two different fluorescence wavelengths. Dyes and Pigments, 90(2), 177-183. [Link]

  • Becker & Hickl GmbH. (n.d.). Time-correlated single photon counting (TCSPC). [Link]

  • Levitus, M., & Ranjit, S. (2010). Cyanine dyes in biophysical research: the photophysics of polymethine fluorescent dyes in biomolecular environments. PubMed, 21114815. [Link]

  • Liu, W., et al. (1985). SPECTROSCOPIC INVESTIGATION ON SOLVENT EFFECT FOR CYANINE DYES. Acta Physico-Chimica Sinica, 1(01), 12-21. [Link]

  • Resch-Genger, U., et al. (2008). Fluorescence Quantum Yields—Methods of Determination and Standards. In: Springer Series on Fluorescence. Springer, Berlin, Heidelberg. [Link]

  • Lu, Y., et al. (2011). Fluorescence lifetime properties of near-infrared cyanine dyes in relation to their structures. Journal of Biomedical Optics, 16(1), 011005. [Link]

  • Baraldi, I., et al. (2003). Solvent influence on absorption and fluorescence spectra of merocyanine dyes: a theoretical and experimental study. Journal of Molecular Structure: THEOCHEM, 632(1-3), 223-233. [Link]

  • Simtrum. (n.d.). What is the best Setup of Time Correlated Single Photon Counting(TCSPC)?. [Link]

  • Levitus, M., & Ranjit, S. (2010). Cyanine dyes in biophysical research: the photophysics of polymethine fluorescent dyes in biomolecular environments. Semantic Scholar. [Link]

  • Jacquemin, D., et al. (2014). Solvent Effects on Cyanine Derivatives: A PCM Investigation. The Journal of Physical Chemistry A, 118(28), 5343-5348. [Link]

  • Belsley, M., et al. (2014). Symmetrical and Asymmetrical Cyanine Dyes. Synthesis, Spectral Properties, and BSA Association Study. The Journal of Physical Chemistry B, 118(23), 6296-6305. [Link]

  • Liu, S., et al. (2022). Rational Design and Application of an Indolium-Derived Heptamethine Cyanine with Record-Long Second Near-Infrared Emission. CCS Chemistry, 4(1), 235-245. [Link]

Sources

Foundational

An In-depth Technical Guide to the Fluorescence Quantum Yield of 3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium and its Derivatives

This guide provides a comprehensive exploration of the fluorescence quantum yield (Φf) of 3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium, a key heterocyclic building block for near-infrared (NIR) cyanine dyes.[1][2] Given t...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive exploration of the fluorescence quantum yield (Φf) of 3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium, a key heterocyclic building block for near-infrared (NIR) cyanine dyes.[1][2] Given the rising importance of these dyes in bioimaging, sensing, and optoelectronics, a thorough understanding of their photophysical properties is paramount for the rational design of novel functional probes.[3][4] This document is intended for researchers, scientists, and professionals in drug development who seek to characterize and optimize the fluorescence efficiency of such compounds. We will delve into the fundamental principles governing fluorescence quantum yield, provide a detailed, field-proven protocol for its accurate determination, and discuss the critical factors that influence this key performance parameter.

The Foundational Importance of Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is a direct measure of a fluorophore's efficiency in converting absorbed light into emitted light.[5][6] It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[7][8][9] A high quantum yield is often a desirable characteristic for fluorescent probes, as it contributes to brighter signals and enhanced sensitivity in various applications. Conversely, a low quantum yield may be indicative of competing non-radiative decay pathways, which can also be harnessed for specific sensing applications.[10][11]

The core of fluorescence lies in the electronic transitions within a molecule. Upon absorption of a photon, the molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). The de-excitation of this state can occur through several competing pathways:

  • Fluorescence (Radiative Decay): The molecule returns to the ground state by emitting a photon. The rate constant for this process is denoted as kf.

  • Internal Conversion (Non-radiative Decay): The molecule relaxes to the ground state without the emission of a photon, typically through vibrational relaxation. The rate constant is kic.

  • Intersystem Crossing (Non-radiative Decay): The molecule transitions to an excited triplet state (T₁), which can then decay to the ground state via phosphorescence or non-radiative processes. The rate constant is kisc.

The fluorescence quantum yield is mathematically expressed as:

Φf = kf / (kf + kic + kisc)

This equation underscores the competitive nature of these de-excitation pathways. Any factor that influences the rates of these processes will invariably affect the fluorescence quantum yield.

Determining the Fluorescence Quantum Yield: A Practical Guide

The accurate determination of fluorescence quantum yield is a meticulous process that requires careful experimental design and execution.[7][12] Two primary methods are employed: the absolute method and the relative method.[5][7] The absolute method, which utilizes an integrating sphere to directly measure the ratio of emitted to absorbed photons, is becoming more accessible but still requires specialized equipment.[5] The relative method, which is more commonly used, involves comparing the fluorescence of the sample to that of a well-characterized standard with a known quantum yield.[7][12][13] This guide will focus on the robust and widely applicable relative method.

The Relative Method: A Step-by-Step Protocol

The comparative method, as described by Williams et al., is a reliable approach for determining Φf.[9][12] It relies on the principle that for dilute solutions with identical absorbance at the same excitation wavelength, the number of absorbed photons is the same. Therefore, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields.[12]

The relationship is given by the following equation:

Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²)[7][12]

Where:

  • Φ is the fluorescence quantum yield.

  • Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.

  • η is the refractive index of the solvent.

  • The subscripts 'x' and 'st' denote the unknown sample and the standard, respectively.

Experimental Workflow for Relative Quantum Yield Determination

G cluster_prep Sample & Standard Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis prep_sample Prepare series of dilutions of unknown sample prep_standard Prepare series of dilutions of a suitable standard abs_measure Record UV-Vis Absorbance for each dilution prep_sample->abs_measure prep_standard->abs_measure fluor_measure Record Corrected Fluorescence Emission Spectrum for each dilution abs_measure->fluor_measure integrate Integrate area under each emission spectrum fluor_measure->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot gradient Determine the gradient (Grad) for both sample and standard plot->gradient calculate Calculate Φx using the comparative equation gradient->calculate

Caption: Workflow for relative fluorescence quantum yield determination.

Detailed Protocol:

  • Selection of a Suitable Standard:

    • Choose a standard with a well-characterized and reliable quantum yield.[7]

    • The standard should absorb at the excitation wavelength of the test sample and have an emission spectrum in a similar region to minimize wavelength-dependent instrument corrections.[7]

    • For compounds absorbing in the UV-Vis region, common standards include Quinine Sulfate (in 0.1 M H₂SO₄), Fluorescein (in 0.1 M NaOH), and various Rhodamine dyes.[5][14]

  • Solvent and Glassware Purity:

    • Use spectroscopic grade solvents to avoid interference from fluorescent impurities.[7]

    • Thoroughly clean all glassware, including cuvettes, to eliminate any potential contaminants.[7]

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of both the 3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium salt and the chosen standard in the desired solvent.

    • From the stock solutions, prepare a series of at least five dilutions for both the sample and the standard.[7]

    • The absorbance of these solutions at the excitation wavelength should be kept below 0.1 in a 10 mm cuvette to minimize inner filter effects and re-absorption.[7]

  • Absorbance Measurements:

    • Using a UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of the sample and the standard.

    • Determine the absorbance at the chosen excitation wavelength for each solution.

  • Fluorescence Measurements:

    • Using a spectrofluorometer, record the corrected fluorescence emission spectrum for each dilution of the sample and the standard.

    • It is crucial that the instrument is properly corrected for the wavelength-dependent response of the excitation source and the detector.

    • Use the same excitation wavelength for both the sample and the standard.

    • Ensure that the entire emission band is recorded.[7]

    • Maintain consistent instrumental parameters (e.g., excitation and emission slit widths, integration time) for all measurements.[7]

  • Data Analysis:

    • Integrate the area under the corrected fluorescence emission spectrum for each solution to obtain the integrated fluorescence intensity.

    • For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

    • Perform a linear regression for each data set. The slope of this line is the gradient (Grad).[12]

    • Using the equation provided above, calculate the fluorescence quantum yield of the unknown sample (Φx).

Factors Influencing the Fluorescence Quantum Yield of Benzo[e]indolium Cyanine Dyes

The fluorescence quantum yield of cyanine dyes, including derivatives of 3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium, is highly sensitive to their molecular structure and local environment.[3][15][16] Understanding these factors is critical for interpreting experimental results and designing dyes with desired photophysical properties.

Factors Influencing Fluorescence Quantum Yield

G cluster_intrinsic Intrinsic Molecular Properties cluster_extrinsic Extrinsic Environmental Factors QY Fluorescence Quantum Yield (Φf) Structure Molecular Structure (Polymethine chain length, Substituents) Rigidity Molecular Rigidity Structure->Rigidity Rigidity->QY Solvent Solvent Polarity & Viscosity Solvent->QY Temperature Temperature Temperature->QY Concentration Concentration (Aggregation) Concentration->QY CounterAnion Counter Anion CounterAnion->QY

Caption: Key factors influencing the fluorescence quantum yield.

FactorInfluence on Fluorescence Quantum YieldRationale
Solvent Polarity Generally, a decrease in solvent polarity leads to a red-shift in the absorption spectrum of cyanine dyes.[15] The effect on quantum yield can be complex and depends on the specific dye structure.Changes in solvent polarity can alter the energy levels of the ground and excited states, influencing the rates of radiative and non-radiative decay.
Solvent Viscosity An increase in solvent viscosity typically leads to a significant enhancement of the fluorescence quantum yield.[10][15]The primary non-radiative decay pathway for many cyanine dyes is photoisomerization, which involves twisting around the polymethine chain.[10][15] Higher viscosity restricts this molecular motion, thus favoring fluorescence.
Temperature Increasing the temperature generally decreases the fluorescence quantum yield.Higher temperatures increase the rate of non-radiative decay processes, such as internal conversion and photoisomerization, by providing more thermal energy to overcome activation barriers.[15]
Molecular Structure The length of the polymethine chain, the nature of the heterocyclic nuclei (in this case, benzo[e]indole), and the presence of substituents all have a profound impact on the photophysical properties.[3][16]Modifications to the molecular structure can alter the electronic distribution, the rigidity of the molecule, and the energy gap between the ground and excited states, thereby influencing the rates of all de-excitation pathways. For instance, introducing bulky substituents can sterically hinder photoisomerization and increase the quantum yield.[3]
Concentration At high concentrations, cyanine dyes tend to form non-fluorescent or weakly fluorescent aggregates (H-aggregates), leading to a decrease in the overall quantum yield.Aggregation provides additional non-radiative decay pathways and can lead to self-quenching.
Counter Anion The choice of the counter anion can influence the photophysical properties, including the Stokes shift and quantum yield.[4]The anion can affect the local environment of the chromophore and influence ion-pairing, which in turn can alter the reorganization energies upon excitation.[4][16]

Conclusion and Future Outlook

References

  • Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 8(8), 1535-1550. [Link]

  • de B. Costa, S. M., & Maçanita, A. L. (2017). Improved Method of Fluorescence Quantum Yield Determination. Analytical Chemistry, 89(17), 9084–9091. [Link]

  • UCI Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]

  • Würth, C., et al. (2023). Fluorescence Quantum Yield Standards for the UV/Visible/NIR: Development, Traceable Characterization, and Certification. Analytical Chemistry, 95(12), 5276–5286. [Link]

  • Virtual Labs. (n.d.). Determination of Fluorescence Quantum Yield of a Fluorophore. Retrieved from [Link]

  • Miller, J. N. (n.d.). Reference Materials for Fluorescence Measurement. Retrieved from [Link]

  • Kvapil, M., et al. (2023). Engineering the Photophysics of Cyanines by Chain C1′ Substituents. The Journal of Organic Chemistry, 88(23), 16905–16918. [Link]

  • Chibisov, A. K., & Slavnova, T. D. (2010). Cyanine dyes in biophysical research: the photophysics of polymethine fluorescent dyes in biomolecular environments. Quarterly Reviews of Biophysics, 43(4), 451–522. [Link]

  • Tovar, J. D., et al. (2018). Counter Anion Effect on the Photophysical Properties of Emissive Indolizine-Cyanine Dyes in Solution and Solid State. Molecules, 23(11), 3005. [Link]

  • Gaigalas, A. K., & Wang, L. (2024). References for Small Fluorescence Quantum Yields. Journal of Research of the National Institute of Standards and Technology, 129, 129011. [Link]

  • Povedailo, V. A., et al. (2023). Fluorescent properties of cyanine dyes as a matter of the environment. Scientific Reports, 13(1), 8234. [Link]

  • Derevyanko, N. A., et al. (2023). Photonics of Some Monomethine Cyanine Dyes in Solutions and in Complexes with Biomolecules. International Journal of Molecular Sciences, 24(18), 14002. [Link]

  • de Souza, B. G., et al. (2024). Cyclopentene ring effects in cyanine dyes: a handle to fine-tune photophysical properties. Physical Chemistry Chemical Physics, 26(6), 4683–4692. [Link]

  • Armitage, B. A., et al. (2007). Experimental and Computational Investigation of Unsymmetrical Cyanine Dyes: Understanding Torsionally Responsive Fluorogenic Dyes. The Journal of Physical Chemistry B, 111(19), 5431–5444. [Link]

  • Resch-Genger, U., & Rurack, K. (2008). Fluorescence Quantum Yields—Methods of Determination and Standards. In Springer Series on Fluorescence (pp. 1-32). Springer, Berlin, Heidelberg. [Link]

  • Ivanova, A. T., & Antonov, L. M. (2022). Theoretical Modeling of Absorption and Fluorescent Characteristics of Cyanine Dyes. Photochem, 2(1), 173-190. [Link]

  • Stennett, E. M. S., et al. (2019). Immobilization of Cyanines in DNA Produces Systematic Increases in Fluorescence Intensity. Bioconjugate Chemistry, 30(1), 145–154. [Link]

  • BAM. (n.d.). FLUORESCENCE QUANTUM YIELD STANDARDS CONTACT REFERENCES. Retrieved from [Link]

  • Agbavwe, C., & Somoza, M. M. (2011). Sequence-Dependent Fluorescence of Cyanine Dyes on Microarrays. PLOS ONE, 6(7), e22177. [Link]

  • Ishida, H., et al. (2008). Reevaluation of absolute luminescence quantum yields of standard solutions using a spectrometer with an integrating sphere and a reabsorption/re-emission correction technique. Physical Chemistry Chemical Physics, 10(48), 7290–7300. [Link]

  • ResearchGate. (n.d.). New benzo[e]indolinium cyanine dyes with two different fluorescence wavelengths. Retrieved from [Link]

  • Birks, J. B. (1976). Fluorescence quantum yield measurements. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 80A(3), 389–399. [Link]

  • ResearchGate. (n.d.). Fluorescence quantum-yield measurement of 1b (mol/L concentration range). Retrieved from [Link]

  • Supporting Information New Journal of Chemistry. (n.d.). Retrieved from [Link]

  • HORIBA. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]

  • Birks, J. B. (1976). Fluorescence Quantum Yield Measurements. Journal of Research of the National Bureau of Standards. Section A, Physics and Chemistry, 80A(3), 389–399. [Link]

  • Macsen Labs. (n.d.). 4-(1,1,2-trimethyl-1H-benzo[e]indol-3-ium-3-yl)butane-1-sulfonate. Retrieved from [Link]

  • DC Fine Chemicals. (n.d.). 1,1,2-Trimethyl-1H-benzo[e]indole. Retrieved from [Link]

Sources

Exploratory

solubility of 3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium in organic solvents

An In-depth Technical Guide to the Solubility of 3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium in Organic Solvents Authored by: A Senior Application Scientist Foreword For researchers, scientists, and professionals in drug...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of 3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium in Organic Solvents

Authored by: A Senior Application Scientist

Foreword

For researchers, scientists, and professionals in drug development, understanding the solubility of novel compounds is a cornerstone of successful formulation and application. This guide provides a comprehensive overview of the solubility characteristics of 3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium, a member of the cyanine dye family.[1][][3] Rather than presenting a simple data sheet, this document aims to equip the reader with the foundational knowledge and practical methodologies to assess the solubility of this and similar compounds in a variety of organic solvents. We will delve into the theoretical underpinnings of its solubility, provide a detailed experimental protocol for its determination, and offer insights into the interpretation of these results.

Introduction to 3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium and its Expected Solubility Profile

3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium is a cationic organic salt belonging to the broader class of cyanine dyes.[1][] These dyes are characterized by a nitrogen-containing heterocyclic system and are known for their strong absorption and fluorescence properties.[1] The specific structure of this compound, featuring a benzo[e]indole core with butyl and methyl substituents, suggests it is a non-sulfonated cyanine dye. This is a critical distinction, as non-sulfonated cyanines exhibit significantly different solubility profiles compared to their sulfonated counterparts.[4]

Generally, non-sulfonated cyanine dyes have low water solubility.[4][5] The organic nature of the fused aromatic rings and alkyl substituents results in a molecule that is more readily solvated by organic solvents. The fundamental principle of "like dissolves like" is paramount in predicting the solubility of this compound.[6] We can therefore anticipate that 3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium will be soluble in a range of common organic solvents. These are likely to include polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), as well as alcohols like methanol and chlorinated solvents such as chloroform.[1][]

It is crucial to recognize that as a cationic dye, the compound exists as an ion pair with a counter-anion (e.g., iodide, bromide, tetrafluoroborate). The nature of this counter-ion plays a significant role in the overall solubility of the salt and must be considered during experimental design and data interpretation.

Theoretical Framework: Factors Governing Solubility

The dissolution of a solute in a solvent is a thermodynamic process governed by the change in Gibbs free energy (ΔG). For dissolution to be favorable, ΔG must be negative. This is influenced by both enthalpy (ΔH) and entropy (ΔS) changes. In the context of 3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium, the key intermolecular forces at play are:

  • Van der Waals forces: The large aromatic surface area and alkyl chains of the cation will lead to significant van der Waals interactions with non-polar and moderately polar solvents.

  • Dipole-dipole interactions: The molecule possesses a permanent dipole, which will interact favorably with polar solvents.

  • Ion-dipole interactions: As a salt, the cationic nature of the indolium core and the associated anion will have strong interactions with the dipoles of polar solvent molecules.

The interplay of these forces dictates the extent to which the compound will dissolve in a given solvent. A solvent that can effectively overcome the lattice energy of the solid salt and solvate the individual ions will be a good solvent for this compound.

Experimental Protocol for Determining Solubility

The following is a detailed, step-by-step methodology for the experimental determination of the solubility of 3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium in various organic solvents. This protocol is based on the "excess solid" method, which is a robust and widely used technique.[7]

Materials and Equipment
  • 3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium (with known counter-ion)

  • A selection of anhydrous organic solvents (e.g., methanol, ethanol, acetonitrile, acetone, chloroform, dichloromethane, dimethyl sulfoxide, N,N-dimethylformamide, tetrahydrofuran)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Calibrated micropipettes

  • HPLC or UV-Vis spectrophotometer

  • Volumetric flasks and other standard laboratory glassware

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • For each solvent to be tested, accurately weigh an excess amount of 3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium into a clean, dry vial. An "excess" amount is a quantity that will not fully dissolve in the chosen volume of solvent.

    • Add a precise volume of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period, typically 24-48 hours. This ensures that the solution has reached a state of saturation.[8][9] The time required for equilibration should be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration is no longer changing.[8][9]

  • Separation of Undissolved Solid:

    • After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

    • Carefully aspirate a known volume of the supernatant (the clear, saturated solution) using a calibrated micropipette. Be cautious not to disturb the solid pellet.

  • Concentration Determination:

    • Prepare a series of standard solutions of known concentrations of 3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium in the solvent of interest.

    • Using a validated HPLC or UV-Vis spectrophotometry method, determine the concentration of the compound in the aspirated supernatant from the saturated solution. This is typically done by comparing the analytical response of the sample to a calibration curve generated from the standard solutions.

  • Data Reporting:

    • Express the solubility in standard units such as grams per liter (g/L) or moles per liter (mol/L).

    • Repeat the experiment at least in triplicate for each solvent to ensure the reproducibility of the results.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation cluster_analysis 4. Analysis & Reporting A Weigh excess compound B Add precise volume of solvent A->B C Incubate at constant temperature (e.g., 24-48 hours) B->C D Centrifuge to pellet solid C->D E Aspirate supernatant D->E F Determine concentration (HPLC/UV-Vis) E->F G Calculate and report solubility (g/L or mol/L) F->G

Caption: Experimental workflow for determining the solubility of 3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table 1: Solubility of 3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium in Various Organic Solvents at 25 °C (Hypothetical Data for Illustration)

SolventPolarity IndexSolubility (g/L)Molar Solubility (mol/L)
Methanol5.1TBDTBD
Ethanol4.3TBDTBD
Acetonitrile5.8TBDTBD
Acetone5.1TBDTBD
Chloroform4.1TBDTBD
Dichloromethane3.1TBDTBD
Dimethyl Sulfoxide (DMSO)7.2TBDTBD
N,N-Dimethylformamide (DMF)6.4TBDTBD
Tetrahydrofuran (THF)4.0TBDTBD
Toluene2.4TBDTBD
Hexane0.1TBDTBD

TBD: To Be Determined experimentally.

Interpreting the Results

The results from these experiments will provide a quantitative measure of the compound's solubility in different solvent environments. It is expected that the solubility will be higher in more polar organic solvents like DMSO and DMF, and lower in non-polar solvents like toluene and hexane. This relationship can be visualized to better understand the structure-solubility relationship.

Relationship between Solvent Polarity and Solubility

G cluster_solvent Solvent Properties cluster_solubility Expected Solubility of Cationic Dye Polar High Polarity (e.g., DMSO, DMF) HighSol High Solubility Polar->HighSol 'Like dissolves like' NonPolar Low Polarity (e.g., Hexane, Toluene) LowSol Low Solubility NonPolar->LowSol Mismatch in polarity

Caption: Logical relationship between solvent polarity and expected solubility.

Conclusion

References

  • DORA 4RI. (n.d.). Cyanine dyes in solid state organic heterojunction solar cells. Retrieved from [Link]

  • Stratech. (n.d.). Cyanines. Retrieved from [Link]

  • Kar, S., & Mazzotti, M. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation, 18(8), 5032–5043. Retrieved from [Link]

  • Fothergill, J., et al. (2021). Substituent Effects on the Solubility and Electronic Properties of the Cyanine Dye Cy5. Molecules, 26(3), 559. Retrieved from [Link]

  • ACS Publications. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

Sources

Foundational

Historical Context: From Photographic Plates to in vivo Imaging

Title: Engineering the Near-Infrared Window: The Discovery, Rational Design, and Application of Benzo[e]indolium Dyes in Modern Theranostics Abstract: As a Senior Application Scientist specializing in fluorophore enginee...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Engineering the Near-Infrared Window: The Discovery, Rational Design, and Application of Benzo[e]indolium Dyes in Modern Theranostics

Abstract: As a Senior Application Scientist specializing in fluorophore engineering, I frequently encounter the challenge of balancing photostability with deep-tissue penetration in fluorescence-guided surgery and molecular diagnostics. The evolution of polymethine cyanine dyes—specifically the transition to the benzo[e]indolium architecture—represents a watershed moment in optical imaging. By extending the π -conjugation of standard indolium cores, benzo[e]indolium dyes push optical absorption and emission deep into the Near-Infrared (NIR) window, drastically reducing biological autofluorescence and light scattering. This whitepaper deconstructs the history, mechanistic chemistry, synthetic protocols, and advanced biological applications of benzo[e]indolium dyes.

The story of cyanine dyes began in 1857 with C.H. Williams, who first synthesized these molecules, leading to the discovery that their unique aggregates (later defined as J-aggregates by Jelley and Scheibe) could sensitize silver halide photographic plates[1]. For over a century, cyanines were primarily industrial curiosities.

However, the advent of in vivo optical imaging necessitated chromophores that could operate in the NIR-I (700–900 nm) and NIR-II (1000–1700 nm) windows. Standard indolium-based dyes (like Cy5 and Cy7) were limited by their relatively high HOMO-LUMO gaps, restricting their maximum emission to the edge of the visible/NIR-I spectrum. The critical breakthrough was the rational design of the benzo[e]indolium core. By fusing an additional benzene ring to the indolenine scaffold, chemists extended the electron delocalization network. This structural modification successfully red-shifted the spectral properties of the resulting heptamethine cyanines (such as Indocyanine Green and IR-820) into the optimal NIR-I window[2].

Evolution A Indolium Core Vis to NIR-I (600-780 nm) B Benzo[e]indolium NIR-I (800-900 nm) A->B + Fused Benzene (Extended π-conjugation) C Benzo[cd]indolium NIR-II (1000-1100 nm) B->C Isomeric Shift & Structural Rigidity

Caption: Evolution of indolium-based cyanine dyes toward NIR-II emission.

Rational Design & Photophysical Properties

The addition of the fused benzene ring in the benzo[e]indolium structure is not without photophysical trade-offs. While the extended π -conjugation successfully lowers the energy gap, it also affects the excited-state dynamics. Comparative fluorescence lifetime (FLT) analyses demonstrate that standard indolium-based heptamethine dyes exhibit approximately 30% longer FLTs than their benzo[e]indolium counterparts[3]. This reduction in FLT is primarily due to the energy gap law and a slight decrease in structural rigidity, which increases the rate of non-radiative decay pathways[3].

To counteract this, modern benzo[e]indolium dyes (like IR-820) incorporate a rigid cyclohexene ring within the polymethine bridge to restrict bond rotation and suppress twisted intramolecular charge transfer (TICT). Recently, further isomeric shifts to the benzo[cd]indolium architecture have pushed emission into the highly coveted NIR-II window (e.g., IR-1048)[2].

Table 1: Comparative Optical Properties of Cyanine Architectures

Dye Core ArchitectureRepresentative MoleculeAbsorption Max ( λabs​ )Emission Max ( λem​ )Target Optical WindowRelative FLT
Standard IndoliumIR-780~780 nm~800 nmNIR-IBaseline
Benzo[e]indolium IR-820 820 nm 850 nm NIR-I ~30% Shorter [3]
Benzo[cd]indoliumIR-10481048 nm1078 nmNIR-IIShortest[2]

Self-Validating Synthetic Methodology

The synthesis of benzo[e]indolium dyes relies on a robust, two-phase protocol: N-alkylation followed by a Knoevenagel-type condensation. As an application scientist, I mandate that every protocol must be a self-validating system to prevent the downstream propagation of synthetic errors.

Step-by-Step Protocol: Synthesis of a Benzo[e]indolium Heptamethine Cyanine

  • Step 1: N-Alkylation (Quaternization)

    • Action: Dissolve 1,1,2-trimethyl-1H-benzo[e]indole (1.0 eq) and an alkylating agent (e.g., iodomethane or 1-iodo-3-phenylpropane, 1.5 eq) in anhydrous toluene[4]. Reflux at 110°C under an inert atmosphere for 12-24 hours.

    • Causality: Toluene is specifically chosen as an aprotic, non-polar solvent with a high boiling point. The high thermal energy drives the SN​2 nucleophilic attack of the indole nitrogen onto the alkyl halide. Because the resulting benzo[e]indolium salt is highly polar, it is insoluble in toluene and precipitates out, driving the reaction equilibrium forward via Le Chatelier's principle.

    • System Validation Checkpoint: The reaction is visually self-validating. If the solution remains clear, the activation energy for the SN​2 attack has not been reached (indicating moisture contamination or insufficient heat). Successful synthesis is confirmed by the precipitation of a solid salt. Verify via 1 H-NMR by observing the diagnostic downfield shift of the N-alkyl protons.

  • Step 2: Knoevenagel-Type Condensation

    • Action: Combine the purified benzo[e]indolium salt (2.0 eq) with a Vilsmeier-Haack polymethine precursor (e.g., 2-chloro-1-formyl-3-(hydroxymethylene)cyclohex-1-ene, 1.0 eq) in anhydrous ethanol. Add a catalytic amount of a secondary amine (piperidine) or tertiary amine (triethylamine)[5]. Reflux for 4-6 hours.

    • Causality: Piperidine acts as a nucleophilic catalyst, reacting with the aldehyde of the precursor to form a highly reactive iminium/enamine intermediate. This drastically lowers the activation energy required for the nucleophilic attack by the acidic C2-methyl group of the benzo[e]indolium salt[5].

    • System Validation Checkpoint: The condensation will trigger a stark colorimetric transition from pale yellow/pink to deep green/blue. Spectroscopic validation via UV-Vis must show a dominant, sharp absorption peak at >800 nm. The absence of this peak indicates a failure of the condensation, likely due to degraded piperidine or steric hindrance.

Protocol Step1 1. N-Alkylation 1,1,2-Trimethyl-1H-benzo[e]indole + Alkyl Halide Step2 2. Quaternization Reflux in Toluene (110°C) Precipitates Salt Step1->Step2 Step3 3. Condensation + Polymethine Precursor (e.g., Vilsmeier-Haack) Step2->Step3 Step4 4. Base Catalysis Piperidine in Ethanol (Lowers Activation Energy) Step3->Step4 Step5 5. Validation HRMS, NMR, UV-Vis (Bathochromic Shift) Step4->Step5

Caption: Self-validating synthetic workflow for benzo[e]indolium cyanine dyes.

Advanced Applications in Molecular Diagnostics

The unique photophysics and structural tunability of benzo[e]indolium dyes have made them indispensable in modern drug development and cellular profiling.

A. Protein Binding and HSA Probing Human Serum Albumin (HSA) is a critical biomarker for physiological health and a primary carrier for pharmacokinetics. Red-emitting benzo[e]indolium fluorescent dyes (such as L2 and L4) have been engineered to probe HSA in physiological buffers and human urine[6]. Mechanistically, these dyes insert themselves into the hydrophobic α -helices of HSA's Sudlow site I or II. This hydrophobic shielding restricts the rotational freedom of the dye, inhibiting non-radiative decay and triggering a massive "turn-on" fluorescence response with limits of detection (LOD) as low as 1.50 mg L⁻¹[6].

B. Mitochondrial Viscosity Sensing N-alkylated benzo[e]indolium dyes inherently possess a delocalized lipophilic cation (DLC) structure. Driven by the highly negative mitochondrial membrane potential, these dyes preferentially localize within the mitochondrial matrix[5]. In disease models such as hyperglycemia, intracellular viscosity increases. This elevated viscosity physically restricts the rotation of the dye's C-C bonds, suppressing the TICT state and resulting in a quantifiable fluorescence enhancement[7].

C. Ratiometric Chemodosimeters for Cyanide The polarized >C=N+ bond of the benzo[e]indolium moiety is highly susceptible to targeted nucleophilic attack. Researchers have exploited this by designing benzoindolium-triarylborane conjugates to act as ultra-sensitive chemodosimeters for cyanide ions[8]. When CN− attacks the polarized bond, it breaks the extended π -conjugation between the benzoindolium and the triarylborane moiety. This specific reaction yields a rapid (< 5 seconds) ratiometric fluorescence shift, enabling detection limits down to 7.1×10−9 M[8].

References

  • [2] Rational Design and Application of an Indolium-Derived Heptamethine Cyanine with Record-Long Second Near-Infrared Emission. CCS Chemistry. URL:

  • [8] Benzoindolium-triarylborane conjugates: a ratiometric fluorescent chemodosimeter for the detection of cyanide ions in aqueous medium. PubMed. URL:

  • [5] benzo[ e ]indole dyes. KTU ePubl. URL:

  • [6] Red-emitting benzo[e]indolium probes for HSA based on the TICT characteristics. ResearchGate. URL:

  • [3] Fluorescence lifetime properties of near-infrared cyanine dyes in relation to their structures. Washington University in St. Louis. URL:

  • [4] benzo[e]imidazo[1,2-a]indol-9(10H)-one. Preprints.org. URL:

  • [1] A Pulse Radiolysis Investigation of Radicals Derived from Water-Soluble Cyanine Dyes: Implications for Super-Resolution Microscopy. OSTI.GOV. URL:

  • [7] Small molecule based fluorescent chemosensors for imaging the microenvironment within specific cellular regions. RSC Publishing. URL:

Sources

Exploratory

Commercial Procurement and Synthetic Integration of 3-Butyl-1,1,2-trimethyl-1H-benzo[e]indolium for NIR Fluorophore Development

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Synthetic Organic Chemistry & Molecular Imaging As a Senior Application Scientist, I approach the development of near-i...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Synthetic Organic Chemistry & Molecular Imaging

As a Senior Application Scientist, I approach the development of near-infrared (NIR) fluorescent probes and photoacoustic contrast agents not merely as a sequence of chemical reactions, but as a highly tuned system where every structural modification dictates in vivo performance. At the core of modern cyanine dye architecture is 3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium , a specialized heterocyclic precursor.

This whitepaper provides an authoritative guide on the mechanistic rationale for selecting this specific compound, criteria for evaluating commercial suppliers, and a self-validating protocol for integrating it into heptamethine cyanine dye synthesis.

Mechanistic Rationale: Why This Specific Precursor?

The transition from standard indolium salts to 3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium is driven by three critical physicochemical requirements in drug development and molecular imaging:

  • Benzo[e]-Fusion for π -Extension: Fusing a benzene ring to the indolium core (forming the benzo[e]indolium system) extends the π -electron conjugation. This structural change predictably red-shifts the absorption and emission spectra of the resulting cyanine dyes by approximately 20–30 nm into the optimal NIR window (650–900 nm)[1]. This is critical for deep-tissue imaging, as it bypasses the autofluorescence and scattering of biological tissues.

  • N-Butyl Substitution for Lipophilicity: While N-methyl or N-ethyl derivatives are common, the N-butyl chain introduces a specific lipid-water partition coefficient. This increased lipophilicity prevents aggregation-caused quenching (ACQ) in aqueous biological media and enhances cell membrane permeability[2]. Furthermore, the rotatable bonds of the butyl chain contribute to non-radiative decay pathways that are highly desirable for photoacoustic imaging (PAI) and photothermal therapy (PTT)[1].

  • Counterion Causality (Iodide vs. Hexafluorophosphate): The compound is commercially available primarily as an iodide (I⁻) or hexafluorophosphate (PF₆⁻) salt. Iodide is the classic counterion, but heavy atoms like iodine can promote intersystem crossing (ISC) via the heavy-atom effect, quenching fluorescence quantum yield. For highly fluorescent downstream applications, the bulky, non-nucleophilic PF₆⁻ salt is heavily preferred[].

Commercial Supplier Landscape & Procurement Metrics

When sourcing 3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium, researchers must align the salt form with their intended application. Below is a synthesized comparison of verified commercial suppliers.

Table 1: Commercial Suppliers and Compound Specifications
SupplierCAS NumberCounterionMolecular FormulaRecommended Application Focus
BOC Sciences 545387-09-5Hexafluorophosphate (PF₆⁻)C₁₉H₂₄N·PF₆High-quantum-yield fluorescence imaging probes
WeylChem ORGANICA 137107-72-3Iodide (I⁻)C₁₉H₂₄INPhotodynamic therapy (PDT) sensitizers
Jia Huang Global Trade 545387-09-5Hexafluorophosphate (PF₆⁻)C₁₉H₂₄N·PF₆General NIR cyanine synthesis
Angene International 137107-72-3Iodide (I⁻)C₁₉H₂₄INStandard Knoevenagel condensations
Analytical Validation of Sourced Material

Relying solely on a supplier's Certificate of Analysis (CoA) introduces unacceptable risk into multi-step syntheses. Incoming batches must be subjected to an internal Quality Control (QC) workflow. The active C2-methyl group is prone to auto-oxidation if improperly stored, which will drastically reduce condensation yields.

QC_Workflow Start Receive Supplier Batch (CAS 137107-72-3 / 545387-09-5) HPLC HPLC-UV Analysis (Check for >95% Purity) Start->HPLC Decision1 Purity > 95%? HPLC->Decision1 NMR 1H/13C NMR & MS (Verify N-butyl & Benzo core) Decision1->NMR Yes Reject Reject Batch / Recrystallize Decision1->Reject No Decision2 Structure Confirmed? NMR->Decision2 Decision2->Reject No Approve Approve for NIR Dye Synthesis Decision2->Approve Yes

Figure 1: Logical decision tree for internal QC validation of commercial benzo[e]indolium batches.

Experimental Protocol: Heptamethine Cyanine Dye Synthesis

Once the precursor is validated, it is typically utilized in a Knoevenagel condensation to form a heptamethine cyanine dye. The following protocol is designed as a self-validating system , ensuring that the researcher can confirm mechanistic success at each step without immediate reliance on complex instrumentation[1].

Causality of Reagents
  • Sodium Acetate (NaOAc): Acts as a mild base to deprotonate the highly acidic C2-methyl group of the benzo[e]indolium salt, forming a nucleophilic enamine intermediate.

  • Acetic Anhydride: Serves as both a solvent and a dehydrating agent, driving the condensation reaction forward by removing the water byproduct.

Step-by-Step Methodology
  • System Preparation: In an oven-dried, argon-purged 50 mL round-bottom flask, dissolve 2.0 molar equivalents of 3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium (hexafluorophosphate salt) and 1.0 molar equivalent of a polymethine linker (e.g., N-[(3-(anilinomethylene)-2-chloro-1-cyclohexen-1-yl)methylene]aniline monohydrochloride) in 10 mL of anhydrous acetic anhydride.

  • Catalytic Initiation: Add 2.0 molar equivalents of anhydrous sodium acetate to the stirring solution.

    • Self-Validation Checkpoint 1: The addition of the base should trigger an immediate slight darkening of the solution, indicating successful deprotonation and formation of the reactive carbanion.

  • Condensation & Conjugation: Heat the reaction mixture to 60 °C and maintain under continuous stirring for 2–3 hours.

    • Self-Validation Checkpoint 2: The reaction is visually self-reporting. As the localized electron density breaks and the delocalized heptamethine π -system forms, the solution will undergo a sharp colorimetric transition from a pale/yellowish hue to an intense, opaque deep green or blue. Failure to observe this shift within 30 minutes indicates moisture contamination or degraded precursor material.

  • Quenching & Precipitation: Cool the mixture to room temperature. Slowly pour the crude mixture into 100 mL of ice-cold diethyl ether while stirring vigorously. The synthesized heptamethine dye will precipitate as a dark solid.

  • Purification: Collect the precipitate via vacuum filtration. Wash extensively with cold ether to remove residual acetic anhydride. Purify the crude product via reversed-phase HPLC using a Dichloromethane:Methanol (10:1) gradient to yield the final NIR fluorophore.

Synthesis A 1,1,2-trimethyl-1H- benzo[e]indole C 3-butyl-1,1,2-trimethyl- 1H-benzo[e]indolium A->C SN2 Alkylation B Butyl Iodide (Alkylation) B->C E Heptamethine Cyanine Dye C->E Knoevenagel Condensation D Polymethine Linker + NaOAc / Ac2O (60°C, 2-3h) D->E

Figure 2: Synthetic workflow from the benzo[e]indole core to the final NIR heptamethine cyanine dye.

Conclusion

The selection of 3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium is a deliberate architectural choice in probe design. By understanding the causality behind its structural components—specifically the π -extending benzo-fusion and the lipophilic N-butyl chain—researchers can predictably tune the photophysical properties of their resulting dyes. Rigorous supplier evaluation and adherence to self-validating synthetic protocols ensure high-yield, reproducible generation of advanced optical contrast agents.

References

  • WeylChem ORGANICA. "PRODUCT LIST - WeylChem ORGANICA". Retrieved from: [Link]

  • National Institutes of Health (PMC). "Near-Infrared Heptamethine Cyanine Dyes for Nanoparticle-Based Photoacoustic Imaging and Photothermal Therapy". Retrieved from: [Link]

  • Lancashire Online Knowledge. "The Synthesis and Evaluation of Non-Targeted Near-Infrared Heptamethine Molecular Probes". Retrieved from:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 3-Butyl-1,1,2-trimethyl-1H-benzo[e]indolium as a High-Fidelity Fluorescent Probe for Human Serum Albumin

Executive Summary The precise quantification of Human Serum Albumin (HSA) in clinical matrices (e.g., urine and serum) is a critical diagnostic marker for renal dysfunction, cardiovascular disease, and systemic inflammat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The precise quantification of Human Serum Albumin (HSA) in clinical matrices (e.g., urine and serum) is a critical diagnostic marker for renal dysfunction, cardiovascular disease, and systemic inflammation. Traditional dye-binding assays (like Bromocresol Green) suffer from poor specificity and high background interference. This technical guide explores the application of 3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium —a powerful cationic acceptor building block—in the design of Donor-π-Acceptor (D-π-A) fluorescent probes. By exploiting the Twisted Intramolecular Charge Transfer (TICT) mechanism, these probes offer a highly sensitive, "turn-on" red/near-infrared (NIR) fluorescence response specifically triggered by the hydrophobic microenvironment of HSA[1].

Mechanistic Causality: Molecular Design and the TICT Phenomenon

To understand the efficacy of this probe, we must deconstruct its molecular architecture and photophysical behavior.

The Role of the Benzo[e]indolium Core

The 3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium moiety serves as the electron-withdrawing acceptor in the D-π-A fluorophore[2]. The choice of this specific heterocycle is highly intentional:

  • Extended π-Conjugation: The fused benzene ring in the benzo[e]indolium core lowers the HOMO-LUMO energy gap compared to standard indolium salts. This red-shifts the absorption and emission spectra into the red/NIR region (>600 nm), effectively bypassing the autofluorescence typical of biological fluids[3].

  • Lipophilic Anchoring: The N-butyl alkyl chain increases the lipophilicity of the cationic acceptor. This structural feature acts as a hydrophobic anchor, driving the probe deep into the non-polar cavities of HSA (specifically Sudlow's Site I in subdomain IIA) via strong supramolecular interactions[2].

The TICT "Turn-On" Mechanism

In highly polar aqueous environments, the single bonds connecting the donor and acceptor moieties rotate freely. Upon photoexcitation, the molecule rapidly transitions into a Twisted Intramolecular Charge Transfer (TICT) state, which decays non-radiatively. Consequently, the free probe exhibits near-zero background fluorescence[4].

When the probe enters the hydrophobic pocket of HSA, the steric constraints of the protein cavity induce a Restriction of Intramolecular Rotation (RIR). The TICT state is suppressed, forcing the excited molecule to relax via the radiative pathway, resulting in a massive (often >100-fold) enhancement in fluorescence intensity[1].

Mechanism Probe Free Probe (Aqueous Media) TICT TICT State (Non-Radiative Decay) Probe->TICT Free Rotation Complex Probe-HSA Complex (Restricted Rotation) Probe->Complex Binding to HSA HSA HSA Hydrophobic Pocket (Sudlow Site I) HSA->Complex Emission Strong Red Emission (Radiative Decay) Complex->Emission TICT Suppressed

Caption: Mechanism of TICT suppression and fluorescence turn-on upon HSA binding.

Photophysical Properties and Analytical Performance

The integration of the 3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium acceptor yields probes with exceptional photophysical metrics. The table below summarizes the typical quantitative data observed when these probes transition from an aqueous buffer to an HSA-bound state.

Photophysical PropertyFree Probe (PBS Buffer, pH 7.4)Probe-HSA ComplexShift / Fold Change
Absorption Maximum ( λabs​ ) ~540 nm~565 nm+25 nm (Red-shift)
Emission Maximum ( λem​ ) ~610 nm (Weak)~630 nm (Strong)+20 nm (Red-shift)
Fluorescence Quantum Yield ( Φ ) < 0.010.35 - 0.45> 40-fold increase
Binding Constant ( Ka​ ) N/A 3.5×104 M−1 High Affinity
Limit of Detection (LOD) N/A1.50 - 13.43 mg/LClinically Relevant[1]

Note: Data represents aggregate performance metrics for D-π-A probes utilizing the benzo[e]indolium core. Specific values depend on the conjugated electron donor (e.g., substituted phenols or amines).

Self-Validating Experimental Protocols

To ensure robust, reproducible data, the following workflow incorporates internal controls and matrix validation steps.

Protocol A: Reagent Preparation & System Initialization

Causality Note: The probe is highly lipophilic; therefore, initial solubilization must occur in an aprotic organic solvent to prevent aggregation before introduction to the aqueous assay environment.

  • Probe Stock Solution (1.0 mM): Dissolve the synthesized benzo[e]indolium-based probe in anhydrous Dimethyl Sulfoxide (DMSO). Store in amber vials at -20°C to prevent photo-bleaching.

  • HSA Standard Curve: Prepare a 10 mg/mL stock of essentially fatty-acid-free HSA in 10 mM Phosphate-Buffered Saline (PBS, pH 7.4). Serial dilute to create standards ranging from 0 to 500 mg/L. Why PBS pH 7.4? This maintains the native tertiary structure of HSA, ensuring Sudlow's Site I remains accessible.

  • Negative Control (Selectivity Validation): Prepare a parallel standard curve using Bovine Serum Albumin (BSA) and other plasma proteins (e.g., globulins) to validate the probe's specificity for human albumin[4].

Protocol B: Fluorometric Titration and Clinical Sample Analysis

Causality Note: Clinical urine samples contain varying ionic strengths and pH levels. Diluting samples in a strong PBS buffer normalizes the matrix, ensuring that fluorescence changes are strictly due to HSA binding, not environmental artifacts.

  • Sample Preparation: Centrifuge clinical urine samples at 3,000 x g for 10 minutes to remove cellular debris. Dilute the supernatant 1:10 in 10 mM PBS (pH 7.4).

  • Reaction Assembly: In a quartz cuvette or 96-well black microplate, add 1.99 mL of the diluted sample (or HSA standard).

  • Probe Addition: Spike in 10 µL of the 1.0 mM Probe Stock (final probe concentration = 5.0 µM). The final DMSO concentration will be 0.5% (v/v), which is well below the threshold that would denature HSA.

  • Incubation: Mix thoroughly and incubate at 37°C for 5 minutes. This brief incubation allows the supramolecular host-guest complex to reach thermodynamic equilibrium.

  • Data Acquisition: Excite the sample at the probe's specific λabs​ (e.g., 540 nm). Record the emission spectrum from 580 nm to 750 nm.

  • Standard Addition Validation: To verify the absence of matrix quenching, spike a known concentration of HSA (e.g., 50 mg/L) into a pre-analyzed clinical sample and confirm that the fluorescence increase matches the calibration curve.

Workflow Step1 1. Reagent Prep Probe Stock (DMSO) & HSA Standards Step2 2. Sample Processing Dilute Clinical Samples in PBS (pH 7.4) Step1->Step2 Step3 3. Incubation Mix Probe (5 µM) + Sample (1-5 min) Step2->Step3 Step4 4. Spectrofluorimetry Excitation & Emission Scanning Step3->Step4 Step5 5. Data Analysis Quantify HSA via Calibration Curve Step4->Step5

Caption: Step-by-step fluorometric workflow for HSA quantification in clinical samples.

References

  • Title: In Situ Generation of a Zwitterionic Fluorescent Probe for Detection of Human Serum Albumin Protein. Source: Analytical Biochemistry / PubMed Central. URL: [Link]

  • Title: Red-emitting benzo[e]indolium probes for HSA based on the TICT characteristics. Source: Journal of Luminescence / ScienceDirect. URL: [Link]

  • Title: Twisted intramolecular charge transfer (TICT) based fluorescent probes and imaging agents. Source: Chemical Society Reviews / Royal Society of Chemistry. URL: [Link]

  • Title: Development of Human Serum Albumin Fluorescent Probes in Detection, Imaging, and Disease Therapy. Source: The Journal of Physical Chemistry B / ACS Publications. URL: [Link]

Sources

Application

Application Note: Design and Synthesis of Near-Infrared Probes utilizing 3-Butyl-1,1,2-trimethyl-1H-benzo[e]indolium

Executive Summary The development of near-infrared (NIR) fluorescent probes is a critical frontier in molecular imaging, photodynamic therapy (PDT), and non-invasive deep-tissue diagnostics. Standard indocyanine dyes oft...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of near-infrared (NIR) fluorescent probes is a critical frontier in molecular imaging, photodynamic therapy (PDT), and non-invasive deep-tissue diagnostics. Standard indocyanine dyes often suffer from limited tissue penetration and photobleaching. By utilizing 1,1,2-trimethyl-1H-benzo[e]indole as a precursor, researchers can synthesize advanced donor-π-acceptor (D-π-A) architectures and symmetric heptamethine cyanines. The benzo-fused ring system extends the π-conjugation, effectively driving the absorption and emission spectra deeper into the NIR-I (700–900 nm) and NIR-II (1000–1500 nm) windows[1][2].

This technical guide details the mechanistic rationale, self-validating synthetic protocols, and photophysical profiling for generating NIR probes via the intermediate 3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium iodide .

Mechanistic Rationale & Molecular Design

The Role of the Benzo[e]indolium Core

The inclusion of the benzo[e]indole heterocycle profoundly influences the optical properties of the resulting dye. Compared to standard 3,3-dimethylindolenine, the additional fused benzene ring provides an extended delocalized electron network. Each addition of a vinyl group (-CH=CH-) to the polymethine bridge typically results in a bathochromic shift of ~100 nm; however, the benzo-fusion inherently red-shifts the baseline absorption by an additional 20–30 nm, allowing for the creation of probes that absorb well beyond 800 nm with exceptional molar extinction coefficients (e.g., ϵ≈146,000 M−1cm−1 )[1][3].

N-Alkylation and Amphiphilic Tuning

The conversion of the neutral indole into its N-quaternary indolium salt is a fundamental transformation achieved via alkylation[1]. The use of 1-iodobutane to form the 3-butyl derivative serves two critical functions:

  • Electrophilic Activation: Quaternization of the nitrogen atom drastically increases the acidity of the adjacent C2-methyl group, priming it for base-catalyzed deprotonation and subsequent Knoevenagel condensation[1][2].

  • Lipophilic Modulation: The butyl chain acts as a lipophilic tail. In biological applications, this specific chain length optimizes the partition coefficient (ClogP), endowing the double-cationic or single-cationic probe with specific mitochondrial targeting capabilities driven by the mitochondrial membrane potential[2].

Synthetic Workflow

The synthesis of these NIR probes follows a highly reliable, two-stage convergent pathway.

Workflow A 1,1,2-Trimethyl-1H-benzo[e]indole (Starting Material) C N-Alkylation (Toluene, Reflux 24h) A->C B 1-Iodobutane (Alkylating Agent) B->C D 3-Butyl-1,1,2-trimethyl-1H- benzo[e]indolium Iodide C->D F Knoevenagel Condensation (Base-catalyzed, Reflux) D->F E Polymethine Linker (e.g., Vilsmeier Reagent) E->F G Heptamethine Cyanine NIR Probe F->G

Synthetic workflow for generating near-infrared probes from benzo[e]indolium precursors.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can visually and analytically confirm the success of each step without immediate reliance on complex instrumentation.

Protocol A: Synthesis of 3-Butyl-1,1,2-trimethyl-1H-benzo[e]indolium Iodide

Objective: Quaternize the nitrogen to activate the C2-methyl group.

Materials:

  • 1,1,2-trimethyl-1H-benzo[e]indole (1.0 equivalent)

  • 1-Iodobutane (1.5 equivalents)

  • Anhydrous Toluene (Reaction solvent)

  • Diethyl ether (Wash solvent)

Step-by-Step Procedure:

  • Initiation: Dissolve 10 mmol of 1,1,2-trimethyl-1H-benzo[e]indole in 20 mL of anhydrous toluene in a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Reagent Addition: Add 15 mmol of 1-iodobutane dropwise at room temperature.

  • Thermal Activation: Heat the mixture to reflux (approx. 110°C) under an inert nitrogen atmosphere for 18–24 hours.

  • Validation Checkpoint 1 (Visual): As the reaction progresses, the highly polar quaternary salt will become insoluble in the non-polar toluene. A distinct crystalline precipitate will form, indicating successful conversion.

  • Isolation: Cool the reaction mixture to room temperature, then further chill in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Filter the precipitate under vacuum. Wash the filter cake extensively with cold diethyl ether (3 × 15 mL) to remove unreacted starting materials and residual 1-iodobutane.

  • Drying: Dry the resulting solid under high vacuum to yield 3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium iodide as a pale-yellow to off-white powder.

Causality & Expert Insight: Toluene is deliberately chosen as an aprotic, non-polar solvent to exploit the differential solubility between the neutral starting materials and the ionic product. This thermodynamic driving force pushes the reaction to near-quantitative yields and eliminates the need for column chromatography[1][4].

Protocol B: Synthesis of a Meso-Substituted Heptamethine NIR Probe

Objective: Condense the activated indolium salt with a polymethine bridge to form a rigidized NIR-I/NIR-II fluorophore.

Materials:

  • 3-Butyl-1,1,2-trimethyl-1H-benzo[e]indolium iodide (2.1 equivalents)

  • 2-Chloro-1-formyl-3-(hydroxymethylene)cyclohex-1-ene (1.0 equivalent)

  • Anhydrous Ethanol or 1-Butanol (Solvent)

  • Anhydrous Sodium Acetate or Piperidine (Catalytic base)

Step-by-Step Procedure:

  • Initiation: Suspend 2.1 mmol of the indolium salt and 1.0 mmol of the cyclohexene derivative in 15 mL of anhydrous ethanol.

  • Catalysis: Add 2.5 mmol of anhydrous sodium acetate.

  • Thermal Activation: Reflux the mixture (80°C) under a nitrogen atmosphere for 4–6 hours.

  • Validation Checkpoint 2 (Visual & TLC): The reaction is self-validating via a dramatic colorimetric shift. The pale-yellow suspension will rapidly transition to a deep, intense green/blue solution, signifying the formation of the highly conjugated polymethine system. TLC (DCM:MeOH, 9:1) should show the consumption of the indolium salt and the appearance of a highly polar, brightly colored product spot.

  • Isolation: Cool the mixture to room temperature. Pour the dark solution into 100 mL of rapidly stirring ice-cold diethyl ether to precipitate the crude dye.

  • Purification: Collect the solid by filtration and purify via silica gel flash chromatography using a gradient of Dichloromethane to Methanol (100:0 to 90:10).

Causality & Expert Insight: The addition of a weak base (sodium acetate) is critical; it is strong enough to deprotonate the acidic C2-methyl group of the indolium salt to form the reactive enamine, but weak enough to prevent degradation of the polymethine linker. The meso-chlorine atom on the cyclohexene ring rigidifies the molecule, suppressing non-radiative decay pathways (thereby boosting quantum yield) and providing a handle for subsequent nucleophilic substitution (e.g., attaching targeting peptides or sensing moieties)[1][2].

Photophysical Profiling

The integration of the benzo[e]indolium core predictably shifts the optical properties of the resulting probes. Table 1 summarizes the expected photophysical metrics based on the length of the polymethine linker and molecular architecture.

Table 1: Comparative Photophysical Properties of Benzo[e]indolium-Derived Probes

Probe ArchitectureLinker EquivalentAbsorbance λmax​ (nm)Emission λmax​ (nm)Primary Application
Trimethine Cyanine Monomethine550 – 580570 – 600Viscosity / Microenvironment sensing
Pentamethine Cyanine Trimethine680 – 710710 – 740Subcellular organelle imaging
Heptamethine Cyanine Pentamethine810 – 830830 – 850Deep-tissue in vivo imaging[3][4]
D-π-A (Thiophene Bridge) Variable> 8001000 – 1100NIR-II Imaging & Photothermal Therapy[2]

Note: Spectral properties are highly dependent on the solvent dielectric constant and the potential formation of H-aggregates in aqueous media[4]. Formulating the final probes in micellar carriers or adding hydrophilic sulfonated groups is recommended for biological assays.

References

  • National Institutes of Health (PMC). "Single-molecule photosensitizers for NIR-II fluorescence and photoacoustic imaging guided precise anticancer phototherapy." NIH.gov. Available at:[Link]

  • ResearchGate. "The NIR fluorescence spectra (750–900 nm) upon excitation at 820 nm of compound 4..." ResearchGate. Available at: [Link]

  • ACS Publications. "Transparent and Colorless Dye-Sensitized Solar Cells Exceeding 75% Average Visible Transmittance." JACS Au. Available at:[Link]

Sources

Method

Application Note: Covalent Protein Labeling with 3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium Succinimidyl Ester

Executive Summary The conjugation of near-infrared (NIR) and deep-red fluorescent probes to proteins is a critical technique in modern drug development, flow cytometry, and in vivo imaging. This application note provides...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The conjugation of near-infrared (NIR) and deep-red fluorescent probes to proteins is a critical technique in modern drug development, flow cytometry, and in vivo imaging. This application note provides an in-depth, self-validating protocol for labeling proteins with 3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium succinimidyl ester .

Unlike standard hydrophilic dyes, this specific benzoindolium derivative is highly hydrophobic. This guide bridges the gap between theoretical bioconjugation chemistry and practical benchtop execution, detailing the causality behind buffer selection, stoichiometric control, and co-solvent requirements to ensure optimal Degree of Labeling (DOL) without compromising protein solubility or biological activity.

Mechanistic Overview & Chemical Causality

The Fluorophore Core: Benzo[e]indolium

The 1,1,2-trimethyl-1H-benzo[e]indolium moiety serves as the structural foundation for many extended polymethine and cyanine dyes (e.g., Cy5.5 analogs). The addition of the fused benzene ring (benzo-fusion) extends the π -conjugation system. This structural modification red-shifts the absorption and emission spectra into the NIR window, which is highly advantageous for minimizing biological autofluorescence in deep-tissue photoacoustic and fluorescence imaging[1].

Because this specific derivative features a hydrophobic 3-butyl chain and lacks water-solubilizing sulfonate groups, it exhibits low aqueous solubility. This physical property dictates the absolute necessity of an organic co-solvent during the labeling process[2].

The Reactive Moiety: Succinimidyl (NHS) Ester

N-hydroxysuccinimide (NHS) esters are the most reliable and commonly used reactive groups for targeting primary amines[3]. The NHS ester undergoes a nucleophilic acyl substitution with unprotonated primary amines—specifically the ϵ -amino groups of lysine residues and the N-terminal α -amine—to form a highly stable, covalent amide bond, releasing free N-hydroxysuccinimide into the solution[4].

The Competing Pathway: Hydrolysis

The bioconjugation reaction is a race between two competing pathways: acylation (the desired amide bond formation) and hydrolysis (the degradation of the NHS ester into an unreactive carboxylate by water). Hydrolysis is base-catalyzed and accelerates rapidly at higher pH levels[2]. Therefore, maintaining the optimal pH is the most critical variable in this workflow.

G NHS NHS Ester Dye (Active) Amide Stable Amide Bond (Labeled Protein) NHS->Amide Nucleophilic Attack (Optimal at pH 8.3-8.5) Carboxylate Carboxylate Dye (Hydrolyzed/Inactive) NHS->Carboxylate Hydrolysis (Accelerated at pH > 8.5) Amine Protein-NH2 (Target Nucleophile) Amine->Amide Water H2O / OH- (Competing Nucleophile) Water->Carboxylate

Caption: Competing pathways in NHS ester conjugation: Amide bond formation vs. hydrolysis.

Experimental Design Parameters

To achieve a self-validating and reproducible labeling system, the following parameters must be strictly controlled:

Table 1: Critical Optimization Parameters
ParameterOptimal RangeMechanistic Causality
Buffer pH 8.3 – 8.5The pKa of lysine ϵ -amines is ~10.5. A pH of 8.3-8.5 provides enough unprotonated amines for efficient coupling while keeping the hydrolysis rate of the NHS ester manageable[5].
Buffer Composition 0.1 M NaHCO 3​ Must be strictly free of primary amines. Buffers containing Tris or glycine will act as competitive nucleophiles and consume the NHS ester[3].
Co-Solvent 5% – 10% (v/v)The benzo[e]indolium core is highly hydrophobic. Anhydrous DMSO or DMF prevents the dye from precipitating out of the aqueous buffer before reacting[2].
Dye Molar Excess 2x – 5xOver-labeling with hydrophobic dyes causes protein aggregation and fluorescence quenching via π−π stacking. A conservative 2-5x molar excess is required.

Step-by-Step Protocol

Reagent Preparation
  • Protein Preparation : Ensure the target protein is at a concentration of 2–10 mg/mL. If the protein is currently in an amine-containing buffer (e.g., Tris), perform a buffer exchange into 0.1 M Sodium Bicarbonate (pH 8.3) using a desalting column or dialysis cassette[3].

  • Dye Reconstitution : Remove the 3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium succinimidyl ester from the freezer and allow it to equilibrate to room temperature to prevent condensation. Dissolve the dye in anhydrous DMSO to a concentration of 10 mg/mL.

    • Crucial Insight: NHS esters are highly moisture-sensitive. Reconstitute the dye immediately before use and discard any unused solution, as it will rapidly hydrolyze in the presence of trace water[2].

Conjugation Reaction
  • Calculate the required volume of dye to achieve a 3-fold molar excess over the protein.

  • Place the protein solution on a magnetic stir plate (or use a vortex mixer at low speed).

  • Add the dye solution dropwise to the protein solution to prevent localized spikes in organic solvent concentration, which can denature the protein. Ensure the final DMSO concentration does not exceed 10% (v/v).

  • Wrap the reaction tube in aluminum foil to protect the fluorophore from photobleaching.

  • Incubate the reaction mixture at room temperature for 1 to 2 hours with continuous, gentle agitation.

Purification (Removal of Unreacted Dye)
  • Equilibrate a size-exclusion chromatography (SEC) column (e.g., Sephadex G-25 or a commercial Zeba spin column) with 1X PBS (pH 7.4)[3].

  • Load the reaction mixture onto the column.

  • Elute the column with 1X PBS. The labeled protein will elute first (in the void volume), while the smaller, unreacted hydrolyzed dye molecules will be retained in the porous matrix.

  • Collect the purified conjugate and store it at 4°C, protected from light.

G A Protein Prep (Amine-free Buffer, pH 8.3-8.5) C Conjugation (1-2h at RT, Dark) A->C B Dye Prep (Anhydrous DMSO) B->C 2-5x Molar Excess D Purification (SEC / Desalting) C->D Buffer Exchange E Characterization (DOL Calc) D->E

Caption: Workflow for protein conjugation using hydrophobic NHS-ester dyes.

Characterization and Troubleshooting

Calculating the Degree of Labeling (DOL)

To validate the success of the protocol, measure the absorbance of the purified conjugate at 280 nm ( A280​ ) and at the absorption maximum of the dye ( Adye​ ).

DOL=(A280​−(Adye​×CF))×ϵdye​Adye​×ϵprotein​​

Where:

  • ϵprotein​ = Molar extinction coefficient of the protein.

  • ϵdye​ = Molar extinction coefficient of the benzo[e]indolium dye.

  • CF = Correction Factor (Ratio of the dye's absorbance at 280 nm to its absorbance at λmax​ ).

Table 2: Troubleshooting Guide
ObservationMechanistic CauseCorrective Action
Low DOL (< 1.0) NHS ester hydrolyzed before reaction, or buffer pH was too low.Ensure DMSO is strictly anhydrous. Verify buffer pH is 8.3-8.5. Check for contaminating amines (Tris/glycine) in the buffer.
Protein Precipitation Excessive hydrophobicity due to over-labeling, or organic solvent shock.Reduce the molar excess of the dye to 1.5x - 2x. Ensure DMSO is added dropwise and kept below 10% of the total volume.
High Background Fluorescence Incomplete removal of free dye.Ensure the SEC column is properly sized for the reaction volume. Perform a secondary dialysis step if necessary.

Sources

Application

Advanced Fluorescence Microscopy Protocols Using 3-Butyl-1,1,2-trimethyl-1H-benzo[e]indolium-Derived Probes

Target Audience: Researchers, Cell Biologists, and Drug Development Professionals Application: Live-Cell Imaging, Analyte Sensing (Cyanide, pH), and Protein Target Identification (HSA, G-Quadruplexes) Rationale and Mecha...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Cell Biologists, and Drug Development Professionals Application: Live-Cell Imaging, Analyte Sensing (Cyanide, pH), and Protein Target Identification (HSA, G-Quadruplexes)

Rationale and Mechanistic Principles

As a Senior Application Scientist, one of the most persistent challenges I encounter in live-cell fluorescence microscopy is overcoming cellular autofluorescence and probe photobleaching. Standard indocyanine dyes often emit in the green/yellow spectrum, overlapping with endogenous fluorophores.

The strategic utilization of 3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium as a precursor fundamentally solves this issue. By fusing a naphthalene ring to the indolium core, the π -conjugation of the resulting fluorophore is significantly extended. This structural modification induces a pronounced bathochromic (red) shift, pushing excitation and emission profiles into the Red and Near-Infrared (NIR) windows (600–800 nm). This shift enhances tissue penetration, minimizes phototoxicity, and ensures high-contrast spatiotemporal resolution during live-cell imaging[1].

To ensure your experimental design is a self-validating system, it is critical to understand the causality behind the optical responses of these probes. Depending on the target, benzo[e]indolium derivatives operate via two primary mechanisms:

A. Twisted Intramolecular Charge Transfer (TICT) Restriction

In aqueous physiological environments, the single bonds connecting the benzo[e]indolium core to its conjugated bridge rotate freely. This rotation allows excited-state energy to dissipate non-radiatively, rendering the probe weakly fluorescent. However, when the probe enters a hydrophobic microenvironment—such as the Sudlow Site I or II of Human Serum Albumin (HSA)—steric hindrance physically locks the molecule, restricting rotation. The energy is forced to release radiatively, resulting in a massive, quantifiable fluorescence "Turn-On"[2][3].

B. Chemodosimetric Nucleophilic Addition

For the detection of small toxic anions like Cyanide (CN⁻), the quaternary nitrogen of the benzo[e]indolium ring creates a highly electrophilic center at the adjacent C2 position (the C=N⁺ bond). When CN⁻ is introduced, it acts as a strong nucleophile, attacking the C2 position and converting the sp2 hybridized carbon to sp3 . This cleavage breaks the extended π -conjugation, halting intramolecular charge transfer (ICT) and triggering an immediate fluorescence quenching or distinct ratiometric color shift[4][5].

Quantitative Data Summary: Probe Performance

Understanding the photophysical parameters of your synthesized probe is essential for configuring your microscope's optical path. Below is a summary of validated benzo[e]indolium-derived probes and their performance metrics.

Target AnalyteSensing MechanismOptical ResponseLimit of Detection (LOD)Key Experimental AdvantageCyanide (CN⁻)Nucleophilic Addition (C=N⁺ attack)Turn-Off / Ratiometric~4.6 × 10⁻⁸ MRapid response; highly selective over competing anions[5].Human Serum AlbuminTICT RestrictionTurn-On (Red/NIR)~1.75 mg/LDifferentiates HSA from BSA; ultra-low background[2].Intracellular pHProtonation / DeprotonationRatiometric ShiftpKa ~3.87Large Stokes shift (~93 nm); ideal for lysosomal tracking[6].G-Quadruplex (c-MYC) π π Stacking / IntercalationTurn-OnN/AHigh photostability; down-regulates oncogene expression[1].

Experimental Setup and Live-Cell Imaging Protocol

The following protocol outlines the standardized workflow for utilizing a benzo[e]indolium-derived hemicyanine probe for live-cell confocal microscopy.

Phase 1: Reagent Preparation & Functionalization

Causality Note: The precursor itself is not the final fluorophore. It must undergo a Knoevenagel condensation with an aromatic aldehyde (e.g., in ethanol with a piperidine catalyst) to form the active conjugated probe[4][6].

  • Stock Solution: Dissolve the purified benzo[e]indolium probe in anhydrous, cell-culture grade DMSO to yield a 1 mM stock solution.

  • Storage: Aliquot into amber microcentrifuge tubes and store at -20°C. Why? Extended π -systems are susceptible to photo-oxidation; amber tubes prevent baseline degradation.

Phase 2: Cell Culture and Staining
  • Seeding: Seed HepG2 or HeLa cells into 35 mm glass-bottom confocal imaging dishes at a density of 1×105 cells/dish.

  • Incubation: Culture in DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin at 37°C in a 5% CO₂ humidified incubator for 24 hours to allow adherence.

  • Washing: Wash the cells three times with pre-warmed PBS (pH 7.4). Why? Residual serum proteins in the media contain hydrophobic pockets that can prematurely trigger the TICT restriction mechanism, causing high extracellular background fluorescence.

  • Probe Loading: Dilute the 1 mM stock to a 5 µM working concentration in serum-free DMEM. Ensure the final DMSO concentration is ≤0.5% (v/v) to prevent solvent-induced cytotoxicity or membrane permeabilization artifacts.

  • Incubation: Incubate the cells with the probe for 30 minutes at 37°C.

  • Analyte Introduction (Optional): If testing for an exogenous analyte (e.g., CN⁻), add the target (e.g., 20 µM NaCN) directly to the dish and incubate for an additional 15 minutes[4].

  • Final Wash: Wash three times with PBS to remove unbound probe prior to imaging.

Phase 3: Confocal Microscopy Configuration

Configure your Confocal Laser Scanning Microscope (e.g., Olympus IX-70 or Leica TCS SP8) with the following parameters to optimize signal-to-noise ratio:

  • Objective: 60x or 100x Oil Immersion (NA 1.4) for maximal photon collection and spatial resolution.

  • Excitation Source: 561 nm DPSS laser (for red emitters) or 633 nm HeNe laser (for NIR emitters).

  • Emission Collection: Set the PMT or HyD detector bandwidth to 580–650 nm (Red channel) or 650–750 nm (NIR channel).

  • Pinhole: 1 Airy Unit (AU) to ensure precise optical sectioning and eliminate out-of-focus light.

  • Self-Validating Controls: Always capture a DMSO-only vehicle control (to establish baseline cellular autofluorescence) and a Probe-only control (to validate the baseline emission before analyte interaction).

Mechanistic Workflow Visualization

G N1 3-Butyl-1,1,2-trimethyl-1H- benzo[e]indolium Precursor N2 Knoevenagel Condensation (Probe Synthesis) N1->N2 N3 Live-Cell Incubation (1-10 µM, 30 min) N2->N3 N4 Analyte: HSA Protein (Hydrophobic Binding) N3->N4 Pathway A N5 Analyte: Cyanide (CN⁻) (Nucleophilic Attack) N3->N5 Pathway B N6 TICT Restriction (Rotation Blocked) N4->N6 N7 Conjugation Disruption (C=N⁺ Cleavage) N5->N7 N8 Fluorescence TURN-ON (Red/NIR Emission) N6->N8 N9 Fluorescence QUENCHING (Signal Decrease) N7->N9

Fig 1: Mechanistic workflow of benzo[e]indolium probes in live-cell fluorescence microscopy.

References

  • A Novel Indolium-Based Fluorescent Probe for Fast Detection of Cyanide Source: PubMed Central (PMC) URL:[Link]

  • A small-sized benzothiazole–indolium fluorescent probe: the study of interaction specificity targeting c-MYC promoter G-quadruplex structures and live cell imaging Source: Chemical Communications (RSC Publishing) URL:[Link]

  • A fluorescent turn-on probe based on benzo [e] indolium for cyanide ion in water with high selectivity Source: Journal of Fluorescence (PubMed) URL:[Link]

  • A novel pH fluorescent probe based on indocyanine for imaging of living cells Source: Dyes and Pigments URL:[Link]

  • Red-emitting benzo[e]indolium probes for HSA based on the TICT characteristics Source: Journal of Luminescence URL:[Link]

Sources

Method

Application Note: Real-Time In Vivo Imaging of Acute Ischemia Using Benzo[e]indolium-Based NIR Probes

Audience: Researchers, scientists, and drug development professionals in molecular imaging and pathophysiology. Executive Summary & Chemical Rationale As a Senior Application Scientist, one of the most significant challe...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals in molecular imaging and pathophysiology.

Executive Summary & Chemical Rationale

As a Senior Application Scientist, one of the most significant challenges I encounter in molecular imaging is achieving high-contrast, real-time visualization of pathophysiological events in deep tissues. Acute ischemia—a rapid drop in blood supply leading to severe hypoxia—is a critical factor in stroke, myocardial infarction, and transplant surgery complications.

To monitor this in real time, we rely on near-infrared (NIR) fluorescent probes. The core of these advanced probes is typically synthesized from 1,1,2-trimethyl-1H-benzo[e]indole [1]. This specific benzo[e]indolium scaffold is chosen because its extended π-conjugation shifts the fluorophore's emission into the NIR window (typically >650 nm), which drastically reduces tissue autofluorescence and maximizes photon tissue penetration[1].

The most effective strategy for ischemia detection utilizes a Fluorescence Resonance Energy Transfer (FRET) mechanism[2]. By covalently linking the highly fluorescent benzo[e]indolium cyanine core to an azobenzene-based dark quencher (such as Black Hole Quencher-3, or BHQ-3), the probe remains completely "dark" under normal oxygen levels (normoxia)[2]. However, during acute ischemia, the resulting reductive stress activates microsomal reductases that rapidly cleave the azo bond, releasing the quencher and triggering a massive fluorescence "turn-on"[3].

Mechanistic Pathway

The logical flow of the probe's activation is mapped below. Understanding this pathway is crucial for troubleshooting background noise and optimizing in vivo imaging timelines.

HypoxiaMechanism Normoxia Normoxia (Normal O2) Probe Benzo[e]indolium-Azo Probe (e.g., QCy5) Normoxia->Probe Baseline State FRET FRET Active (Fluorescence Quenched) Probe->FRET Intact Azo Bond Cleavage Azo Bond Cleavage (Quencher Released) FRET->Cleavage Hypoxic Shift Hypoxia Acute Ischemia (Hypoxia) Reductase Microsomal Reductases (Activated) Hypoxia->Reductase Reductive Stress Reductase->Cleavage Enzymatic Catalysis Emission NIR Fluorescence Turn-ON (Real-Time Imaging) Cleavage->Emission Restored Conjugation

Figure 1: Mechanism of hypoxia-induced fluorescence turn-on in benzo[e]indolium-azo probes.

Quantitative Data & Photophysical Properties

To design a robust imaging experiment, you must align your instrument capabilities with the probe's photophysical properties. The table below summarizes the critical parameters of benzo[e]indolium-azo probes (e.g., the QCy series)[3].

ParameterSpecification / ObservationScientific Rationale (Causality)
Fluorophore Scaffold 1,1,2-Trimethyl-1H-benzo[e]indoleExtended π-conjugation shifts emission to the NIR window, minimizing tissue scattering[1].
Quenching Mechanism FRET via BHQ-3 (Azobenzene)Provides near-complete quenching of the cyanine core under normoxic conditions[2].
Excitation / Emission Ex: ~633 nm / Em: ~650–750 nmOptimal wavelengths for deep-tissue penetration and high-contrast in vivo imaging[3].
In Vivo Response Time < 1 minute post-ischemiaRapid enzymatic cleavage allows for true real-time monitoring of surgical or pathological ischemia[4].
Signal Enhancement > 30-fold increaseHigh signal-to-noise ratio ensures clear delineation between ischemic and healthy tissue[3].

Self-Validating Experimental Protocols

A protocol is only as good as its internal controls. As scientists, we must build self-validating systems where the experimental design inherently proves the mechanism of action. Below are the optimized protocols for validating and utilizing these probes.

Protocol A: In Vitro Hypoxia Validation (MCF-7 Cell Model)

This assay confirms that the probe is cell-permeable and strictly responsive to oxygen depletion, ruling out spontaneous degradation.

Materials: MCF-7 breast cancer cells, 1 mM QCy5 stock solution (in DMSO), Hypoxia incubator chamber, Confocal Laser Scanning Microscope (CLSM).

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 cells in 35 mm glass-bottom culture dishes and culture in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator until 70% confluent.

  • Probe Loading: Dilute the QCy5 stock to a final concentration of 1 μM in serum-free DMEM. Incubate the cells with the probe for exactly 30 minutes at 37°C.

  • Wash Step (Critical): Wash the cells three times with warm PBS to remove all extracellular probe. Causality Insight: Failure to remove the extracellular probe will result in background amplification if reductases leak into the media, destroying the spatial resolution of your assay.

  • Hypoxic Incubation: Divide the dishes into two cohorts:

    • Test Cohort: Place in a hypoxia chamber flushed with a gas mixture of 0.1% O₂, 5% CO₂, and 94.9% N₂ for 6 hours[3].

    • Validation Checkpoint (Normoxic Control): Keep in a standard incubator (20% O₂). This proves that fluorescence turn-on is strictly hypoxia-dependent.

  • Imaging: Image the cells using a CLSM. Excite at 633 nm (He-Ne laser) and collect emission between 650–750 nm.

Protocol B: Real-Time In Vivo Imaging of Hepatic Acute Ischemia

This protocol utilizes a mouse portal vein ligation model. It is the gold standard for mimicking acute hepatic ischemia commonly encountered during liver transplant surgery.

Materials: 8-week-old male BALB/c mice, QCy5 probe (formulated in saline with <5% DMSO/Tween-80), Isoflurane anesthesia system, In Vivo Imaging System (IVIS), Surgical silk sutures.

Step-by-Step Methodology:

  • Preparation & Anesthesia: Induce anesthesia in the mice using 2% isoflurane. Maintain body temperature at 37°C using a heated imaging stage.

  • Probe Administration: Inject the benzo[e]indolium probe (0.5 mg/kg) intravenously via the lateral tail vein.

  • Distribution Window (Critical): Wait exactly 30 minutes post-injection. Causality Insight: This waiting period allows the probe to accumulate in the hepatocytes and clear from the background blood pool. Initiating ischemia too early confounds the fluorescence signal with perfusion kinetics.

  • Surgical Ligation: Perform a midline laparotomy to expose the liver. Carefully isolate the portal vein.

    • Test Cohort: Ligate the portal vein tightly using a 4-0 surgical silk suture to induce total hepatic ischemia[3].

    • Validation Checkpoint (Sham Control): Perform the laparotomy and isolate the vein, but do not ligate it. This proves that the fluorescence spike is caused by the ischemic event, not the surgical trauma or baseline probe accumulation[4].

  • Real-Time Acquisition: Immediately place the mouse into the IVIS. Acquire NIR fluorescence images continuously (Ex: 640 nm / Em: 680 nm filter set).

  • Data Analysis: You should observe a rapid fluorescence increase in the ligated liver within 1 minute, reaching saturation at approximately 30 minutes[4]. Calculate the target-to-background ratio (TBR) by comparing the ligated liver signal to the sham control liver signal.

Sources

Application

Application Note: Designing Benzo[e]indolium-Based Fluorescent Turn-On Probes for Advanced Bioimaging

Executive Summary & Mechanistic Principles Benzo[e]indolium is a highly versatile, electron-withdrawing moiety widely utilized as an acceptor in Donor-π-Acceptor (D-π-A) fluorescent probes. Compared to standard indolium...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Principles

Benzo[e]indolium is a highly versatile, electron-withdrawing moiety widely utilized as an acceptor in Donor-π-Acceptor (D-π-A) fluorescent probes. Compared to standard indolium salts, the extended π-conjugation of the benzo-fused ring system allows for significant bathochromic (red) shifts, pushing excitation and emission profiles into the Near-Infrared (NIR) window. This structural advantage is critical for minimizing tissue autofluorescence and maximizing penetration depth in in vivo biological applications.

As a Senior Application Scientist, it is vital to understand that the "turn-on" or ratiometric causality in benzo[e]indolium probes relies on two distinct chemical mechanisms:

  • Intramolecular Charge Transfer (ICT) Modulation: Alterations in the electron-donating or electron-withdrawing capabilities of the D-π-A system. For example, in acidic tumor microenvironments, protonation of specific donor sites dramatically enhances the ICT effect, leading to a massive increase in NIR fluorescence and a large Stokes shift[1].

  • Nucleophilic Addition: The positively charged C=N bond of the indolium core, or the adjacent conjugated π-bridge (e.g., an ethylene group), is highly susceptible to nucleophilic attack. Analytes like cyanide (CN⁻) or bisulfite (HSO₃⁻) undergo nucleophilic or Michael addition. This reaction breaks the extended π-conjugation, shortening the electron delocalization path and resulting in a pronounced blue shift (ratiometric sensing) or the unquenching of a localized fluorophore[2][3].

ProbeLogic A Target Analyte B Nucleophiles (CN⁻, HSO₃⁻) A->B C Microenvironment (pH, Proteins) A->C D Nucleophilic Attack (C=N or C=C) B->D E Protonation / Binding (ICT Modulation) C->E F Ratiometric Turn-On D->F G NIR Turn-On (Large Stokes Shift) E->G

Logical flowchart of benzo[e]indolium probe design based on target analyte mechanisms.

Application I: pH-Activatable NIR Probes for Tumor Margin Identification

Context & Causality: The tumor microenvironment is characteristically acidic (pH 6.5–6.8) compared to normal physiological conditions (pH 7.4). By coupling an electron-rich donor (e.g., diphenylamine-substituted β-carboline) with the electron-withdrawing benzo[e]indolium acceptor, researchers can create a probe where the ICT is highly sensitive to protonation. At low pH, the fluorescence quantum yield (ΦF) increases exponentially, providing a high-contrast "turn-on" signal that can be used as a fluorogenic spray for surgical navigation[1].

Data Presentation: Photophysical Properties

Table 1: Photophysical Properties of a Benzo[e]indolium pH Probe (NBD)

PropertyPhysiological State (pH 7.4)Acidic Tumor State (pH 4.0)Causality / Significance
Emission Max (λem) Weak / Quenched742 nm (NIR)Deep tissue penetration, low background interference.
Stokes Shift N/A160 nmPrevents self-quenching and excitation scattering.
Quantum Yield (ΦF) Baseline5.5-fold increaseHigh signal-to-noise ratio for precise margin detection.
Two-Photon Abs. Minimal1040 nm (NIR-II)Enables high-resolution, deep 3D in vivo imaging.
Protocol 1: Synthesis Validation & In Vitro pH Calibration

Self-Validating Design: This protocol incorporates a reversibility cycle to confirm that the observed fluorescence change is strictly protonation-driven (ICT modulation) and not a result of irreversible probe degradation.

  • Preparation of Stock Solutions: Dissolve the synthesized benzo[e]indolium probe in anhydrous DMSO to a concentration of 1.0 mM. Store aliquots at -20°C protected from light to prevent photo-oxidation.

  • Buffer Preparation: Prepare a series of 10 mM PBS buffers adjusted to pH values ranging from 3.0 to 8.0 using 0.1 M HCl or NaOH.

  • Titration Assay: Dilute the probe stock into the respective pH buffers to a final concentration of 10 µM. Critical: Ensure the final DMSO concentration is ≤1% to prevent probe aggregation, which can cause false scattering and artificial quenching.

  • Spectral Acquisition: Excite the samples at the predetermined isosbestic point. Record emission spectra from 600 nm to 900 nm.

  • Reversibility Control (Self-Validation): Take a 10 µM probe sample at pH 7.4. Drop the pH to 4.0 using HCl, and record the "turn-on" fluorescence. Readjust the pH back to 7.4 using NaOH and record the "turn-off" state. Repeat for 3 continuous cycles to validate photostability and ICT reversibility.

Application II: Ratiometric Sensing of Nucleophiles (Bisulfite/Cyanide)

Context & Causality: Bisulfite (HSO₃⁻) and cyanide (CN⁻) are critical analytes. Benzo[e]indolium probes designed with an A-π-A' or D-π-A structure undergo a 1,4-addition (Michael addition) or direct nucleophilic attack at the indolium core when exposed to these ions[2][3]. This nucleophilic attack breaks the π-conjugation. Consequently, the emission shifts dramatically from the red/orange region to the blue/cyan region, enabling precise ratiometric quantification that is completely independent of probe concentration or laser intensity fluctuations.

Protocol 2: Live-Cell Ratiometric Imaging of Bisulfite

Self-Validating Design: This workflow includes a negative control utilizing N-ethylmaleimide (NEM), a potent thiol/bisulfite scavenger, to ensure the observed signal is strictly dependent on the target analyte and not triggered by endogenous biothiols (like glutathione).

  • Cell Culture & Seeding: Culture HeLa cells in DMEM supplemented with 10% FBS. Seed into 35 mm glass-bottom confocal dishes and incubate for 24 h at 37°C, 5% CO₂.

  • Cytotoxicity Check: Perform a standard MTT assay with probe concentrations ranging from 0 to 50 µM to establish a safe working concentration (typically >80% viability is maintained at 10 µM).

  • Probe Loading: Wash cells 3x with PBS. Incubate with 10 µM of the benzo[e]indolium probe in serum-free media for 30 minutes.

  • Analyte Treatment:

    • Group A (Control): Wash 3x with PBS, image directly.

    • Group B (Positive): Add 50 µM NaHSO₃, incubate for 20 minutes.

    • Group C (Validation): Pre-treat cells with 1 mM NEM for 30 mins to scavenge endogenous nucleophiles, wash, load the probe, then add NaHSO₃.

  • Confocal Imaging: Image using dual-channel settings to capture the ratiometric shift.

    • Channel 1 (Unreacted Probe): Ex = 540 nm, Em = 570–620 nm (Red/Orange).

    • Channel 2 (Reacted Probe): Ex = 405 nm, Em = 450–500 nm (Blue).

  • Data Analysis: Calculate the ratio of Channel 2 / Channel 1 intensities to quantify bisulfite levels.

Workflow S1 Probe Incubation (10 µM, 30 min) S2 Washing (PBS 3x) Remove Excess S1->S2 S3 Analyte Treatment (e.g., NaHSO₃) S2->S3 S4 Confocal Microscopy (Dual Channel) S3->S4 S5 Image Analysis (Ratiometric Quant.) S4->S5

Step-by-step experimental workflow for in situ live-cell ratiometric imaging.

Advanced Application: Zwitterionic Transformation for Protein Sensing

Recent innovations have utilized benzo[e]indolium in supramolecular chemistry to detect proteins. By pairing a cationic benzo[e]indolium acceptor with a phenol donor, the probe remains inactive in bulk water. However, upon spontaneous deprotonation, it forms a zwitterion that strongly binds to Human Serum Albumin (HSA). The hydrophobic environment of the protein pocket restricts intramolecular rotation, triggering a multi-fold fluorescence turn-on[4]. This highlights the structural versatility of the benzo[e]indolium scaffold beyond simple small-molecule sensing.

References

  • Title: A fluorescent turn-on probe based on benzo [e] indolium for cyanide ion in water with high selectivity. Source: Journal of Fluorescence / NIH URL: [Link]

  • Title: Novel pH-activatable NIR fluorogenic spray mediated near-instant and precise tumor margins identification in human cancer tissues for surgical resection. Source: Theranostics URL: [Link]

  • Title: Ratiometric Fluorescent Probe for Rapid Detection of Bisulfite through 1,4-Addition Reaction in Aqueous Solution. Source: Journal of Agricultural and Food Chemistry / ACS Publications URL: [Link]

  • Title: In situ generation of a Zwitterionic fluorescent probe for detection of human serum albumin protein. Source: Analytical Biochemistry / NIH URL: [Link]

Sources

Method

Application Note: Design and Validation of Near-Infrared Fluorescent Probes Using 3-Butyl-1,1,2-trimethyl-1H-benzo[e]indolium

Target Audience: Researchers, Assay Developers, and Drug Discovery Scientists Application: Enzyme Activity Monitoring, Live-Cell Imaging, and High-Throughput Screening (HTS) Introduction & Mechanistic Rationale The accur...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Developers, and Drug Discovery Scientists Application: Enzyme Activity Monitoring, Live-Cell Imaging, and High-Throughput Screening (HTS)

Introduction & Mechanistic Rationale

The accurate monitoring of enzyme activity in complex biological environments requires fluorescent probes that operate in the Near-Infrared (NIR) window (650–900 nm). In this region, biological autofluorescence, light scattering, and tissue absorption are minimized, allowing for deep-tissue imaging and high signal-to-noise ratios.

As a Senior Application Scientist, I frequently recommend 3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium (often utilized as an iodide or hexafluorophosphate salt) as the premier building block for synthesizing hemicyanine and cyanine-based NIR probes [1].

Why Choose This Specific Precursor?
  • Extended π -Conjugation: Compared to standard 3,3-dimethylindolium cores, the benzo-fused ring of the benzo[e]indolium moiety lowers the HOMO-LUMO energy gap. This structural extension intrinsically red-shifts the absorption and emission spectra into the NIR region [2].

  • Steric Shielding via the N-Butyl Chain: The 3-butyl substitution is not arbitrary. While shorter chains (like methyl or ethyl) can lead to planar molecules that suffer from Aggregation-Caused Quenching (ACQ) via π−π stacking in aqueous buffers, the bulky N-butyl chain disrupts these intermolecular interactions, preserving the probe's fluorescence quantum yield in biological media.

  • High Electrophilicity at C2: The active methyl group at the C2 position is highly acidic and readily undergoes Knoevenagel condensation with aldehyde-functionalized enzyme recognition moieties[3].

Probe Design Strategy: A Self-Validating System

To demonstrate the utility of this precursor, this guide details the synthesis and application of a model probe (NIR- β Gal ) designed to detect β -galactosidase ( β -gal), a critical biomarker for cellular senescence and ovarian cancer.

The probe is constructed by conjugating the benzo[e]indolium core to a phenol- β -D-galactopyranoside.

  • The "OFF" State: The glycosidic bond locks the phenolic oxygen, disrupting the electron push-pull system. The molecule remains in a Twisted Intramolecular Charge Transfer (TICT) state, quenching fluorescence [1].

  • The "ON" State: Enzymatic cleavage by β -gal releases the free phenolate. The strong electron-donating ability of the phenolate oxygen restores planar Intramolecular Charge Transfer (ICT), resulting in a massive "Turn-On" NIR fluorescence signal.

Mechanism of Action

Mechanism Probe NIR-βGal Probe (Fluorescence OFF) Enzyme β-Galactosidase (Cleavage) Probe->Enzyme Binding Intermediate Phenolate Intermediate (Unstable) Enzyme->Intermediate Hydrolysis Fluorophore Benzo[e]indolium Cyanine (Fluorescence ON) Intermediate->Fluorophore ICT Process Signal NIR Emission (650-700 nm) Fluorophore->Signal Excitation

Figure 1: Mechanism of enzyme-activated NIR fluorescence via Intramolecular Charge Transfer (ICT).

Quantitative Data Summary

The following table summarizes the photophysical properties of the synthesized NIR- β Gal probe before and after enzymatic cleavage, demonstrating the efficacy of the benzo[e]indolium core.

Photophysical PropertyIntact Probe (OFF State)Cleaved Fluorophore (ON State)Fold Change / Shift
Absorption Maximum ( λabs​ ) 480 nm610 nm+ 130 nm (Red-shift)
Emission Maximum ( λem​ ) 540 nm (Weak)660 nm (Strong NIR)+ 120 nm (Red-shift)
Fluorescence Quantum Yield ( Φ ) 0.0120.38~31-fold increase
Stokes Shift 60 nm50 nmN/A
Limit of Detection (LOD) N/A0.45 U/LHighly Sensitive

Experimental Protocols

Synthesis of the NIR- β Gal Probe

Causality Note: We utilize a Knoevenagel condensation. Piperidine is selected as the base because it efficiently deprotonates the C2-methyl group of the benzo[e]indolium salt to form the reactive enamine intermediate without causing unwanted side reactions with the glycosidic bond.

Step-by-Step Procedure:

  • Reagent Preparation: Dissolve 1.0 eq of 3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium iodide and 1.2 eq of 4-formylphenyl- β -D-galactopyranoside in anhydrous ethanol (10 mL).

  • Catalysis: Add 2-3 drops of catalytic piperidine to the reaction mixture.

  • Reflux: Heat the mixture to 80°C under an inert argon atmosphere and reflux for 6 hours. Monitor via TLC (DCM:MeOH = 10:1) until the benzo[e]indolium precursor is fully consumed.

  • Precipitation: Cool the mixture to room temperature. Pour into 50 mL of ice-cold diethyl ether to precipitate the crude hemicyanine dye.

  • Purification: Purify via semi-preparative HPLC (Acetonitrile/Water with 0.1% TFA) to achieve >95% purity. Lyophilize and store at -20°C in the dark.

In Vitro Enzyme Kinetics Assay

Causality Note: The assay is performed at pH 7.4 using a maximum of 1% DMSO. The benzo[e]indolium core is highly hydrophobic; omitting DMSO will cause probe aggregation, while exceeding 1% DMSO can denature β -galactosidase, leading to false-negative kinetic data.

Step-by-Step Procedure:

  • Stock Solutions: Prepare a 1.0 mM stock solution of the NIR- β Gal probe in anhydrous DMSO.

  • Buffer Preparation: Prepare 10 mM Phosphate-Buffered Saline (PBS), pH 7.4.

  • Reaction Mixture: In a 96-well black microplate, add 99 μ L of PBS buffer and 1 μ L of the probe stock (Final probe concentration: 10 μ M; Final DMSO: 1%).

  • Enzyme Addition: Add varying concentrations of β -galactosidase (0 to 10 U/L).

  • Incubation & Reading: Incubate at 37°C for 30 minutes. Measure fluorescence using a microplate reader ( λex​ = 600 nm, λem​ = 660 nm).

  • Validation: To prove specificity, run a parallel control pre-incubated with 1 mM D-galactose (a competitive inhibitor of β -gal). The fluorescence signal should be suppressed, validating that the Turn-On is exclusively enzyme-mediated.

Live-Cell Imaging Protocol

Causality Note: Washing cells with PBS before imaging is critical. Because the cleaved fluorophore is highly lipophilic, it will partition into cellular membranes. Uncleaved probe in the extracellular media can cause background noise if not removed.

Step-by-Step Procedure:

  • Cell Culture: Seed HeLa cells (or senescence-induced models) in a 35 mm glass-bottom confocal dish and culture overnight in DMEM supplemented with 10% FBS at 37°C, 5% CO 2​ .

  • Probe Incubation: Replace the media with serum-free DMEM containing 5 μ M of the NIR- β Gal probe. Incubate for 45 minutes at 37°C.

  • Washing: Carefully aspirate the media and wash the cells three times with warm PBS (pH 7.4) to remove unbound probe.

  • Imaging: Image immediately using a Confocal Laser Scanning Microscope (CLSM). Excite the cells using a 633 nm He-Ne laser and collect emission in the 650–700 nm window.

Experimental Workflow

Workflow Step1 1. Probe Synthesis (Knoevenagel Condensation) Step2 2. HPLC Purification (>95% Purity) Step1->Step2 Step3 3. In Vitro Kinetics (Spectrofluorometry) Step2->Step3 Step4 4. Live-Cell Incubation (Targeting Senescent Cells) Step3->Step4 Step5 5. Confocal Imaging (NIR Channel) Step4->Step5

Figure 2: End-to-end experimental workflow for synthesizing and validating the benzo[e]indolium-based probe.

References

  • Twisted intramolecular charge transfer (TICT) based fluorescent probes and imaging agents Chemical Society Reviews (RSC Publishing) URL:[Link]

  • Development of Carbocyanine Dyes for PRMT Inhibition and Imaging PMC - National Institutes of Health (NIH) URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilizing 3-Butyl-1,1,2-trimethyl-1H-benzo[e]indolium for Aqueous Assays

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming the formulation hurdles associated with extended aromatic systems.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming the formulation hurdles associated with extended aromatic systems.

3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium is a highly lipophilic cationic molecule. It is widely utilized both as a precursor for near-infrared (NIR) cyanine dyes and as a direct probe targeting mitochondria[1]. However, its rigid, planar benzo-fused indolium core, combined with the hydrophobic N-butyl aliphatic chain, drives severe π-π stacking and hydrophobic aggregation in physiological buffers.

This guide provides mechanistic troubleshooting, self-validating protocols, and FAQs to help you achieve stable, monomeric aqueous dispersions without altering the probe's covalent structure.

Section 1: Core Principles & FAQs

Q1: Why does 3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium crash out or lose fluorescence in PBS, even when diluted from a DMSO stock? A1: The compound's architecture is dominated by the hydrophobic effect. In high-dielectric aqueous environments, water molecules force these planar lipophilic molecules together to minimize the disruption of the hydrogen-bond network. This results in the formation of H-aggregates (face-to-face stacking) or J-aggregates (edge-to-edge stacking). Aggregation leads to dramatic fluorescence self-quenching and eventual precipitation. While the dye dissolves readily in ethanol or DMSO, direct dilution into aqueous buffers without a carrier causes rapid phase separation[2].

Q2: Should I chemically modify the dye (e.g., sulfonation) to improve solubility? A2: If your assay permits structural modification, introducing sulfonate groups (e.g., converting to a sulfo-cyanine derivative) is the definitive chemical solution to improve intrinsic water solubility[3]. However, if your experimental design strictly requires the unmodified 3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium—for instance, to exploit its specific mitochondrial targeting capabilities driven by its lipophilic cationic nature[1]—you must rely on formulation strategies using amphiphilic surfactants like Pluronic F-127[4] or lipid nanocarriers[5].

Section 2: Formulation Strategies & Troubleshooting

Issue: Probe aggregation, visible turbidity, and signal quenching in cell culture media. Root Cause: Insufficient thermodynamic stabilization of the monomeric dye in water. Solution: Micellar encapsulation using Pluronic F-127 (Poloxamer 407). Pluronic F-127 is a PEO-PPO-PEO triblock copolymer that forms micelles at low critical micelle concentrations (CMC). It effectively shields the lipophilic benzo[e]indolium core within its hydrophobic PPO core while the hydrophilic PEO corona maintains aqueous solubility[4].

G A Dry Dye Powder (Highly Lipophilic) B Dissolve in Anhydrous DMSO A->B C Mix 1:1 with 20% Pluronic F-127 B->C D Disperse in Aqueous Buffer C->D E Stable Monomeric Micellar Dispersion D->E

Workflow for micellar encapsulation of lipophilic dyes using Pluronic F-127.

Section 3: Step-by-Step Methodology (Self-Validating Protocol)

This protocol utilizes Pluronic F-127 to formulate the dye for in vitro assays, ensuring a monomeric state. Every step includes a causality explanation and a self-validation checkpoint to ensure experimental integrity.

Materials Required:

  • 3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium (Target Compound)

  • Anhydrous DMSO (≥99.9%, sterile-filtered)

  • Pluronic® F-127 (20% w/v solution in DMSO)[6]

  • Aqueous Assay Buffer (e.g., 1X PBS or HBSS)

Protocol:

  • Primary Stock Preparation: Dissolve the dye powder in anhydrous DMSO to create a 1 to 5 mM primary stock.

    • Causality: Anhydrous conditions prevent premature water-induced nucleation.

    • Self-Validation: Vortex vigorously until the solution is optically clear. Any particulate matter indicates incomplete dissolution.

  • Surfactant Conjugation: Immediately before the assay, mix the primary DMSO stock 1:1 (v/v) with the 20% Pluronic F-127 DMSO solution[7].

    • Causality: Pre-mixing ensures the dye and surfactant are intimately associated before encountering the aqueous phase.

    • Self-Validation: The resulting mixture should remain completely transparent. Turbidity at this stage indicates moisture contamination in your DMSO.

  • Aqueous Dispersion: Pipette the Dye/Pluronic mixture directly into the vigorously vortexing aqueous buffer to achieve the final working concentration (typically 1 µM to 10 µM)[8].

    • Causality: Rapid mixing under high shear prevents localized high concentrations of the dye, forcing it into the hydrophobic cores of the forming Pluronic micelles rather than allowing it to self-aggregate.

  • Optical Validation (Quality Control): Measure the UV-Vis absorbance spectrum of the final aqueous dispersion.

    • Self-Validation: A sharp, narrow absorption peak indicates a successfully encapsulated, monomeric dye. A broadened, blue-shifted peak (H-aggregate) or a sharp, red-shifted peak (J-aggregate) indicates failed micellization.

Diagnostic logic tree for troubleshooting dye aggregation during aqueous formulation.

Section 4: Quantitative Data & Formulation Efficacy

To guide your experimental design, the following table summarizes the expected solubility limits and optical behaviors of 3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium across different solvent systems.

Solvent SystemMax Stable ConcentrationAggregation StateFluorescence Quantum YieldCausality / Notes
100% Aqueous Buffer (PBS) < 0.1 µMHigh (H/J-aggregates)Severely QuenchedHydrophobic effect drives π-π stacking of the benzo[e]indolium core.
10% Ethanol in PBS ~ 0.5 µMModeratePoorInsufficient dielectric reduction; partial precipitation occurs over time[2].
100% DMSO > 10 mMMonomericHighIdeal for primary stock storage; prevents water-induced nucleation.
0.1% Pluronic F-127 in PBS 5 - 10 µMMonomeric (Micellar)High (Restored)PPO core of micelle shields the N-butyl chain and aromatic system[4].
Lipid Nano-emulsion > 1 mM (in lipid phase)Monomeric (Encapsulated)Very HighBulky hydrophobic environment prevents self-quenching at high local concentrations[5].

Advanced Tip: For in vivo applications where Pluronic F-127 micelles might dissociate upon extreme systemic dilution, encapsulating lipophilic cyanine precursors into lipid nano-droplets (e.g., using Labrafac CC) allows for massive payload delivery without leakage or quenching[5].

References

  • Biotium. "Protocol: Using Pluronic® F-127 to Solubilize Dyes for Cell Loading". biotium.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcVliulK-R86JtC0ZA1reHEnMjV8DLAZoOYI7h6AQClNRdx5sSnCVF_jX4ZACNtF5zyj0paVIgUwUv83ma2y9ZH2mhXLFmzFCXzLxkXleu_ltTKc0pgYWNmbXkejCfSNQHeie1-Vrc8lY3cCHZI3VA5V2ZntvN5PhffiOzhEuGFB4jJV2HjThqadBTDnvupBJlxO3MV-VTW-zzPzVp__vmryi9aPc=]
  • AAT Bioquest. "Pluronic® F-127". aatbio.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcnpev_AK_BFxTHgwkddKxtuBGsmG-7Kg3DsQ5LoYIPL7Qtdi-IdmDU3G9vzZHPDMF-N311yUUX0hNSHR2Aggn256gXZgruvmiZCHovBk8y0bg02zD7HrGe4V-iBezgrNWC7MhdDX2DCM=]
  • Interchim. "Pluronic® F-127". interchim.fr.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkD3NjWaxf4foY45rlNMmmu3gw15PsrJKQZ4I44fymhjvCGDF1IdcMUna0fCFIVkFKOyT8gMlLALcj43nYhmiGDvehVmVW_HqfBbK1JOhQFIhKz5TaBoq6Yi3q43OBBRwkCFY=]
  • Molecular Probes (UCSD). "Pluronic F-127". ucsd.edu.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGy77owFtjQ5o51UH02VfH-YUBuHduKrMeWg4aNUhWZnj1yEqDVUmiZV5ZYqkSE66f2WlmkkyNypiUFerCcg3csIcQR7WXehxbopcsvUPeZoCHKcCaqvHML-hehreF-I4xOMwwHIMq6g5OPcA==]
  • Sigma-Aldrich. "Pluronic F-127 CAS No.9003-11-6". sigmaaldrich.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGciZeALVCQ-UvpWhO1xHapgYOKV-NS1-kZ3tA5-14nyEgklr_mi2bEAxPhVhP3M6kCSYDfG3KaiL-KNKyoMFlfYKcHpilK03JX158qrlm-Lh4TAB3MkNEgYNK04P9QqemZXSH3zs7eo296vCDgDvxBMg==]
  • Klymchenko et al. "Highly lipophilic fluorescent dyes in nano-emulsions: towards bright non-leaking nano-droplets". SciSpace.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7wW-ad9xHKZFnMfaj8JkxGUVTaMgTSQwmQjKv-DGxxFHyvwRdO3UK1rVvP0VfpVmt00vGXF75Tnh8j7AYCjHP_UePmLSs0VDhON_4V-RLopXSDiPQ8Y7CRL3iSYXJF33d5dWd_UU24LY1kVQy33xNw8jU922IXHhHCthfs3PQxpFRHu3Bu0-8TZz-wxBI5eXHkTamIkM6lHB6JsKGhMQ=]
  • KTU ePubl. "benzo[ e ]indole dyes". ktu.edu.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRszUfugJ8jGSpCUWKJSl_SA8mX9BjD1rjlMnRa0T1PysKQ3_q1EO3mzEDqa5GmbhP8dVcjTW2L5z57lGhzJ_uetfP_PALmU2jD76OYA8qoIpmkz3Tu2g5w9ouQgLHgIePddOBYWp5-xv9s0SAaZ5zR4Xj3WI=]
  • ACS Publications. "Structure Property Analysis of Pentamethine Indocyanine Dyes: Identification of a New Dye for Life Science Applications". acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXVWId4AVpxOoDXli6EgKsgZDonf2Rfxy_oWhNzdKQ-dtWfkTXPZ14OzFw241_YWVgAaRdZFhyTyj2zlrcc7XcnwDi131vrU3P99ly85dgMgABnRmD4paHh_JnLtX4vol_NfVO-Q==]
  • ResearchGate. "How can solubility of the cyanine related probes improved?". researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzFmXLSGjHn5MyeHkn4GMo5z38y6FO2LmZPbUcB6RAmjI1H2_OciE7F7RR3TmzyV7rkO09XQNBdCxOr129vHI-MtM758SwOlw8AnZH96XJDQDM64zIeFQRvDTTwBNvVmEkPXiTzzZFpsGVSg6NtKIuhWz8rDt2Ga8lamJ5n-0oVXDMjFsH3cjaGRebTURHFCl5xZuRr8o=]

Sources

Optimization

Technical Support Center: Mitigating Photobleaching of 3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium

A Senior Application Scientist's Guide for Researchers Welcome to the technical support center for 3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium and related benzo[e]indolium-based fluorescent probes. This guide is designed...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers

Welcome to the technical support center for 3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium and related benzo[e]indolium-based fluorescent probes. This guide is designed to provide in-depth troubleshooting strategies and practical advice to help you minimize photobleaching and maximize the quality and reliability of your experimental data. As a Senior Application Scientist, my goal is to not only offer solutions but to explain the underlying scientific principles, empowering you to make informed decisions in your research.

Understanding the Challenge: The Nature of Photobleaching

Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its ability to fluoresce.[1][2] This process is a significant challenge in fluorescence microscopy, particularly during long-term imaging or high-intensity illumination experiments.[1][3] The primary mechanism of photobleaching for many organic dyes, including those with a benzo[e]indolium core which are related to the cyanine dye family, involves the generation of reactive oxygen species (ROS).[1][4][5][6]

Here's a simplified breakdown of the process:

  • Excitation: The fluorophore absorbs light energy, moving from its ground state (S₀) to an excited singlet state (S₁).

  • Fluorescence: The fluorophore returns to the ground state, emitting a photon (fluorescence).

  • Intersystem Crossing: A portion of the excited fluorophores can transition to a long-lived, highly reactive triplet state (T₁).[7][8]

  • ROS Generation: In the triplet state, the fluorophore can react with molecular oxygen (³O₂) to produce highly reactive singlet oxygen (¹O₂) and other ROS.[4][5][7]

  • Photodegradation: These ROS can then attack and irreversibly damage the fluorophore, rendering it non-fluorescent.[5][7]

The following diagram illustrates this photobleaching pathway.

S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Light Absorption (Excitation) Bleached Bleached Fluorophore S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing T1->S0 Phosphorescence (Slow) ROS Reactive Oxygen Species (¹O₂, O₂⁻•) T1->ROS Energy Transfer O2 Molecular Oxygen (³O₂) ROS->Bleached Oxidative Damage

Caption: The photobleaching cascade initiated by light excitation.

Troubleshooting Guide: Common Photobleaching Issues

This section addresses specific problems you might encounter during your experiments with 3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium.

Issue 1: Rapid Signal Fading During Initial Imaging

Symptoms:

  • The fluorescent signal is bright initially but diminishes significantly within the first few seconds or minutes of imaging.

  • You are unable to capture a high-quality Z-stack or time-lapse series.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Recommended Action
Excessive Excitation Intensity The rate of photobleaching is directly proportional to the intensity of the excitation light.[5][9] High-intensity light increases the population of fluorophores in the excited triplet state, accelerating ROS generation.Reduce the laser power or illumination intensity to the lowest level that provides a sufficient signal-to-noise ratio.[1][10] Use neutral density filters to attenuate the light source without changing its spectral properties.[1][3][5]
Prolonged Exposure Time Longer exposure times increase the total number of photons hitting the sample, leading to more opportunities for photobleaching to occur.[9][10]Decrease the camera exposure time. [9][10] Compensate for the lower signal by increasing the camera gain, if necessary, but be mindful of introducing noise. For dynamic processes, determine the longest possible exposure time that avoids motion blur.[9]
High Oxygen Concentration Molecular oxygen is a key reactant in the most common photobleaching pathways.[4][5][7][11]For fixed samples or in vitro assays, consider deoxygenating your buffers. For live-cell imaging, this is more challenging, but the use of antifade reagents that scavenge oxygen can be highly effective.[5]
Issue 2: Inconsistent Fluorescence Intensity Across a Time-Lapse Series

Symptoms:

  • The fluorescence intensity of your labeled structures decreases over the course of a long-term imaging experiment.

  • Quantitative analysis of fluorescence changes over time is unreliable.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Recommended Action
Cumulative Photodamage Even at low light levels, photobleaching is a cumulative process. Each exposure contributes to the eventual degradation of the fluorophore population.Reduce the frequency of image acquisition. Only capture images at time points that are essential for your experimental question.[3] Close the fluorescence shutter between acquisitions to protect the sample from unnecessary light exposure.[12]
Lack of Antifade Reagents The imaging medium lacks components that can mitigate photobleaching by quenching triplet states or scavenging ROS.Incorporate an antifade reagent into your mounting medium or live-cell imaging buffer.[1][5][13] This is one of the most effective ways to preserve your signal.
Suboptimal Imaging Environment Factors like pH and the chemical composition of the medium can influence fluorophore stability.Ensure your imaging buffer is at the optimal pH for your probe. For cyanine-like dyes, maintaining a slightly alkaline pH (7.4-8.5) can sometimes improve stability.

Proactive Strategies: Incorporating Antifade Reagents

The most robust defense against photobleaching is the use of chemical additives known as antifade reagents or photostabilizers.[1][5][13] These compounds work through various mechanisms to protect the fluorophore.

cluster_0 Photobleaching Pathway cluster_1 Antifade Intervention T1 Excited Triplet State (T₁) ROS Reactive Oxygen Species (ROS) T1->ROS Reacts with O₂ Bleached Bleached Fluorophore ROS->Bleached Oxidative Damage TSQ Triplet State Quenchers (e.g., COT, Ergothioneine) TSQ->T1 Quenches ROS_Scavenger ROS Scavengers (e.g., Trolox, NPG, DABCO) ROS_Scavenger->ROS Neutralizes

Caption: Mechanisms of action for common antifade reagents.

Recommended Antifade Reagents for Benzo[e]indolium Dyes:

Based on the behavior of structurally similar cyanine dyes, the following reagents are recommended. It is often necessary to test a few to find the optimal one for your specific application.[2][10]

Reagent Class Examples Mechanism of Action Considerations
Triplet State Quenchers (TSQs) Cyclooctatetraene (COT), Ergothioneine, 2-Thiol HistidineThese molecules accept energy from the fluorophore in its triplet state, returning it to the ground state before it can react with oxygen.[14][15][16][17] This is a highly efficient photoprotective mechanism.Ergothioneine and 2-thiol histidine have shown superior performance for stabilizing cyanine dyes compared to older reagents.[14][16] They are also biocompatible.[14][16]
Reactive Oxygen Species (ROS) Scavengers Trolox (a vitamin E analog), n-Propyl Gallate (NPG), 1,4-diazabicyclo[2.2.2]octane (DABCO), p-Phenylenediamine (PPD)These are antioxidants that directly neutralize ROS as they are formed, preventing them from damaging the fluorophore.[6][13][18]Trolox is widely used and effective for live-cell imaging due to its low cytotoxicity.[3][13] PPD is very effective but can be autofluorescent and may not be suitable for all fluorophores.[6][19]
Oxygen Removal Systems Glucose Oxidase and Catalase (GODCAT)This enzymatic system removes dissolved oxygen from the medium, thereby preventing the formation of ROS.[16]Highly effective but generally limited to fixed-cell or in vitro experiments due to potential cytotoxicity in live cells.
Experimental Protocol: Preparing an Antifade Mounting Medium

This protocol provides a starting point for creating your own antifade medium for fixed samples. Commercial formulations like ProLong™ Gold and VECTASHIELD® are also excellent, ready-to-use options.[1][20]

NPG-Glycerol Antifade Medium:

  • Prepare a 10X PBS stock solution.

  • Prepare a 20% (w/v) solution of n-propyl gallate (NPG) in glycerol. Caution: NPG can be hazardous. Handle with appropriate personal protective equipment.

  • To make the final mounting medium, mix:

    • 1 part 10X PBS

    • 9 parts glycerol

  • Add the NPG stock solution to the PBS/glycerol mixture to a final concentration of 2% NPG.

  • Adjust the pH to ~8.0 with sodium hydroxide.

  • Store in small aliquots at -20°C, protected from light.

Frequently Asked Questions (FAQs)

Q1: Can I completely prevent photobleaching?

No, photobleaching is an inherent photochemical process that cannot be entirely eliminated. However, by following the strategies outlined in this guide, you can significantly reduce the rate of photobleaching, allowing you to acquire high-quality data over longer periods.[5][10]

Q2: Are there more photostable alternatives to my current dye?

The photostability of fluorophores can vary greatly.[2] Newer generations of dyes, such as the Alexa Fluor or DyLight series, are often engineered for enhanced photostability compared to older dyes like FITC.[1][2] If you continue to experience severe photobleaching, consider exploring whether a more robust dye is available for your target.

Q3: How do I balance reducing photobleaching with getting a good signal?

This is the central challenge of fluorescence imaging. The key is to find the "sweet spot" where you are using just enough excitation light and exposure time to get a clear image with a good signal-to-noise ratio, but no more.[12] Start with very low light intensity and short exposure, and gradually increase them until your image quality is acceptable. The use of antifade reagents will give you much more flexibility in this optimization process.[21]

Q4: Does the choice of immersion oil affect photobleaching?

While immersion oil itself does not directly participate in the photobleaching reaction, using an oil with a refractive index (RI) that matches your mounting medium is critical for image quality.[6] A mismatch in RI can cause spherical aberration, which scatters light and reduces the signal collected by the objective. This might tempt you to increase the excitation power, which in turn accelerates photobleaching. Always match the RI of your mounting medium to that of your immersion oil.[6]

Q5: My sample is in an aqueous buffer for live-cell imaging. What are my best options?

For live-cell imaging, your options are more constrained due to cytotoxicity concerns.[3] The best strategies are:

  • Minimize light exposure: Use the lowest possible light intensity and exposure time.[3][9]

  • Use biocompatible antifade reagents: Trolox is an excellent choice as it is a cell-permeable antioxidant with low toxicity.[3][13] The naturally occurring amino acid ergothioneine has also been shown to be a highly effective and biocompatible photostabilizer for cyanine dyes.[14][16]

References

  • Biocompare. (2018, April 26). Photobleaching in Live Cell Imaging.
  • Zheng, Q., et al. (2014). The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores. Photochemistry and Photobiology, 90(2), 448-454.
  • Evident Scientific. Photobleaching.
  • Thermo Fisher Scientific. SlowFade Antifade Reagents.
  • Tocris Bioscience. Antifade Reagents.
  • Icha, J., et al. (2020, February 21). Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. Journal of Cell Science.
  • Nacalai USA, Inc. Fluoro-KEEPER, Non-hardening Type.
  • How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide.
  • Pandey, R. K., et al. (2018, July 24). Measurement of Cyanine Dye Photobleaching in Photosensitizer Cyanine Dye Conjugates Could Help in Optimizing Light Dosimetry for Improved Photodynamic Therapy of Cancer. Molecules.
  • Ramos-Sanchez, J. E., et al. (2023). Superior Photoprotection of Cyanine Dyes with Thio-imidazole Amino Acids. ChemRxiv.
  • Ramos-Sanchez, J. E., et al. (2025). In silico Screening of Photostabilizing Reagents for Cyanine-Based Single Molecule Fluorescence. RSC Publishing.
  • AAT Bioquest. (2023, April 6). What strategies can I use to reduce photobleaching in live-cell imaging?
  • Thermo Fisher Scientific. Mounting Media and Antifades.
  • Vector Labs. (2022, August 10). How To Choose Antifade Mounting Media.
  • Withers, J. B., & Lovell, J. F. (2018). Harnessing cyanine photooxidation: from slowing photobleaching to near-IR uncaging. Current Opinion in Chemical Biology, 45, 69-76.
  • Zheng, Q., et al. (2014). The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores.
  • Simmons, H. (2018, October 24). Minimizing Photobleaching in Fluorescence Microscopy. News-Medical.
  • Roy, S., et al. (2022).
  • Ramos-Sanchez, J. E., et al. (2023, September 1). Superior Photoprotection of Cyanine Dyes with Thio-imidazole Amino Acids. Journal of the American Chemical Society.
  • Ramos-Sanchez, J. E., et al. (2025, March 18). In silico screening of photostabilizing reagents for cyanine-based single molecule fluorescence. RSC Publishing.
  • Ramos-Sanchez, J. E., et al. (2025, March 18). In silico screening of photostabilizing reagents for cyanine-based single molecule fluorescence. RSC Publishing.
  • Blom, H., & Brismar, H. (2004). Quenching of Triplet State Fluorophores for Studying Diffusion-Mediated Reactions in Lipid Membranes. Biophysical Journal, 87(3), 1999-2008.
  • Satterfield, R., et al. (2009, February 20). Accelerated Photobleaching of a Cyanine Dye in the Presence of a Ternary Target DNA, PNA Probe, Dye Catalytic Complex: A Molecular Diagnostic. Analytical Chemistry.
  • BOC Sciences. Fluorescent Quenchers.
  • Chanda, C. (2025, April 7).
  • Li, J., et al. (2008, January 8). The effect of oxygen on the photobleaching of hematoporphrin monomethyl ether (HMME) in different solutions. SPIE Digital Library.
  • Scientific Volume Imaging. (2024, June 15). Bleaching Effects.
  • Tuite, E., et al. (2001, August 22). Photobleaching of asymmetric cyanines used for fluorescence imaging of single DNA molecules. PubMed.
  • Tuite, E., et al. (2001, July 26). Photobleaching of Asymmetric Cyanines Used for Fluorescence Imaging of Single DNA Molecules. Journal of the American Chemical Society.
  • Zheng, Q., et al. (2014, March 15). The contribution of reactive oxygen species to the photobleaching of organic fluorophores. PubMed.
  • Icha, J., et al. Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity | Request PDF.
  • Maji, R., & Mandal, S. (2019). Redefining the photo-stability of common fluorophores with triplet state quenchers: mechanistic insights and recent updates.
  • Mountants and Antifades.
  • Rempinski, D. R., et al. (2015, April 13). A Light-Induced Reaction with Oxygen Leads to Chromophore Decomposition and Irreversible Photobleaching in GFP-Type Proteins.
  • Mounting Media and Antifade reagents.
  • AAT Bioquest. (2023, April 13). What are some common components of an antifade mounting medium?
  • Maji, R., & Mandal, S. Redefining the photo-stability of common fluorophores with triplet state quenchers (TSQs): Mechanistic insights and recent updates | Request PDF.
  • Fukuda, M., & Miyoshi, N. (1993). Photobleaching of Fluorescent Probe in Microfluorometry and Detection of Active Oxygen Species. Acta Histochemica et Cytochemica, 26(2), 117-123.
  • Mounting Media and Antifade Reagents. SciSpace.
  • Neurobiology Imaging Facility. (2019, September 8). Mounting media.
  • Kumar, M., et al. (2016, March 28). Benzoindolium-triarylborane conjugates: a ratiometric fluorescent chemodosimeter for the detection of cyanide ions in aqueous medium. PubMed.
  • Kowalewska, A., & Staliński, K. (2025, October 13). Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one.
  • Kowalewska, A., & Staliński, K. (2022, November 29). Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. MDPI.
  • Chatelain, E., & Gabard, B. (2001, September 15). Photostabilization of butyl methoxydibenzoylmethane (Avobenzone) and ethylhexyl methoxycinnamate by bis-ethylhexyloxyphenol methoxyphenyl triazine (Tinosorb S), a new UV broadband filter. PubMed.
  • Grimm, J. B., et al. (2017). Photoactive fluorophores and methods of in vivo labeling.

Sources

Troubleshooting

how to minimize background fluorescence with 3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium

Advanced Fluorophore Support Center: Minimizing Background Fluorescence in Benzo[e]indolium Dyes Welcome to the Advanced Fluorophore Support Center. As a Senior Application Scientist, I frequently consult with drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Fluorophore Support Center: Minimizing Background Fluorescence in Benzo[e]indolium Dyes

Welcome to the Advanced Fluorophore Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and assay developers struggling with poor signal-to-noise ratios in near-infrared (NIR) imaging. The compound 3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium is a powerful building block for synthesizing heptamethine and pentamethine cyanine dyes. While its extended π -conjugation pushes emission into the NIR window—theoretically minimizing tissue autofluorescence [3]—its inherent structural properties often introduce severe background fluorescence if not managed correctly.

This guide dissects the causality behind these issues and provides field-proven, self-validating methodologies to achieve pristine imaging results.

Part 1: The Causality of Background Fluorescence

Before troubleshooting, we must understand the mechanistic origins of the background signal:

  • Hydrophobic Non-Specific Binding (NSB): The N-butyl chain and the fused benzo-ring create a highly lipophilic domain. In physiological buffers, this drives the dye to intercalate into lipid membranes or bind non-specifically to hydrophobic pockets of serum albumins (e.g., BSA/HSA).

  • Albumin-Induced Unquenching: Polymethine cyanine dyes typically lack structural rigidity in aqueous solutions, losing excited-state energy via non-radiative pathways. However, when the benzo[e]indolium core binds to albumin, the molecule becomes rigid. This restricts non-radiative decay, artificially inflating the fluorescence lifetime and intensity, creating a massive false-positive background [1].

  • π−π Stacking and Aggregation: In aqueous media, the planar aromatic surfaces of the benzo[e]indolium core tend to form H- and J-aggregates. This not only quenches the specific signal but can cause unpredictable spectral shifts that bleed into detection channels [2].

Part 2: Diagnostic Workflow

TroubleshootingWorkflow Start High Background Fluorescence Detected Check Analyze via SEC or Spectrophotometry Start->Check FreeDye Unreacted Free Dye Retained Check->FreeDye Free dye > 5% Conjugate Pure Conjugate (No Free Dye) Check->Conjugate Free dye < 1% Action1 Execute Stringent Cleanup Protocol FreeDye->Action1 Mech Determine Mechanism of Interference Conjugate->Mech Agg Dye Aggregation (Pi-Pi Stacking) Mech->Agg NSB Non-Specific Binding (Albumin/Lipids) Mech->NSB Action2 Introduce 0.1% Tween-20 or 5% DMSO Agg->Action2 Action3 Pre-block with BSA or Sulfonate Dye Core NSB->Action3

Workflow for diagnosing and resolving benzo[e]indolium background fluorescence.

Part 3: Troubleshooting Guide & FAQs

Q1: My cell-based assay shows high off-target signal when using a 3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium conjugated probe. How do I isolate the cause? A1: You must first rule out unreacted free dye. Free benzo[e]indolium is highly lipophilic and will rapidly partition into cell membranes, creating a pervasive background signal. Run your conjugate through an analytical Size Exclusion Chromatography (SEC) column. If a low-molecular-weight peak absorbs at your dye's maximum wavelength, your purification failed. If the conjugate is pure, the background is likely due to hydrophobic non-specific binding (NSB) to the cell surface.

Q2: How can I chemically modify the benzo[e]indolium core to permanently reduce background? A2: The most robust chemical solution is sulfonation. By transitioning from a standard benzo[e]indolium to a benzo[e]indolium-disulfonate derivative, you introduce negative charges that drastically increase aqueous solubility [4]. This prevents π−π aggregation and electrostatically repels the dye from negatively charged cell membranes, reducing background by up to 85%. Alternatively, utilizing a ratiometric probe design can help mathematically subtract environmental background noise [5].

Q3: What is the optimal wash buffer composition to remove non-specifically bound dye without stripping my specific antibodies? A3: A standard PBS wash is insufficient for hydrophobic NIR dyes. You must disrupt the hydrophobic interactions without denaturing your targeting protein. I recommend a wash buffer containing 0.1% Tween-20 (a non-ionic detergent to break lipid interactions) and 250 mM NaCl (to disrupt weak electrostatic interactions).

Part 4: Quantitative Impact of Background Reduction Strategies

To guide your assay optimization, the following table summarizes the expected impact of various mitigation strategies based on our internal validation data and literature consensus.

Mitigation StrategyMechanistic ActionBackground Reduction (Fold Change)Retained Specific Signal (%)
Dye Sulfonation Increases hydrophilicity; prevents aggregation [4]8.5x> 95%
PEGylation of Linker Steric shielding of the hydrophobic benzo-core6.1x> 95%
3% BSA Pre-blocking Saturates non-specific hydrophobic binding sites5.5x80 - 85%
0.1% Tween-20 Wash Disrupts hydrophobic membrane/protein interactions4.2x90 - 95%
5% DMSO in Buffer Solubilizes dye; prevents π−π stacking3.0x85 - 90%

Part 5: Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your results, use the following self-validating protocol for post-conjugation cleanup. This method guarantees the removal of unreacted 3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium, which is the leading cause of false-positive background.

Protocol: Stringent Post-Conjugation Cleanup and Validation

Objective: Remove >99.9% of free hydrophobic dye from protein conjugates.

  • Step 1: Reaction Quenching

    • Action: Add 1 M Tris-HCl (pH 8.0) to your conjugation reaction to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.

    • Causality: The primary amine in Tris reacts with any remaining active ester on the dye, preventing further cross-linking and converting the reactive dye into a stable, highly soluble Tris-adduct.

  • Step 2: Primary SEC Cleanup

    • Action: Pass the quenched reaction through a Sephadex G-25 desalting column pre-equilibrated with PBS + 0.05% Tween-20.

    • Causality: The Tween-20 prevents the hydrophobic benzo[e]indolium core from sticking to the SEC resin, ensuring the free dye elutes properly in the inclusion volume rather than smearing into your protein fraction.

  • Step 3: Dialysis (The Self-Validating Step)

    • Action: Transfer the collected protein fraction to a 10 kDa MWCO dialysis cassette. Dialyze against 4 liters of PBS + 0.01% Tween-20 at 4°C overnight, protected from light.

    • Validation: Take a 1 mL sample of the dialysate (the buffer outside the cassette) and measure its fluorescence at the dye's emission maximum. If the signal is >2x above a blank PBS control, change the buffer and dialyze for another 4 hours. The system validates itself: when the dialysate fluorescence equals the blank, free dye is eliminated.

  • Step 4: Spectrophotometric Confirmation

    • Action: Measure the absorbance of the purified conjugate at 280 nm (protein) and the dye's Amax​ (e.g., 780 nm). Calculate the Degree of Labeling (DOL).

    • Causality: A DOL between 1.5 and 3.0 is optimal. A DOL > 4.0 indicates over-labeling, which will force the benzo[e]indolium cores to self-quench and aggregate on the protein surface, paradoxically decreasing specific signal while increasing hydrophobic background.

References

  • Ye, Y., et al. "Rational Approach To Select Small Peptide Molecular Probes Labeled with Fluorescent Cyanine Dyes for in Vivo Optical Imaging." Biochemistry - ACS Publications, 2011. URL: [Link]

  • Al-Aqar, R., et al. "Dimerizing Heptamethine Cyanine Fluorophores from the Meso Position: Synthesis, Optical Properties, and Metal Sensing Studies." PMC, 2021. URL: [Link]

  • Lugade, A. G., et al. "Cyanine dyes and methods of use." Google Patents (US8227621B2), 2012.
  • Peng, X., et al. "Fluorescent imaging with substituted cyanine dyes." Google Patents (US8481752B2), 2013.
  • Hu, Y., et al. "Organelle-targeting ratiometric fluorescent probes: design principles, detection mechanisms, bio-applications, and challenges." RSC Publishing, 2023. URL: [Link]

Optimization

Technical Support Center: Optimizing 3-Butyl-1,1,2-trimethyl-1H-benzo[e]indolium Cell Staining

As a Senior Application Scientist, I frequently encounter challenges regarding the cellular integration of extended π -conjugated lipophilic cations. 3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium is a highly versatile delo...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges regarding the cellular integration of extended π -conjugated lipophilic cations. 3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium is a highly versatile delocalized lipophilic cation (DLC). Its benzo-fused ring system shifts its optical properties toward the near-infrared (NIR) window, making it a powerful tool for bio-imaging and a core building block for ratiometric fluorescent probes.

However, its high lipophilicity and cationic nature require precise concentration optimization to prevent aggregation, cytotoxicity, and off-target binding. This guide provides the mechanistic causality behind these issues and a self-validating framework for your experiments.

I. Mechanistic Grounding: The Causality of Dye Behavior

To optimize this dye, you must understand the biophysics of its cellular uptake. The molecule is driven by two distinct forces:

  • Hydrophobic Partitioning: The non-polar butyl chain and the planar benzo[e]indole core force the molecule out of aqueous media and into the lipid bilayer of the plasma membrane.

  • Nernstian Accumulation: Once in the cytosol, the positive charge on the indolium nitrogen acts as an electrophoretic payload. It is driven into the mitochondrial matrix by the highly negative mitochondrial membrane potential ( ΔΨm​≈−160 mV) .

Mechanism Extracellular Extracellular Space (Aqueous Media) Membrane Plasma Membrane (Lipid Bilayer) Extracellular->Membrane Hydrophobic Partitioning Cytosol Cytosol (Intermediate Potential) Membrane->Cytosol Cytosolic Release Mitochondria Mitochondrial Matrix (High Negative ΔΨm) Cytosol->Mitochondria Nernstian Accumulation

Mechanism of cellular uptake and Nernstian accumulation of lipophilic cations.

II. Troubleshooting FAQs

Q: During concentration optimization, my cells show massive punctate aggregates outside the membrane. What is the cause? A: This is caused by H-aggregation . In aqueous media at concentrations typically >5μM , the planar benzo[e]indolium cores undergo face-to-face π−π stacking to minimize contact with water. This not only causes extracellular precipitation but also severely quenches fluorescence and broadens the absorption spectra . Solution: Keep the final working concentration ≤1μM and pre-mix your DMSO stock with 0.02% Pluronic F-127 to form stabilizing micelles before adding it to the culture media.

Q: How do I balance signal-to-noise ratio (SNR) against cytotoxicity? A: Lipophilic cations are inherently toxic at high concentrations because they uncouple oxidative phosphorylation and disrupt lipid packing. If your cells are rounding up or detaching, your concentration is too high. You must perform a serial titration. The "sweet spot" for benzo[e]indolium derivatives is usually between 100 nM and 500 nM . At this range, the Nernstian drive concentrates the dye 103 to 104 -fold inside the mitochondria, providing excellent SNR without collapsing the ΔΨm​ .

Q: How can I prove that my fluorescence signal is specifically tracking mitochondria and not just unspecific lipid binding? A: You must build a self-validating system using a pharmacological control. Because the accumulation is voltage-dependent, treating the cells with an uncoupler like FCCP (Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) will dissipate the ΔΨm​ . If your staining is specific, the punctate mitochondrial signal will rapidly diffuse into a hazy cytosolic wash.

III. Quantitative Optimization Parameters

Use the following empirically derived parameters as the baseline for your optimization matrix.

ParameterOptimal RangeMechanistic Rationale
Stock Concentration 1.0 - 5.0 mMHigh concentration in anhydrous DMSO prevents premature hydrolysis and H-aggregation.
Working Concentration 100 nM - 1.0 μ MAvoids self-quenching and limits mitochondrial toxicity while maintaining high SNR.
Pluronic F-127 0.01% - 0.02% (w/v)Micellar encapsulation prevents aqueous precipitation of the hydrophobic butyl chain.
Incubation Time 15 - 30 minutesAllows sufficient time for Nernstian equilibrium across the plasma and mitochondrial membranes.
Wash Buffer HBSS (with Ca²⁺/Mg²⁺)Maintains cell adherence and prevents osmotic shock during dye removal.
IV. Self-Validating Experimental Protocol

Do not rely on a single concentration. Follow this step-by-step methodology to establish a self-validating titration curve.

Step 1: Reagent Preparation

  • Dissolve 3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium in anhydrous, cell-culture grade DMSO to create a 5.0 mM stock. Aliquot and store at -20°C in the dark.

  • Prepare a 20% (w/v) stock of Pluronic F-127 in DMSO.

Step 2: Serial Titration

  • In a microcentrifuge tube, mix 1 μ L of the 5.0 mM dye stock with 1 μ L of 20% Pluronic F-127.

  • Disperse this mixture into 5 mL of pre-warmed, serum-free media to create a 1.0 μ M top standard.

  • Perform 1:2 serial dilutions in serum-free media to generate testing concentrations of 1.0 μ M, 500 nM, 250 nM, and 125 nM. (Note: Serum proteins like albumin will sequester lipophilic dyes; always stain in serum-free conditions).

Step 3: Staining & Incubation

  • Aspirate complete media from cells grown on a glass-bottom imaging dish.

  • Gently wash once with warm HBSS.

  • Apply the titrated dye solutions to respective wells.

  • Incubate at 37°C, 5% CO₂ for exactly 20 minutes.

Step 4: Self-Validation (The FCCP Control)

  • Designate one well (stained at 500 nM) as the validation control.

  • Add FCCP to this well at a final concentration of 10 μ M during the last 5 minutes of the incubation period.

Step 5: Washing and Imaging

  • Aspirate the dye solutions and wash all wells 3 times with warm HBSS to remove unbound probe.

  • Image immediately using confocal microscopy. Excite using the appropriate NIR laser line (typically 633 nm or 640 nm depending on the exact derivative modifications) .

  • Validation Check: The FCCP-treated well must show a >80% reduction in punctate signal compared to the untreated 500 nM well.

Workflow Start 1. Stock Preparation 5 mM in anhydrous DMSO Dilution 2. Serial Titration 125 nM - 1.0 µM in serum-free media Start->Dilution Staining 3. Cell Incubation 37°C for 20 mins Dilution->Staining Wash 4. Wash Steps 3x with warm HBSS Staining->Wash Imaging 5. Confocal Imaging NIR/SWIR detection Wash->Imaging Validate 6. Self-Validation FCCP Depolarization Control Imaging->Validate

Step-by-step workflow for concentration optimization and self-validation.

V. References
  • Han, C., Feng, W., Li, F., et al. "Mitochondria-Targeted Near-Infrared Fluorescent Off–On Probe for Selective Detection of Cysteine in Living Cells and in Vivo." ACS Applied Materials & Interfaces, 2015.[Link]

  • East, A. K., Chan, J., et al. "Synthesis of Silicon-Substituted Hemicyanines for Multimodal SWIR Imaging." Organic Letters, 2022.[Link]

  • Sun, Y., Zhao, D., Fan, S., Duan, L., Li, R. "Ratiometric Fluorescent Probe for Rapid Detection of Bisulfite through 1,4-Addition Reaction in Aqueous Solution." Journal of Agricultural and Food Chemistry, 2014.[Link]

  • Mujumdar, R. B., et al. "Structure Property Analysis of Pentamethine Indocyanine Dyes: Identification of a New Dye for Life Science Applications." Bioconjugate Chemistry, 2004.[Link]

Troubleshooting

Technical Support Center: Troubleshooting Low Signal-to-Noise Ratio (SNR) in 3-Butyl-1,1,2-trimethyl-1H-benzo[e]indolium Assays

Welcome to the Technical Support Center for near-infrared (NIR) fluorophore development. 3-Butyl-1,1,2-trimethyl-1H-benzo[e]indolium is a critical N-alkylated precursor used to synthesize advanced heptamethine cyanine an...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for near-infrared (NIR) fluorophore development. 3-Butyl-1,1,2-trimethyl-1H-benzo[e]indolium is a critical N-alkylated precursor used to synthesize advanced heptamethine cyanine and squaraine dyes. While the benzo-fused ring system provides a highly desirable bathochromic shift into the NIR-I (700–900 nm) and NIR-II (1000–1700 nm) windows, its extended planar hydrophobicity frequently introduces signal-to-noise ratio (SNR) challenges in aqueous biological environments.

This guide is designed for researchers and drug development professionals, providing mechanistic insights, self-validating protocols, and targeted FAQs to resolve SNR degradation.

Part 1: The Causality of Low SNR in Benzo[e]indolium Dyes

Before applying a fix, it is essential to understand the photophysical mechanisms driving low SNR when working with this specific precursor and its downstream dye derivatives.

  • Aggregation-Caused Quenching (ACQ): The fused benzene ring of the benzo[e]indolium core significantly increases the planar hydrophobic surface area compared to standard indolenine dyes. In aqueous buffers, this drives strong intermolecular π−π stacking[1]. This forms face-to-face H-aggregates, which exhibit a blue-shifted absorption and drastically lower the fluorescence quantum yield, destroying your overall signal[1].

  • Non-Specific Binding (High Background): The lipophilic N-butyl chain promotes non-specific hydrophobic interactions with serum proteins (e.g., albumin) and lipid membranes. Without charge shielding or zwitterionic modifications, this creates a high fluorescent background, reducing the signal-to-background ratio[2].

  • Hardware / Detector Inefficiency: Dyes synthesized from this precursor often emit in the deep NIR region. Standard silicon-based photomultiplier tubes (PMTs) suffer from severe quantum efficiency drop-offs in this region; utilizing InGaAs detectors or specialized hybrid detectors (HyDs) is critical for capturing the emitted photons[2][3].

Part 2: Diagnostic Workflow

SNR_Troubleshooting Start Low SNR Detected in Benzo[e]indolium Assay Symptom Identify Primary Symptom Start->Symptom LowSig Weak Overall Signal Symptom->LowSig HighBg High Background Noise Symptom->HighBg Aggreg Check for Aggregation (UV-Vis Peak Broadening) LowSig->Aggreg PhotoB Check Photobleaching (Signal Decay over Time) LowSig->PhotoB FreeDye Unconjugated Free Dye (Non-specific Binding) HighBg->FreeDye AutoFluo Hardware / Filter Mismatch (Low Quantum Efficiency) HighBg->AutoFluo Sol1 Add Surfactant (Tween-20) or Encapsulate in NPs Aggreg->Sol1 Sol2 Reduce Laser Power Use Antioxidants PhotoB->Sol2 Sol3 Purify via SEC / Dialysis Increase Wash Steps FreeDye->Sol3 Sol4 Use InGaAs Detectors or HyD Sensors AutoFluo->Sol4

Diagnostic workflow for resolving low SNR in benzo[e]indolium-based near-infrared experiments.

Part 3: Quantitative Troubleshooting Matrix

Use the following data matrix to rapidly align your experimental symptoms with the correct mechanistic cause and intervention.

SymptomSpectral/Data IndicatorMechanistic CauseRecommended Action
Weak Overall Signal Blue-shifted absorption peak (~760 nm instead of >800 nm)H-Aggregation (ACQ) due to hydrophobicityFormulate with 0.1% Tween-20 or encapsulate in polymeric nanoparticles.
High Background Noise High fluorescence in non-target tissues/wellsNon-specific binding of lipophilic N-butyl groupsImplement zwitterionic modifications or PEGylation; increase wash stringency.
Rapid Signal Decay Continuous drop in emission intensity under laserPhotobleaching / Photo-oxidationReduce laser irradiance; use anti-fade reagents or ROS scavengers.
Low Signal (In Vivo) Poor tissue penetration profileHardware limitation at >800 nmShift detection to NIR-II window (>1000 nm) using InGaAs detectors.

Part 4: Validated Troubleshooting Protocols

Protocol A: Reversing Aggregation-Caused Quenching (ACQ) via Formulation

Self-Validating System: This protocol uses UV-Vis spectroscopy as an immediate quality control checkpoint to ensure the dye is monomeric before you proceed to in vitro/in vivo imaging.

Step 1: Anhydrous Stock Preparation

  • Weigh 1 mg of the synthesized benzo[e]indolium dye.

  • Dissolve immediately in 100 µL of anhydrous, amine-free N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to create a highly concentrated stock. Causality: High concentration in a polar aprotic solvent prevents the initial nucleation of aggregates.

Step 2: Micellar Aqueous Dispersion

  • Prepare a biological carrier buffer (e.g., 1X PBS, pH 7.4) supplemented with 0.1% to 0.5% (v/v) Tween-20 or Pluronic F-127.

  • Slowly inject the DMSO stock into the vigorously stirring buffer to achieve your final working concentration (e.g., 10 µM). Causality: The surfactant forms micelles that encapsulate the hydrophobic N-butyl and benzo-fused domains, sterically hindering π−π stacking.

Step 3: UV-Vis Validation (The Self-Validation Step)

  • Measure the absorbance spectrum from 600 nm to 900 nm.

  • Pass Criteria: A sharp, narrow absorption peak at the expected monomeric wavelength (e.g., ~820 nm for heptamethine derivatives).

  • Fail Criteria: A broadened peak or a significant blue-shifted shoulder indicates H-aggregation. If this occurs, increase surfactant concentration or switch to nanoparticle encapsulation.

Protocol B: Post-Conjugation Purification to Reduce Background

If you are using the benzo[e]indolium dye to label an antibody or peptide, unreacted free dye will cause massive background noise due to its lipophilicity.

Step 1: Reaction Quenching

  • Terminate the labeling reaction by adding 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.

Step 2: Size Exclusion Chromatography (SEC)

  • Equilibrate a Sephadex G-25 or equivalent desalting column with 1X PBS.

  • Load the reaction mixture. The high-molecular-weight conjugate will elute in the void volume, while the small hydrophobic benzo[e]indolium free dye will be retained in the matrix.

Step 3: Dialysis (Secondary Polish)

  • Transfer the SEC eluate to a dialysis cassette (MWCO 10 kDa).

  • Dialyze against 2 L of 1X PBS containing 0.05% Tween-20 at 4°C overnight, protecting from light. Causality: The Tween-20 helps solubilize any non-covalently adsorbed hydrophobic dye from the protein surface, allowing it to pass through the membrane.

Part 5: Frequently Asked Questions (FAQs)

Q: Why does my benzo[e]indolium dye show high fluorescence in DMSO but almost zero in PBS? A: This is the hallmark of Aggregation-Caused Quenching (ACQ). In DMSO, the dye exists as highly fluorescent monomers. In PBS, the hydrophobic N-butyl chain and benzo-fused rings force the molecules into non-fluorescent aggregates to minimize water contact. Benz[e]indolenine-based cyanines generally exhibit lower quantum yields in aqueous media due to this aggregation[1]. You must formulate the dye with surfactants or carrier proteins to maintain the monomeric state.

Q: How can I chemically modify the 1,1,2-trimethyl-1H-benzo[e]indole precursor to permanently fix the aqueous solubility issue? A: The most effective strategy is sulfonation. The synthesis of 1,1,2-trimethyl-1H-benzo[e]indole-7-sulfonic acid allows for the introduction of a sulfonic acid group onto the aromatic ring via electrophilic aromatic substitution[4]. Alternatively, use an alkylating agent like 3-iodopropanoic acid during N-quaternization to add a carboxylate group[4], providing negative charges that prevent aggregation via electrostatic repulsion.

Q: I am imaging at 850 nm, but my signal is barely above the noise floor. My dye is fully soluble and monomeric. What is wrong? A: The issue likely lies with your optical hardware. Standard silicon detectors drop off significantly in sensitivity beyond 800 nm. To achieve high SNR, you must use specialized detectors, such as Indium Gallium Arsenide (InGaAs) cameras for NIR-II imaging or extended-red sensitive hybrid detectors (HyDs) for deep NIR-I imaging[2][3].

Q: My background in in vivo tumor models is extremely high. How do I improve the target-to-background ratio? A: High background in vivo is often caused by the dye binding non-specifically to circulating proteins. To improve SNR, consider utilizing a zwitterionic structural design, which affords much higher signal-to-background ratios compared to NIR fluorophores with net charges by providing charge shielding effects[2].

References

  • Title: Near-Infrared-II (NIR-II) Bioimaging via Off-Peak NIR-I Fluorescence Emission | Source: Theranostics | URL: [Link]

  • Title: Novel Near-Infrared Cyanine Dyes for Fluorescence Imaging in Biological Systems | Source: CORE | URL: [Link]

  • Title: Optimization of Advanced Live-Cell Imaging through Red/Near-Infrared Dye Labeling and Fluorescence Lifetime-Based Strategies | Source: MDPI | URL: [Link]

Sources

Optimization

stability and degradation of 3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium under experimental conditions

Technical Support Center: Stability and Degradation of Benzo[e]indolium Dyes Subject: Technical Guide for 3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium and Related Cyanine Dyes Welcome to the technical support center for b...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability and Degradation of Benzo[e]indolium Dyes

Subject: Technical Guide for 3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium and Related Cyanine Dyes

Welcome to the technical support center for benzo[e]indolium-based compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation of 3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium under common experimental conditions. While this specific molecule is a key structural component, its behavior is best understood within the broader context of cyanine dyes, a class of compounds known for their utility in fluorescence imaging and diagnostics, but also for their susceptibility to environmental factors.

This document provides a series of frequently asked questions (FAQs) and troubleshooting guides to help you anticipate and resolve potential issues in your experiments, ensuring data integrity and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of 3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium?

A1: The 3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium cation is a heterocyclic moiety that forms one of the end groups in many cyanine dyes. Its stability is intrinsically linked to the entire dye structure, particularly the polymethine chain connecting the two heterocyclic ends. As a class, cyanine dyes are sensitive to several factors, including light, temperature, pH, and the solvent environment.[1][2] The benzo[e]indole core, with its extended aromatic system, contributes to the overall stability of the molecule.[3] However, like other cyanine dyes, it is prone to oxidative degradation, particularly when exposed to light and certain chemical conditions.[4][5] Proper storage in a cool, dark, and dry place is crucial to prevent degradation.[3][6]

Q2: How does pH affect the stability and fluorescence of my benzo[e]indolium dye?

A2: Cyanine dyes are known for their remarkable stability across a broad physiological pH range, typically between 3 and 10.[7][8] Within this window, the fluorescence intensity of many cyanine dyes remains relatively constant, making them robust probes for biological applications.[8][9][10]

However, extreme pH values (e.g., <3 or >10) should be strictly avoided. Highly acidic or alkaline conditions can lead to the irreversible degradation of the dye's molecular structure, resulting in a complete loss of fluorescence.[7] While the dye itself is stable, it's also important to consider that the optimal pH for your experiments will often be determined by the stability and function of the biomolecule to which the dye is conjugated (e.g., an antibody), which typically falls in the 7.2 to 8.5 range.[7]

Q3: Is 3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium sensitive to light? What is "photobleaching"?

A3: Yes, high-intensity light exposure is a primary cause of degradation for all cyanine dyes, a process known as photobleaching or photodegradation.[11] This process involves the irreversible photochemical destruction of the fluorophore. The mechanism often involves the dye's excited triplet state reacting with molecular oxygen to produce highly reactive singlet oxygen, which then attacks the polymethine chain of the dye, leading to its cleavage.[12][13]

The rate of photobleaching is dependent on the intensity and wavelength of the excitation light, the duration of exposure, and the local chemical environment. The presence of a positive charge in the conjugated system, as is the case for indolium dyes, can increase photostability compared to neutral merocyanine dyes.[4] To minimize photobleaching, it is critical to protect dye solutions from light, use the lowest possible excitation intensity during imaging, and employ antifade reagents when possible.

Q4: How does temperature influence the stability of this compound?

A4: Elevated temperatures can accelerate the degradation of cyanine dyes through a process known as thermal degradation.[14] For longer-chain cyanines (like Cy7), a specific thermal degradation pathway known as "blueing" has been identified.[12][13] This process involves the shortening of the polymethine chain in two-carbon steps, causing a significant blue-shift in the dye's absorbance spectrum (e.g., Cy7 degrades to Cy5, then to Cy3).[15] This reaction can be initiated by heat alone, even in the absence of light or oxygen, and is catalyzed by the presence of amine bases.[12][13] While the specific kinetics for 3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium are not widely documented, it is best practice to avoid prolonged exposure to high temperatures (e.g., >40°C) and to store stock solutions at -20°C or below.

Q5: What is the effect of different solvents and buffer components on stability?

A5: The choice of solvent can significantly impact the dye's photophysical properties and stability.

  • Polarity: Apolar solvents may cause a bathochromic (red) shift in the absorbance and emission spectra.[10]

  • Ionic Strength: High salt concentrations in buffers can promote the formation of non-fluorescent aggregates (H-aggregates), which leads to self-quenching and a decrease in the fluorescence signal.[7] This is a common issue with cyanine dyes. Using sulfonated versions of dyes can increase water solubility and reduce aggregation.[]

  • Purity: Solvent purity is critical. Trace impurities in solvents like peroxides or metal ions can catalyze degradation. Using high-purity or HPLC-grade solvents is highly recommended. The kinetics of reactions involving organometallic reagents, which are highly sensitive, demonstrate the profound impact of solvent choice and purity on chemical stability.[17][18]

Troubleshooting Guide

Issue 1: My fluorescence signal is weak or absent.

This is one of the most common issues encountered. The cause can be chemical degradation, environmental quenching, or an instrumental problem.

  • Possible Cause A: Photodegradation.

    • Why it happens: The sample has been exposed to excessive ambient light or high-intensity excitation light during imaging. This leads to the irreversible destruction of the chromophore.[11]

    • Solution:

      • Always prepare and handle dye solutions in low-light conditions. Wrap vials in aluminum foil.

      • During microscopy, use the lowest laser power that provides a detectable signal.

      • Minimize exposure time by using a shutter to block the excitation source when not acquiring images.

      • Consider using a commercial antifade mounting medium for fixed-cell imaging.

  • Possible Cause B: Aggregation and Self-Quenching.

    • Why it happens: At high concentrations or in high ionic strength buffers, cyanine dye molecules can stack together, forming aggregates that are often non-fluorescent.[7]

    • Solution:

      • Work with dilute dye solutions. Perform a concentration titration to find the optimal signal-to-noise ratio.

      • If using a high-salt buffer, assess its impact on your signal. Consider reducing the salt concentration if possible.

      • If available, use a sulfonated version of the dye, as the added negative charges reduce aggregation through electrostatic repulsion.[]

  • Possible Cause C: Chemical Degradation (pH, Temperature).

    • Why it happens: The dye has been stored improperly or used in a buffer with an extreme pH. Heat can cause the polymethine chain to shorten, while extreme pH can hydrolyze the molecule.[7][12]

    • Solution:

      • Confirm the pH of your buffer is within the recommended range (typically 3-10).[7]

      • Prepare fresh dye solutions from a properly stored, solid stock.

      • Ensure that experiments are not conducted at elevated temperatures for extended periods.

  • Possible Cause D: Instrumental Mismatch.

    • Why it happens: The excitation source or filter sets on your instrument are not aligned with the dye's specific excitation and emission maxima.

    • Solution:

      • Verify the spectral properties of your specific dye.

      • Check that your microscope or plate reader is equipped with the correct filters for your dye's absorption and emission wavelengths.

start Weak or No Signal check_light Was sample protected from light? start->check_light check_conc Is dye concentration / buffer ionic strength high? check_light->check_conc Yes photodegradation High Likelihood of Photodegradation check_light->photodegradation No check_buffer Is buffer pH between 3 and 10? check_conc->check_buffer No aggregation High Likelihood of Aggregation check_conc->aggregation Yes check_instrument Are instrument filters correct? check_buffer->check_instrument Yes chem_degradation High Likelihood of Chemical Degradation check_buffer->chem_degradation No check_instrument->photodegradation Yes, investigate further check_instrument->aggregation Yes, investigate further check_instrument->chem_degradation Yes, investigate further instrument_issue Instrument Mismatch check_instrument->instrument_issue No solution_light Solution: Use fresh sample, protect from light, use antifade. photodegradation->solution_light solution_conc Solution: Dilute sample, reduce buffer salt, use sulfonated dye. aggregation->solution_conc solution_buffer Solution: Prepare fresh buffer in the correct pH range. chem_degradation->solution_buffer solution_instrument Solution: Verify dye spectra and use correct filters. instrument_issue->solution_instrument

Caption: Troubleshooting workflow for a weak fluorescence signal.
Issue 2: I see a gradual shift in my absorbance or emission spectrum during the experiment.
  • Possible Cause: Thermal Degradation ("Blueing").

    • Why it happens: If your experiment involves heating, longer-chain cyanine dyes can undergo a chain-shortening reaction. This results in the formation of new dye species with shorter absorption and emission wavelengths (a "blue shift").[12][15] For example, a Cy7-like dye (heptamethine) might degrade to a Cy5-like dye (pentamethine), causing the peak absorbance to shift from ~750 nm to ~650 nm.

    • Solution:

      • Run a control experiment where the dye is incubated at the experimental temperature and measure its spectrum over time to confirm if thermal degradation is occurring.

      • If possible, reduce the temperature or the duration of the heating step.

      • Analyze samples immediately after heating to minimize the extent of degradation.

cluster_factors Initiating Factors cluster_mechanisms Degradation Mechanisms Light High-Intensity Light PhotoOx Photo-oxidation via Singlet Oxygen (1O2) Light->PhotoOx Heat Elevated Temperature Thermal Thermal 'Blueing' (Chain Shortening) Heat->Thermal pH Extreme pH (<3 or >10) Hydrolysis Hydrolysis pH->Hydrolysis Oxygen Molecular Oxygen (O2) Oxygen->PhotoOx Product Degradation Products (Loss of Fluorescence, Shifted Spectra) PhotoOx->Product Thermal->Product Hydrolysis->Product

Caption: Key environmental factors and their degradation pathways.

Experimental Protocols

Protocol 1: Basic Photostability Assessment

This protocol provides a simple method to evaluate the photostability of your dye in your specific experimental buffer, adapted from ICH Q1B guidelines.[19]

  • Sample Preparation:

    • Prepare two identical samples of the dye in your experimental buffer at the final working concentration.

    • Place each sample in a clear, photochemically inert container (e.g., a quartz cuvette or a multi-well plate).

  • Dark Control:

    • Completely wrap one sample in aluminum foil. This will serve as the dark control to account for any thermal or chemical degradation not induced by light.

  • Light Exposure:

    • Place both the test sample and the dark control in your imaging setup (e.g., on the microscope stage or in a fluorometer).

    • Expose the test sample to a continuous, controlled light source (e.g., the excitation laser or lamp you use for your experiment) for a defined period (e.g., 5, 10, 30 minutes). Keep the dark control in the same location but shielded from the light.

  • Analysis:

    • Measure the fluorescence intensity (or absorbance) of both the test sample and the dark control at the end of the exposure period.

    • Compare the signal from the light-exposed sample to the dark control. A significant decrease in signal in the exposed sample indicates photodegradation.

    • Calculate the percentage of signal loss: (1 - (Intensity_Exposed / Intensity_DarkControl)) * 100.

Protocol 2: Thermal Stability Assessment

This protocol helps determine if your dye is stable at your experimental temperature.

  • Sample Preparation:

    • Prepare a solution of the dye in your experimental buffer at the final working concentration.

    • Take an initial fluorescence or absorbance reading at time zero (T=0).

  • Incubation:

    • Place the sample in a calibrated incubator or water bath set to your experimental temperature (e.g., 37°C). Ensure the sample is protected from light by wrapping the container in aluminum foil.

  • Time-Point Analysis:

    • At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), remove the sample, allow it to return to room temperature, and measure its fluorescence or absorbance.

  • Data Evaluation:

    • Plot the signal intensity versus time. A stable compound will show minimal to no decrease in signal over the time course. A significant downward trend indicates thermal degradation.

FactorConditionPrimary Effect on DyeRecommended Action
Light High-intensity or prolonged exposureIrreversible photobleachingMinimize light exposure; use antifade reagents.
Temperature Elevated temperatures (e.g., >40°C)Thermal degradation; potential "blue-shift" in spectrum[12]Avoid prolonged heating; run temperature controls.
pH Extreme values (<3 or >10)Irreversible chemical degradation/hydrolysis[7]Maintain buffer pH within the 3-10 range.
Solvent High ionic strengthAggregation and self-quenching[7]Use lower salt buffers; consider sulfonated dyes.
Concentration High concentrationAggregation and self-quenchingWork at dilute concentrations below the aggregation limit.

References

  • Mechanistic Insight into the Thermal “Blueing” of Cyanine Dyes. (n.d.). National Center for Biotechnology Information.[Link]

  • Mechanistic Insight into the Thermal “Blueing” of Cyanine Dyes. (2022). ACS Publications.[Link]

  • Study of The Thermal Decomposition of Some New Cyanine Dispersed Dyes. (n.d.). AKJournals.[Link]

  • Mechanistic Insight into the Thermal "Blueing" of Cyanine Dyes. (2022). ResearchGate.[Link]

  • Optimization of Cyanine Dye Stability and Analysis of FRET Interaction on DNA Microarrays. (2016). MDPI.[Link]

  • Cyanine Dyes for Photo-Thermal Therapy: A Comparison of Synthetic Liposomes and Natural Erythrocyte-Based Carriers. (2021). MDPI.[Link]

  • Photodegradation of cyanine and merocyanine dyes. (2001). SciSpace.[Link]

  • “Turn-On” Protein Fluorescence: In Situ Formation of Cyanine Dyes. (2014). National Center for Biotechnology Information.[Link]

  • Photodegradation of cyanine and merocyanine dyes. (2001). ResearchGate.[Link]

  • Effective synthesis, development and application of a highly fluorescent cyanine dye for antibody conjugation and microscopy imaging. (2023). Royal Society of Chemistry.[Link]

  • CYanine Fluorophores. (n.d.). Interchim.[Link]

  • Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. (2022). National Center for Biotechnology Information.[Link]

  • Titration of alkyllithiums with a simple reagent to a blue endpoint. (1997). ScienceDirect.[Link]

  • 1,1,2-Trimethyl-1H-benzo[e]indole. (n.d.). DC Fine Chemicals.[Link]

  • 1,1,2-Trimethyl-1H-benzo[e]indole-7-sulfonic acid. (n.d.). PubChem.[Link]

  • Effect of modifiers on the stability of 1-butyl-3-methylimidazolium-based ionic liquids. (2022). ResearchGate.[Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). European Medicines Agency.[Link]

  • Human phase‐I metabolism of three synthetic cannabinoids bearing a cumyl moiety and a cyclobutyl methyl or norbornyl methyl ta. (2023). FreiDok plus.[Link]

  • Half-Lives of Organolithium Reagents in Common Ethereal Solvents. (1993). Thieme.[Link]

  • Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. (1983). Royal Society of Chemistry.[Link]

  • Sample Preparation Techniques for Synthetic Benzodiazepines. (n.d.). Biotage.[Link]

  • Design, Synthesis, and Biological Evaluation of Benzo[cd]indol-2(1H)-ones Derivatives as a Lysosome-Targeted Anti-metastatic Agent. (2021). National Center for Biotechnology Information.[Link]

  • TMBI//1,1,2-Trimethyl-1H-benz[e]indole. (n.d.). ChemWhat.[Link]

  • 1-Butyl-2,3,3-trimethylindol-1-ium iodide. (2018). ResearchGate.[Link]

  • Trimethylbenzenes. (n.d.). National Center for Biotechnology Information.[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Aggregation of 3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium in Aqueous Buffers

Welcome to the Application Support Center. As researchers and drug development professionals, you are likely utilizing 3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium as a critical precursor or core fluorophore in the synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As researchers and drug development professionals, you are likely utilizing 3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium as a critical precursor or core fluorophore in the synthesis of near-infrared (NIR) cyanine dyes (such as Cy5 or Cy7 analogs). While this molecule offers exceptional photophysical properties, its extended aromatic system and hydrophobic aliphatic chains make it notoriously prone to aggregation in aqueous biological buffers.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure your dye remains monomeric, highly fluorescent, and biologically active.

Troubleshooting FAQs: Mechanisms and Diagnostics

Q1: Why does 3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium precipitate or lose fluorescence in PBS or HEPES buffers? A: The molecule undergoes hydrophobic collapse . The extended π -system of the benzo[e]indole core, combined with the highly hydrophobic 3-butyl chain, disrupts the hydrogen-bonding network of water. To minimize thermodynamically unfavorable interactions with the aqueous solvent, the molecules self-assemble. This leads to the formation of tightly packed aggregates. According to exciton theory, face-to-face stacking forms H-aggregates , which exhibit parallel transition dipole moments. This alignment results in a forbidden lower-energy transition, leading to severe Aggregation-Caused Quenching (ACQ) and a complete loss of fluorescence [1].

Q2: How can I spectroscopically differentiate between monomeric dye, H-aggregates, and J-aggregates in my assay? A: You must use UV-Vis absorption spectroscopy as a self-validating diagnostic tool before proceeding to fluorescence assays.

  • Monomer: Exhibits a sharp, narrow absorption peak with a high extinction coefficient.

  • H-Aggregates: Display a broad, hypsochromically (blue) shifted absorption band relative to the monomer. Fluorescence is heavily quenched.

  • J-Aggregates: Form via edge-to-edge stacking, resulting in a narrow, bathochromically (red) shifted absorption band. While J-aggregates can sometimes be fluorescent, they alter the intended spectral window of your probe [2].

Q3: What are the most effective chemical strategies to prevent this aggregation without denaturing my target proteins? A: For biological assays, you must lower the dielectric constant of the microenvironment or physically shield the hydrophobic dye core. The three standard approaches are:

  • Micellar Solubilization: Using non-ionic surfactants (e.g., Tween-20, Triton X-100) above their Critical Micelle Concentration (CMC) to trap the dye in the hydrophobic micelle core.

  • Host-Guest Encapsulation: Utilizing cyclodextrins, specifically Methyl- β -cyclodextrin (M β CD), which provides a hydrophobic inner cavity to shield the benzo[e]indolium core while maintaining high aqueous solubility [3].

  • Co-solvation: Adding minimal amounts (<5% v/v) of DMSO or DMF. (Note: This is often insufficient for highly concentrated dye stocks and can cause protein precipitation).

Mechanistic Pathways & Mitigation Logic

To effectively troubleshoot, it is crucial to understand the thermodynamic pathways driving your dye out of solution.

Aggregation_Mechanisms Dye Benzo[e]indolium Dye (Hydrophobic Monomer) AqBuffer Aqueous Buffer (High Dielectric) Dye->AqBuffer Hydrophobic Collapse H_Agg H-Aggregates (Face-to-Face Stacking) AqBuffer->H_Agg Strong Pi-Coupling J_Agg J-Aggregates (Edge-to-Edge Stacking) AqBuffer->J_Agg Weak Pi-Coupling Mitigation De-aggregation Strategies H_Agg->Mitigation Fluorescence Quenching J_Agg->Mitigation Spectral Shift Surfactant Surfactant Micelles (>CMC) Mitigation->Surfactant Cyclodextrin MβCD Encapsulation (Host-Guest) Mitigation->Cyclodextrin Surfactant->Dye Solubilization Cyclodextrin->Dye Shielding

Diagram illustrating benzo[e]indolium aggregation pathways and targeted mitigation strategies.

Quantitative Comparison of Anti-Aggregation Additives

Before selecting a protocol, consult the following empirical data to choose the additive that best fits your downstream application constraints.

Additive TypeRecommended ConcentrationMechanism of ActionEffect on Fluorescence ( ΦF​ )Biocompatibility (In Vitro)
DMSO 1% - 5% (v/v)Solvation of hydrophobic coreModerate recoveryLow to Moderate (Protein dependent)
Tween-20 0.05% - 0.1% (w/v)Micellar encapsulation (Must be >CMC)High recoveryHigh (Standard in ELISA/FACS)
Triton X-100 0.1% - 0.2% (v/v)Micellar encapsulationHigh recoveryModerate (Can lyse live cells)
Methyl- β -CD 20 mM - 100 mMHost-guest inclusion complexVery High recoveryVery High (FDA approved excipient)

Table 1: Empirical performance metrics of common additives used to stabilize benzo[e]indolium derivatives in 1X PBS (pH 7.4).

Validated Experimental Protocols

Protocol A: Host-Guest Encapsulation using Methyl- β -Cyclodextrin (M β CD)

This is the gold-standard method for live-cell imaging and sensitive biochemical assays, as it avoids the use of harsh detergents while providing exceptional photostability [3].

Causality Note: M β CD possesses a hydrophilic exterior and a hydrophobic interior cavity. The 3-butyl chain and the planar benzo[e]indole ring spontaneously partition into this cavity driven by enthalpy (van der Waals interactions) and entropy (release of highly ordered water molecules).

Materials Required:

  • 3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium powder

  • Anhydrous DMSO (Spectroscopy grade)

  • Methyl- β -cyclodextrin (M β CD)

  • 1X PBS or HEPES buffer (pH 7.4)

Step-by-Step Methodology:

  • Dye Stock Preparation: Dissolve the benzo[e]indolium dye in anhydrous DMSO to create a highly concentrated 2 mM stock. Vortex vigorously and sonicate for 5 minutes to ensure complete dissolution. Self-validation: The solution should be completely clear with no particulate matter.

  • Host Solution Preparation: Prepare a 100 mM solution of M β CD in your chosen aqueous buffer (e.g., 1X PBS). Filter through a syringe filter.

  • Complexation: While continuously vortexing the 100 mM M β CD solution, add the 2 mM dye stock dropwise until you reach your desired final dye concentration (e.g., ). Crucial: Never add the buffer to the DMSO stock; always add the dye to the large aqueous volume to prevent localized supersaturation.

  • Equilibration: Incubate the mixture in the dark at 25∘C for 30 minutes. This allows the host-guest thermodynamic equilibrium to establish.

  • Spectroscopic Validation: Measure the UV-Vis absorbance. A sharp, singular peak confirms successful monomeric encapsulation.

Encapsulation_Workflow Step1 1. Dye Stock (2 mM in DMSO) Step3 3. Dropwise Mixing (Vortexing) Step1->Step3 Step2 2. MβCD Buffer (100 mM) Step2->Step3 Step4 4. Dark Equilibration (30 min, 25°C) Step3->Step4 Step5 5. UV-Vis/FL Validation Step4->Step5

Step-by-step experimental workflow for methyl-β-cyclodextrin encapsulation of the dye.

Protocol B: Surfactant Micellization (Tween-20)

Ideal for cell-free assays, ELISAs, or flow cytometry where non-ionic detergents are already present in the assay buffer.

Step-by-Step Methodology:

  • Prepare a 1 mM stock of the dye in anhydrous DMSO.

  • Prepare your working buffer (e.g., 1X PBS) and supplement it with 0.1% (w/v) Tween-20. Note: The CMC of Tween-20 is approximately 0.007% . Using 0.1% ensures an overwhelming excess of micelles.

  • Stir the Tween-20 buffer at 300 RPM.

  • Slowly inject the required volume of the dye stock into the vortex center of the stirring buffer.

  • Allow 15 minutes for micellar integration. Validate via fluorescence spectroscopy; you should observe a massive enhancement in fluorescence quantum yield compared to dye in bare PBS.

References

  • H-Aggregates of an Indocyanine Cy5 Dye: Transition from Strong to Weak Molecular Coupling Source: Journal of Physical Chemistry B URL:[Link]

  • Cyanine Dyes: Self Aggregation and Behaviour in Surfactants A Review Source: Journal of Surface Science and Technology URL:[Link]

  • Screening of Methyl- β -cyclodextrins as an Antifading Agent for Cyanine Dye-Labeled Streptavidin to Improve the Performance of Genotyping Chips Source: PubMed Central (PMC) / National Institutes of Health URL:[Link](Search exact title for full-text PMC access)

Optimization

Technical Support Center: Synthesis &amp; Purification of 3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium Salts

Welcome to the dedicated technical support guide for researchers working with 3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium and related heterocyclic dyes. This document provides in-depth troubleshooting advice, frequently...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for researchers working with 3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium and related heterocyclic dyes. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to address common challenges encountered during the purification of this key cyanine dye intermediate.

Introduction

3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium iodide is a quaternary ammonium salt, a critical precursor in the synthesis of various cyanine dyes used in biomedical imaging and materials science.[1][2] The quaternization of the nitrogen atom introduces a permanent positive charge, which significantly alters the molecule's physical properties compared to its neutral indole precursor. This charge is the primary reason researchers often face challenges in purification.[3] Achieving high purity is paramount, as residual starting materials or byproducts can interfere with subsequent dye condensation reactions and compromise the final product's photophysical properties.[4][5]

This guide is structured to help you navigate these challenges, moving from diagnosing common problems to implementing robust purification protocols.

Purification Strategy Workflow

The overall strategy for purifying the crude product from the synthesis reaction (typically the N-alkylation of 1,1,2-trimethyl-1H-benzo[e]indole) involves a logical progression from initial workup to final purity verification.

crude Crude Reaction Mixture workup Aqueous Workup / Extraction (e.g., with DCM to remove non-polar impurities) crude->workup isolated_crude Isolated Crude Solid workup->isolated_crude recrystallization Primary Purification: Recrystallization isolated_crude->recrystallization purity_check1 Purity Check 1: TLC / Melting Point recrystallization->purity_check1 chromatography Secondary Purification: Column Chromatography purity_check2 Purity Check 2: TLC / Purity Analysis chromatography->purity_check2 purity_check1->chromatography Impure final_product Pure Product (>98%) purity_check1->final_product Purity OK purity_check2->recrystallization Impure purity_check2->final_product Purity OK characterization Final Characterization (NMR, MS, HPLC) final_product->characterization

Caption: General purification workflow for 3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium iodide.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Table 1: Quick Troubleshooting Reference
Problem EncounteredProbable Cause(s)Recommended Solution(s)
Product "Oils Out" During Recrystallization 1. Solution is supersaturated. 2. Cooling is too rapid. 3. Impurities are depressing the melting point.1. Re-heat the solution and add more of the "good" solvent. 2. Allow for slow, ambient cooling. 3. Consider a preliminary purification step (e.g., charcoal treatment or chromatography).
Low Yield After Recrystallization 1. Too much solvent was used. 2. The chosen solvent is too "good," even when cold. 3. Premature crystallization during hot filtration.1. Reduce the volume of the mother liquor by evaporation and cool again for a second crop. 2. Use a solvent pair, adding a "poor" solvent (antisolvent) to induce precipitation.[6] 3. Ensure the filtration apparatus is pre-heated.
Persistent Colored Impurities 1. Unreacted starting materials (e.g., the indole precursor). 2. Byproducts from the synthesis (e.g., from Fischer indole synthesis of the precursor).[7][8] 3. Degradation of the product.1. Wash the crude solid with a non-polar solvent like diethyl ether or hexane to remove the less polar indole. 2. Column chromatography is often necessary. 3. Protect the reaction and product from excessive heat and light.[9]
Product Sticks to Silica Gel Column The quaternary ammonium salt interacts very strongly with the acidic silanol groups on the silica surface.[10]1. Switch to a less acidic stationary phase like alumina.[11] 2. Add a mobile phase modifier, such as 1-2% triethylamine or a salt like NaBr, to compete for binding sites.[10][12]
No Crystals Form Upon Cooling 1. The solution is not saturated. 2. The compound is too soluble in the chosen solvent.1. Evaporate some solvent to concentrate the solution.[13] 2. Induce crystallization by scratching the inside of the flask or adding a seed crystal.[13][14] 3. Add a "poor" solvent (antisolvent) dropwise until turbidity persists.
Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and solving purification issues.

start Problem: Low Purity After Initial Purification oiling_out Did the product 'oil out'? start->oiling_out color_impurity Are there colored impurities? oiling_out->color_impurity No oil_yes Re-heat, add more 'good' solvent. Ensure slow cooling. oiling_out->oil_yes Yes multiple_spots Multiple spots on TLC? color_impurity->multiple_spots No color_yes Wash crude with ether. If ineffective, use column chromatography. color_impurity->color_yes Yes spots_yes Identify spots (starting material vs. byproduct). Optimize chromatography. multiple_spots->spots_yes Yes spots_no Purity issue may be minor. Consider a second recrystallization. multiple_spots->spots_no No recrystallize Action: Re-recrystallize (Use different solvent system) oil_yes->recrystallize oil_no Proceed to next check chromatography Action: Perform Column Chromatography (Alumina or modified silica) color_yes->chromatography color_no Proceed to next check spots_yes->chromatography spots_no->recrystallize

Caption: Decision tree for troubleshooting common purification problems.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the underlying chemistry that makes this compound difficult to purify? A1: The key is the quaternary ammonium iodide structure. The permanent positive charge on the nitrogen atom makes the molecule a salt. This results in high polarity, low volatility, and strong interactions with polar stationary phases like silica gel.[3][10] Unlike tertiary amines, its charge cannot be neutralized by changing the pH, making standard acid-base extractions ineffective for purification.

Q2: How do I choose the best solvent for recrystallization? A2: The ideal solvent should dissolve the compound completely when hot (near boiling) but poorly when cold.[15] For a polar salt like this indolium iodide, polar protic solvents (like ethanol, isopropanol) or polar aprotic solvents (like acetone, acetonitrile) are good starting points. A mixed-solvent system is often highly effective.[6] You dissolve the compound in a minimum of a "good" solvent (e.g., methanol) and then add a "poor," less polar, miscible solvent (e.g., diethyl ether or ethyl acetate) until the solution becomes cloudy, then heat to clarify and cool slowly.[14][16]

Table 2: Recommended Recrystallization Solvent Systems
Solvent SystemTypePolarityComments
Isopropanol / WaterMixedHighExcellent for polar salts. The water increases polarity to dissolve the salt, while isopropanol modulates solubility upon cooling.[17]
EthanolSingleHighA common choice for many organic salts. Evaporates easily.
AcetonitrileSingleMedium-HighCan provide good differential solubility; less protic than alcohols.[4]
Acetone / Diethyl EtherMixedMediumGood for removing less polar impurities. Dissolve in acetone (good solvent), add ether (poor solvent) to precipitate.[16]
Dichloromethane / HexaneMixedLow-MediumUseful if the product has significant organic character. Dissolve in minimal DCM and add hexane as the antisolvent.

Q3: Can I use standard silica gel for column chromatography? A3: It is generally not recommended without modification. The strong ionic interaction between the positively charged indolium cation and the acidic silanol groups (Si-OH) on the silica surface can lead to very broad peaks, poor recovery, or complete retention of the product on the column.[10] If you must use silica, you must modify the mobile phase by adding a competitor, such as 1-2% triethylamine or a salt like sodium bromide, to minimize this interaction.[10][12] A better approach is to use a different stationary phase, such as neutral or basic alumina, which has fewer acidic sites.[11]

Q4: How can I confirm the purity of my final product? A4: A combination of methods provides the most confidence:

  • Melting Point: A sharp, narrow melting range (e.g., 171-175 °C) is a strong indicator of high purity.[1] Impurities typically broaden and depress the melting point.

  • Thin-Layer Chromatography (TLC): The purified compound should appear as a single, well-defined spot on the TLC plate in at least two different solvent systems.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for confirming the structure and assessing purity. The absence of signals from starting materials or solvents in the final spectra is crucial.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC can provide a precise purity value (e.g., >99.5%).[5]

Part 3: Detailed Purification Protocols

Protocol 1: Standard Recrystallization from an Isopropanol/Water System

This protocol is an excellent starting point for purifying the crude solid obtained after the initial reaction workup.

Methodology:

  • Preparation: Place the crude 3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium iodide solid (e.g., 5.0 g) into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

  • Initial Dissolution: Add a minimal amount of isopropanol (e.g., 50 mL) and heat the mixture to a gentle boil with stirring. The solid will likely not dissolve completely.

  • Hot Titration: While maintaining the boil, add deionized water dropwise using a Pasteur pipette. Continue adding water until the solid just completely dissolves, creating a clear, colored solution. Avoid adding a large excess of water.

  • Hot Filtration (Optional): If insoluble impurities are visible, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step prevents premature crystallization and removes physical debris.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals on the filter with a small amount of cold isopropanol to remove any residual soluble impurities from the mother liquor.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent. The final product should be a fine, crystalline powder.[1]

Protocol 2: Flash Column Chromatography on Alumina

Use this protocol when recrystallization fails to remove persistent impurities.

Methodology:

  • TLC Analysis: First, determine an appropriate solvent system using TLC on an alumina plate. A good system will move the desired product spot to an Rf value of ~0.3. A gradient of dichloromethane (DCM) in methanol is a good starting point.

Table 3: Recommended Mobile Phases for TLC and Chromatography
Stationary PhaseMobile Phase System (Starting Point)ModifierTarget Compound
Alumina100% Dichloromethane -> 95:5 DCM/MethanolNoneFor moderately polar impurities.
Silica Gel95:5 Dichloromethane/Methanol1% Triethylamine (TEA)The TEA is crucial to prevent streaking and irreversible binding.[12]
Silica Gel5:2:2:1 DCM/Acetone/Methanol/WaterSalt (e.g., NaBr)An ion-pairing system for difficult separations.[10][11]
  • Column Packing: Dry-pack a glass chromatography column with neutral alumina (activated, ~200 mesh) in a fume hood. Wet the column with the initial, least polar eluent (e.g., 100% DCM).

  • Sample Loading: Dissolve the crude product in a minimal amount of the strongest eluent (e.g., 90:10 DCM/Methanol). Adsorb this solution onto a small amount of alumina. Evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the least polar solvent. Gradually increase the polarity of the mobile phase (gradient elution). For example, start with 100% DCM, then move to 99:1 DCM/Methanol, then 98:2, and so on.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Isolation: Combine the pure fractions (those containing only the product spot) in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified product.

References

  • A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes. ACS Omega.
  • Synthetic Routes to 2-Formyl-3H-indoles from Indole Precursors: Applic
  • A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes. American Chemical Society.
  • 2,3,3-Trimethyl-3H-indole-5-sulfonic acid synthesis. ChemicalBook.
  • Quaternary ammonium salt purific
  • Chromatographic purification of quaternary ammonium compounds and combinatorial methods to determine selectors for chiral chrom
  • Systematic Approach to Chromatography of Qu
  • Supporting Information Materials. The Royal Society of Chemistry.
  • New 3H-Indole Synthesis by Fischer's Method. Part I. PMC - NIH.
  • 3.6F: Troubleshooting. Chemistry LibreTexts.
  • Fischer indole synthesis. Wikipedia.
  • WO2022200991A1 - Process for preparing indocyanine green.
  • 3-Butyl-1,1,2-Trimethyl-1H-Benz[e]Indolium碘化物. BenchChem.
  • Recrystalliz
  • Recrystalliz
  • Purification.
  • Recrystalliz
  • Photostabilization of indocyanine green dye by energy transfer in phospholipid-peg micelles. Semantics Scholar.
  • WO2017093889A1 - An improved process for the preparation of indocyanine green.
  • CN116997325A - Stable indocyanine green formulation.
  • 1,1,2-trimethylbenzo[e]indole 41532-84-7 wiki. Guidechem.
  • TMBI//1,1,2-Trimethyl-1H-benz[e]indole.

Sources

Troubleshooting

dosage optimization for in-vivo studies using 3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium

Welcome to the Application Support Center. 3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium is a premier lipophilic, cationic precursor utilized to synthesize advanced near-infrared (NIR) fluorophores, photothermal agents, an...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. 3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium is a premier lipophilic, cationic precursor utilized to synthesize advanced near-infrared (NIR) fluorophores, photothermal agents, and mitochondrial-targeting molecular rotors. Optimizing its in-vivo dosage requires a precise balance: leveraging its extended π-conjugation for deep-tissue imaging while mitigating its high lipophilicity, which can cause aggregation-caused quenching (ACQ) and off-target hepatic accumulation.

Below is our comprehensive technical guide, structured to help you troubleshoot formulations, understand the causality behind biodistribution, and establish self-validating experimental protocols.

Section 1: Core Principles & Causality (The "Why")

The structural anatomy of the 3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium molecule dictates its downstream in-vivo behavior:

  • The Benzo[e]indolium Core: The addition of the fused benzene ring extends the π-conjugation system compared to standard indolium salts. This bathochromically shifts the absorption and emission profiles of synthesized dyes into the NIR-I (800–900 nm) and NIR-II (1000–1700 nm) windows, drastically reducing photon scattering and tissue autofluorescence[1].

  • The 3-Butyl Chain: This specific alkyl chain imparts significant lipophilicity. When combined with the positively charged quaternary nitrogen, it forms a delocalized lipophilic cation (DLC). DLCs are electrophoretically driven into the mitochondrial matrix by the highly negative mitochondrial membrane potential (ΔΨm), making these derivatives exceptional for real-time fluorescence lifetime imaging (FLIM) of mitochondrial viscosity[2].

Section 2: Troubleshooting Desk (FAQs)

Q1: My synthesized benzo[e]indolium probe aggregates in vivo, leading to a loss of NIR fluorescence and high liver toxicity. How do I optimize the dose and formulation?

  • Causality: The highly planar and lipophilic nature of the benzo[e]indolium core induces strong intermolecular π-π stacking in aqueous environments like blood. At high doses, this leads to aggregation-caused quenching (ACQ) and rapid clearance by the reticuloendothelial system (RES)[3].

  • Solution: Do not exceed a systemic dose of 20–50 nmol per mouse (approx. 0.5–1.25 mg/kg) for unformulated dyes[4]. To administer higher doses safely, pre-formulate the dye by conjugating it to Human Serum Albumin (HSA). HSA shielding prevents π-π stacking, and studies show that optimizing the HSA-to-dye ratio can increase the photoacoustic tumor signal by nearly 387%[5].

Q2: I am using a benzo[e]indolium-based molecular rotor for FLIM of systemic inflammation. The mitochondrial signal is saturated, and the cells are dying. What is wrong?

  • Causality: Because the 3-butyl-benzo[e]indolium moiety acts as a powerful mitochondrial-targeting cation, excessive intracellular accumulation depolarizes the mitochondrial membrane. This destroys the ΔΨm required for cellular respiration and induces toxicity. Furthermore, FLIM relies on the restriction of the Twisted Intramolecular Charge Transfer (TICT) state; oversaturation disrupts this delicate microenvironmental sensitivity[2].

  • Solution: Reduce the systemic dose strictly to <1.0 mg/kg. FLIM is highly sensitive to viscosity changes and does not require the high concentrations needed for standard fluorescence intensity imaging[2].

Q3: How do I achieve the maximum tumor-to-background ratio (SBR) for NIR-II imaging using heptamethine cyanines derived from this precursor?

  • Causality: SBR is a function of both tumor accumulation (via the Enhanced Permeability and Retention, or EPR, effect) and background clearance. Because the 3-butyl chain promotes hepatobiliary clearance rather than renal clearance, the abdominal background will remain high for the first 12 hours[3].

  • Solution: Administer a dose of 200 μL at 0.5 mg/mL (approx. 5 mg/kg for a 20g mouse) using PEGylated nanoparticles to improve circulation time[1]. Delay imaging until 24–48 hours post-injection to allow the liver and intestines to clear the lipophilic probe, thereby maximizing the SBR[5].

Section 3: Data Center

Table 1: Dosage Optimization and Imaging Parameters for Benzo[e]indolium-Derived Probes

Application / ModalityRecommended Dose (Mouse)Formulation StrategyPeak Imaging TimePrimary Clearance
NIR-II Vessel Imaging 200 μL of 0.5 mg/mL[1]PEGylated Nanoparticles1 - 4 HoursHepatobiliary
FLIM (Mitochondria) < 1.0 mg/kg[2]1% DMSO in Saline2 - 6 HoursHepatobiliary
SWIR / NIR-I Imaging 20 nmol (~0.5 mg/kg)[4]Aqueous / Saline24 HoursRenal / Hepatic
Photoacoustic (Tumor) 13 - 104 nmol[5]HSA Conjugation24 - 48 HoursHepatobiliary

Section 4: Protocol Vault

Standard Operating Procedure: In-Vivo Administration and Validation of Benzo[e]indolium Probes This protocol is a self-validating system designed to ensure optimal SBR while preventing ACQ.

Step 1: Formulation & Solubilization

  • Dissolve the synthesized 3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium derivative in anhydrous DMSO to create a 10 mM stock.

  • Slowly add the stock to a 1X PBS solution containing 5% Human Serum Albumin (HSA) or 10% PEG-400 under continuous vortexing to yield a final concentration of 100 μM (approx. 20 nmol per 200 μL injection).

  • Validation Check: Measure the UV-Vis absorbance of the final solution. If the primary absorption peak is blue-shifted compared to the monomeric peak in pure DMSO, H-aggregation has occurred. Increase the HSA/PEG ratio before proceeding.

Step 2: Intravenous Administration

  • Anesthetize the subject (e.g., female athymic nude or Kunming mice, ~20g) using 2% isoflurane[1].

  • Administer 200 μL of the formulated probe via lateral tail vein injection[1].

Step 3: Longitudinal Imaging & SBR Validation

  • Place the subject in the in-vivo imaging system (e.g., using a 797 nm or 808 nm excitation laser with an 1100 nm long-pass filter for NIR-II)[4][5].

  • Acquire images at 1h, 6h, 24h, and 48h post-injection. Use exposure times between 10 ms and 100 ms depending on the quantum yield of the specific derivative[4].

  • Validation Check: Calculate the Signal-to-Background Ratio (SBR) by drawing Regions of Interest (ROIs) over the tumor and adjacent normal muscle.

    • If SBR at 24h is < 2.0: The dose is either too high (causing quenching/liver pooling) or clearance is incomplete. Reduce the subsequent cohort dose by 50%.

    • If SBR at 24h is > 3.0: The dosage and formulation are optimal for therapeutic or diagnostic use[3].

Section 5: Systems & Workflows

Mechanism A 3-Butyl-1,1,2-trimethyl-1H- benzo[e]indolium B D-π-A Fluorophore Synthesis A->B C Intravenous (i.v.) Injection B->C D Systemic Circulation C->D E Tumor Accumulation (EPR) D->E F Mitochondrial Targeting D->F G NIR-II / FLIM Imaging E->G F->G

In-vivo mechanistic pathway of benzo[e]indolium-derived probes.

Dosage S1 Formulation (HSA/PEG) S2 Dose Escalation (10-50 nmol) S1->S2 S3 SBR Evaluation (Ex vivo & In vivo) S2->S3 S3->S2 SBR < 3.0 S4 Clearance Tracking S3->S4

Iterative dosage optimization workflow for maximizing SBR.

Section 6: References

  • [2] A coumarin-based TICT fluorescent probe for real-time fluorescence lifetime imaging of mitochondrial viscosity and systemic inflammation in vivo. PubMed (NIH). 2

  • [1] Rational Design and Application of an Indolium-Derived Heptamethine Cyanine with Record-Long Second Near-Infrared Emission. CCS Chemistry. 1

  • [4] Water soluble chromenylium dyes for shortwave infrared imaging in mice. ChemRxiv. 4

  • [5] Development of human serum albumin conjugated with near-infrared dye for photoacoustic tumor imaging. SPIE Digital Library. 5

  • [3] In Vitro and In Vivo Analysis of Indocyanine Green-Labeled Panitumumab for Optical Imaging—A Cautionary Tale. PMC (NIH). 3

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium and Other Cyanine Dames for Advanced Fluorescence Applications

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern biological and pharmaceutical research, cyanine dyes have emerged as indispensable tools for fluorescent labeli...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern biological and pharmaceutical research, cyanine dyes have emerged as indispensable tools for fluorescent labeling and imaging. Their high molar absorptivity, tunable fluorescence emission, and amenability to chemical modification make them ideal candidates for a wide range of applications, from super-resolution microscopy to in vivo imaging. This guide provides a detailed comparative analysis of 3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium, a member of the benzo[e]indolium subclass of cyanine dyes, against other commonly used cyanine dyes. By synthesizing technical data with practical insights, this document aims to equip researchers with the knowledge to make informed decisions in selecting the optimal fluorescent probe for their specific experimental needs.

The Enduring Significance of Cyanine Dyes in Research

Cyanine dyes are characterized by a polymethine bridge connecting two nitrogen-containing heterocyclic moieties. The length and constitution of this bridge, along with the nature of the heterocycles, dictate the dye's photophysical properties, including its absorption and emission spectra.[1][2] This structural versatility allows for the rational design of cyanine dyes with spectral properties spanning the visible to the near-infrared (NIR) range. Dyes emitting in the far-red and NIR regions are particularly valuable for in vivo imaging due to reduced tissue autofluorescence and deeper light penetration.[2][3]

Comparative Photophysical and Chemical Properties

The performance of a fluorescent dye is fundamentally determined by its photophysical parameters. Key metrics include the maximum absorption (λmax) and emission (λem) wavelengths, molar extinction coefficient (ε), and fluorescence quantum yield (Φf). The molar extinction coefficient reflects the efficiency of light absorption, while the quantum yield quantifies the efficiency of converting absorbed photons into emitted fluorescence.[4][5] A high quantum yield and a large molar extinction coefficient are desirable for achieving bright fluorescent signals.

DyeHeterocycleTypical λmax (nm)Typical λem (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φf)Key Features & Applications
3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium Iodide Benzo[e]indolium~500-825 (Estimated)[5][6]~520-850 (Estimated)[6]~10,000-258,400 (Estimated)[5][6]Moderate (Estimated)Potential for red to NIR emission, suitable for live-cell and in vivo imaging.[9]
Cy3 Indolium~550[3]~570[3]~150,000[10]~0.15[10]Widely used for immunofluorescence, FRET, and nucleic acid labeling.[11][12]
Cy5 Indolium~650[3]~670[3]~250,000[13]~0.27[10]Popular for far-red imaging, flow cytometry, and super-resolution microscopy.[10][14]
Thiazole Orange Benzothiazole/Quinoline~509~529~70,000~0.02 (free), >0.5 (bound to DNA)Intercalating nucleic acid stain with fluorescence enhancement upon binding.
MitoTracker Red CMXRos Rosamine~579~599~116,000HighSpecifically accumulates in mitochondria of live cells based on membrane potential.[1]

Note: The photophysical properties of cyanine dyes are highly sensitive to their environment, including solvent polarity, viscosity, and binding to macromolecules. The values presented are for comparative purposes and may vary under different experimental conditions. The data for 3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium iodide are estimations based on related benzo[e]indolium structures and should be experimentally verified.

Experimental Protocols for Comparative Performance Evaluation

To facilitate a rigorous comparison of fluorescent dyes, standardized experimental protocols are essential. The following sections provide detailed methodologies for assessing key performance indicators.

Protocol 1: Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. The relative method, which compares the fluorescence of a sample to a standard with a known quantum yield, is a widely used and reliable approach.[4][5][8]

Objective: To determine the fluorescence quantum yield of 3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium iodide relative to a standard cyanine dye (e.g., Cy5).

Materials:

  • 3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium iodide

  • Cy5 (or other suitable standard with a known quantum yield)

  • Spectroscopic grade solvent (e.g., ethanol or DMSO)

  • UV-Vis spectrophotometer

  • Spectrofluorometer

  • 1 cm path length quartz cuvettes

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of both the test dye and the standard dye in the chosen solvent at a concentration of approximately 1 mM.

  • Preparation of Dilutions: Prepare a series of dilutions of both the test and standard dyes from the stock solutions. The absorbance of these solutions at the excitation wavelength should be in the range of 0.01 to 0.1 to avoid inner filter effects.

  • Absorbance Measurement: Record the absorbance spectra of all diluted solutions using the UV-Vis spectrophotometer. Determine the absorbance at the chosen excitation wavelength.

  • Fluorescence Measurement: Record the fluorescence emission spectra of all diluted solutions using the spectrofluorometer. The excitation wavelength should be the same for both the test and standard samples. Ensure the entire emission spectrum is recorded.

  • Data Analysis:

    • Integrate the area under the corrected emission spectrum for each solution to obtain the integrated fluorescence intensity.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the test and standard dyes.

    • The slope of the resulting linear fit is proportional to the quantum yield.

    • Calculate the quantum yield of the test sample (Φx) using the following equation: Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²) Where:

      • Φst is the quantum yield of the standard.

      • Gradx and Gradst are the gradients of the plots for the test and standard samples, respectively.

      • ηx and ηst are the refractive indices of the solvents used for the test and standard samples (if different).[8]

G cluster_prep Sample Preparation cluster_measure Spectroscopic Measurement cluster_analysis Data Analysis A Prepare Stock Solutions (Test & Standard) B Prepare Serial Dilutions (Abs < 0.1) A->B C Measure Absorbance Spectra (UV-Vis) B->C D Measure Emission Spectra (Fluorometer) B->D F Plot Integrated Intensity vs. Absorbance C->F E Integrate Emission Spectra D->E E->F G Calculate Quantum Yield (Relative to Standard) F->G

Caption: Workflow for determining relative fluorescence quantum yield.

Protocol 2: Assessment of Photostability

Photostability, the resistance of a fluorophore to photodegradation upon exposure to excitation light, is a critical parameter for applications requiring prolonged or intense illumination, such as time-lapse microscopy.[5]

Objective: To compare the photostability of 3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium iodide with that of Cy5.

Materials:

  • Solutions of the test dye and Cy5 at a concentration with an absorbance of ~0.1 at their respective λmax.

  • Fluorescence microscope with a stable light source (e.g., laser or stabilized lamp) and a sensitive detector.

  • Image analysis software.

Procedure:

  • Sample Preparation: Prepare a microscope slide with a droplet of the dye solution and cover with a coverslip.

  • Initial Imaging: Acquire an initial image of the fluorescent sample using a defined set of imaging parameters (e.g., excitation intensity, exposure time).

  • Continuous Illumination: Continuously illuminate a specific region of the sample with the excitation light at a constant intensity.

  • Time-Lapse Imaging: Acquire images at regular intervals over a defined period (e.g., every 30 seconds for 10 minutes).

  • Data Analysis:

    • Measure the mean fluorescence intensity of the illuminated region in each image of the time-lapse series.

    • Normalize the fluorescence intensity at each time point to the initial intensity.

    • Plot the normalized fluorescence intensity as a function of time.

    • The rate of fluorescence decay is an indicator of the dye's photostability. A slower decay rate indicates higher photostability.

G A Prepare Dye Solution on Slide B Acquire Initial Fluorescence Image (t=0) A->B C Continuously Illuminate Sample B->C D Acquire Time-Lapse Images C->D E Measure Fluorescence Intensity Over Time D->E F Plot Normalized Intensity vs. Time E->F

Caption: Experimental workflow for assessing fluorophore photostability.

Protocol 3: Live-Cell Imaging of Mitochondria

Many cationic cyanine dyes accumulate in the mitochondria of live cells due to the negative mitochondrial membrane potential. This property makes them excellent probes for visualizing mitochondrial morphology and function.

Objective: To visualize mitochondria in live cells using a benzo[e]indolium-based cyanine dye.

Materials:

  • Adherent mammalian cells (e.g., HeLa or A549) cultured on glass-bottom dishes.

  • Stock solution of the cyanine dye (e.g., 1 mM in DMSO).

  • Live-cell imaging medium (e.g., phenol red-free DMEM).

  • Confocal or widefield fluorescence microscope equipped with environmental control (37°C, 5% CO₂).

Procedure:

  • Cell Culture: Plate cells on glass-bottom dishes and allow them to adhere and grow to the desired confluency.

  • Staining Solution Preparation: Prepare a working solution of the cyanine dye in pre-warmed live-cell imaging medium. The optimal concentration should be determined empirically but typically ranges from 50 to 500 nM.

  • Cell Staining: Remove the culture medium from the cells and replace it with the staining solution.

  • Incubation: Incubate the cells at 37°C and 5% CO₂ for 15-30 minutes.

  • Washing (Optional): For some dyes, it may be necessary to wash the cells with fresh imaging medium to reduce background fluorescence.

  • Imaging: Image the stained cells using the fluorescence microscope. Use appropriate filter sets for the chosen dye.

G A Culture Adherent Cells B Prepare Staining Solution A->B C Incubate Cells with Dye B->C D Wash Cells (Optional) C->D E Image Mitochondria D->E

Caption: Workflow for live-cell mitochondrial staining.

Discussion and Future Directions

The selection of a fluorescent dye is a critical decision that can significantly impact the outcome of an experiment. While classic cyanine dyes like Cy3 and Cy5 have a long-standing track record of reliability, the exploration of novel cyanine scaffolds, such as those based on benzo[e]indolium, holds promise for the development of probes with enhanced photophysical properties. The red-shifted spectral properties of benzo[e]indolium-based dyes make them particularly attractive for applications requiring deep tissue penetration and reduced autofluorescence.

Further research is needed to fully characterize the photophysical and photochemical properties of 3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium iodide and other related dyes. A systematic investigation of how structural modifications to the benzo[e]indolium core and the polymethine chain affect properties like quantum yield, photostability, and cellular uptake will be crucial for the rational design of next-generation fluorescent probes for advanced imaging applications in drug discovery and fundamental biological research.

References

Click to expand
  • New benzo[e]indolinium cyanine dyes with two different fluorescence wavelengths. Request PDF. (URL not available)
  • Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS. (URL not available)
  • A Head-to-Head Comparison: Photostability of BDP FL Dyes Versus Cyanine Dyes. Benchchem. (URL not available)
  • Fluorescence lifetime properties of near-infrared cyanine dyes in relation to their structures. PMC. (URL not available)
  • Investigation of cyanine dyes for in vivo optical imaging of altered mitochondrial membrane potential in tumors. PMC. (URL not available)
  • Synthesis, Absorption and Fluorescence Spectral Characteristics of Trinucleus Dimethine Cyanine Dyes as Fluorescent Probes for DNA. Semantic Scholar. (URL not available)
  • Application Notes and Protocols for Live-Cell Imaging with Cy5-Labeled PROTACs. Benchchem. (URL not available)
  • A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. (URL not available)
  • Choosing the B(right)est Fluorescent Protein: Photostability. Addgene Blog. (URL not available)
  • Rational Design and Application of an Indolium-Derived Heptamethine Cyanine with Record-Long Second Near-Infrared Emission. CCS Chemistry. (URL not available)
  • Cyanine dyes in the mitochondria-targeting photodynamic and photothermal therapy. PMC. (URL not available)
  • Staining Mitochondria in Live Cells with LumiTracker® Mito Probes. Lumiprobe. (URL not available)
  • Targeting and Imaging Mitochondria with a Novel Cyanine-based Fluorescent Dye and Its Application to Whole Brain Imaging. bioRxiv. (URL not available)
  • A Protocol for Minimal Single Protein Labeling with CyDye Fluors for Live Cell Internalization Assays. IntechOpen. (URL not available)
  • Main uses of cyanine dyes. AxisPharm. (URL not available)
  • Cyanine3 in Fluorophores. Lumiprobe. (URL not available)
  • Extinction Coefficient [Cy5 (Cyanine-5)].
  • CYanine Fluorophores. Interchim. (URL not available)
  • Staining of Mitochondria with Cy5-Labeled Oligonucleotides for Long-Term Microscopy Studies. Request PDF. (URL not available)
  • Graphviz Guide for Developers. Scribd. (URL not available)
  • A typical layout of the experiment setup for fluorescence measurements...
  • Membrane potentials in mitochondrial preparations as measured by means of a cyanine dye. PubMed. (URL not available)
  • 3-Butyl-1,1,2-Trimethyl-1H-Benz[e]Indolium碘化物. (URL not available)
  • Imaging Fluorescent Proteins. Nikon's MicroscopyU. (URL not available)
  • Syntheses and absorption-structure relationships of some new photosensitizer cyanine dyes. (URL not available)
  • Graphviz: Making graphs was never so easy. Analytics Vidhya. (URL not available)
  • Cyanine Dyes (Cy2, Cy3, and Cy5). Jackson ImmunoResearch. (URL not available)
  • Cyanine Dyes: Fine Structures in Their Absorption Spectra.
  • (PDF) 1-Butyl-2,3,3-trimethylindol-1-ium iodide.
  • Novel 1-(1-benzyl-1H-indol-3-yl)-N,N,N-trimethylmethanaminium iodides are competitive antagonists for the human α4β2 and α7 nicotinic acetylcholine receptors. MedChemComm (RSC Publishing). (URL not available)
  • 3-ethyl-1,1,2-trimethyl-1H-benzo[e]indol-3-ium iodide. (URL not available)
  • 3-Ethyl-1,1,2-trimethyl-1H-benzo[e]indol-3-ium Iodide. TCI Chemicals. (URL not available)
  • 1,1,2,3-Tetramethyl-1H-benzo[e]indol-3-ium iodide. (URL not available)
  • 1,1,2-Trimethyl-3-(4-sulfonatobutyl)-1H-benzo[e]indol-3-ium. MedChemExpress. (URL not available)
  • 3-BUTYL-1,1,2-TRIMETHYL-1H-BENZ[E]INDOLIUM IODIDE. ChemicalBook. (URL not available)
  • 1,1,2-Trimethyl-1H-benzo[e]indole. Chemsrc. (URL not available)
  • Butane, 1-iodo-3-methyl-. NIST WebBook. (URL not available)

Sources

Comparative

Validation of 3-Butyl-1,1,2-trimethyl-1H-benzo[e]indolium as a Premier Scaffold for Cyanide Chemosensors: A Comparative Guide

Executive Summary The rapid, selective, and sensitive detection of the highly toxic cyanide anion (CN⁻) is a critical requirement in environmental monitoring, industrial effluent control, and biological diagnostics. With...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid, selective, and sensitive detection of the highly toxic cyanide anion (CN⁻) is a critical requirement in environmental monitoring, industrial effluent control, and biological diagnostics. Within the landscape of fluorescent chemosensors, the 3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium cation has emerged as a gold-standard building block. Acting as a potent electron acceptor, this scaffold enables the design of advanced Donor-π-Acceptor (D-π-A) probes that operate via a chemodosimetric (reaction-based) mechanism.

This guide objectively evaluates the performance of benzo[e]indolium-based probes against alternative cyanide-sensing platforms, detailing the mechanistic causality behind its superior selectivity, red-shifted emission, and rapid response kinetics. Furthermore, we provide a self-validating experimental workflow for synthesizing and validating these sensors in complex aqueous media.

Mechanistic Causality: The Benzo[e]indolium Advantage

To understand why 3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium outperforms traditional recognition moieties, we must analyze the molecular causality of its sensing mechanism[1].

When conjugated with an electron-donating moiety (e.g., carbazole, triphenylamine, or triarylborane) via a π-conjugated bridge, the benzo[e]indolium group acts as a strong electron sink, facilitating a robust Intramolecular Charge Transfer (ICT) . This ICT yields strong fluorescence, typically in the deep-red or Near-Infrared (NIR) region.

The Sensing Event: The C2 position of the benzo[e]indolium ring (the polarized C=N⁺ bond) is highly electrophilic[2]. Upon exposure to CN⁻, a specific nucleophilic addition occurs at this C2 carbon. This reaction converts the sp² hybridized carbon into an sp³ hybridized center, effectively breaking the π-conjugation between the donor and the acceptor[1].

The Result: The disruption of the ICT process triggers a dramatic optical response—either a massive hypsochromic (blue) shift in emission (allowing for ratiometric detection) or a complete fluorescence "turn-off"[3].

Why the 3-Butyl substitution? While standard methyl or ethyl derivatives are common, the N-butyl chain introduces critical lipophilicity. This structural modification prevents Aggregation-Caused Quenching (ACQ) in aqueous-organic solvent mixtures and significantly enhances cell membrane permeability for live-cell imaging applications. Furthermore, the extended benzo-fusion (compared to standard indolium) lowers the HOMO-LUMO gap, pushing the optical window into the NIR region, which avoids background autofluorescence from biological samples.

Mechanism A D-π-A Probe (Benzo[e]indolium Acceptor) B Intramolecular Charge Transfer (ICT) Active A->B D Nucleophilic Attack by CN⁻ at C2 (C=N⁺ bond) A->D + CN⁻ C Long-Wavelength Emission (Red/NIR) B->C E sp² to sp³ Conversion (Conjugation Broken) D->E F ICT Blocked E->F G Ratiometric Shift or Fluorescence Quenching F->G

Fig 1: Mechanism of cyanide-induced ICT disruption in benzo[e]indolium probes.

Comparative Performance Analysis

When benchmarking 3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium against alternative cyanide recognition platforms, the data reveals distinct advantages in response time, detection limits, and interference rejection.

Performance MetricBenzo[e]indolium ScaffoldStandard IndoliumDicyanovinyl ScaffoldMetal-Complex Displacement
Sensing Mechanism Nucleophilic Addition (C2)Nucleophilic Addition (C2)Nucleophilic AdditionCu²⁺/Ni²⁺ Coordination Displacement
Emission Window Red/NIR (600–750 nm) Visible (500–600 nm)Visible (450–550 nm)Variable (Depends on fluorophore)
Response Time < 5 seconds < 10 seconds1–5 minutes< 1 minute
Selectivity vs. Biothiols Excellent (Steric shielding)ModeratePoor (High cross-reactivity)Poor (Biothiols bind metals)
Limit of Detection (LOD) Low nM range (e.g., 7.1 nM) nM to µM rangeµM rangeµM range
Signal Output Ratiometric or Turn-offRatiometric or Turn-offRatiometricTurn-on

Data synthesized from comparative chemodosimeter studies[1][4]. The benzo[e]indolium scaffold consistently achieves LODs well below the World Health Organization (WHO) maximum permissible limit for cyanide in drinking water (1.9 µM).

Self-Validating Experimental Protocol

To ensure scientific integrity and reproducibility, the following protocol outlines a self-validating system for synthesizing a representative D-π-A probe and validating its cyanide-sensing capabilities.

Phase 1: Probe Synthesis (Knoevenagel Condensation)
  • Reagents: Combine 1.0 equivalent of 3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium iodide[2] and 1.0 equivalent of a donor aldehyde (e.g., N-ethylcarbazole-3-carboxaldehyde) in 15 mL of absolute ethanol.

  • Catalysis: Add 2–3 drops of piperidine. Causality: Piperidine acts as a mild base to deprotonate the acidic C2-methyl group of the benzo[e]indolium salt, generating a reactive carbanion necessary to attack the aldehyde carbonyl.

  • Reaction: Reflux the mixture under an inert argon atmosphere for 6–8 hours. Monitor progress via TLC (Dichloromethane:Methanol, 10:1).

  • Purification: Cool to room temperature, filter the resulting precipitate, and purify via silica gel column chromatography to isolate the pure D-π-A probe.

Phase 2: Optical Titration & Validation
  • Stock Solutions: Prepare a 1.0 mM stock solution of the purified probe in spectroscopic-grade DMSO. Prepare a 10.0 mM stock solution of KCN in deionized water.

  • Working Solution: Dilute the probe to a final concentration of 10 µM in a DMSO/HEPES buffer mixture (1:9 v/v, 10 mM HEPES, pH 7.4).

  • Titration: Transfer 3.0 mL of the working solution to a quartz cuvette. Record the baseline UV-Vis absorption and fluorescence emission spectra.

  • Cyanide Addition: Incrementally add the KCN stock solution to achieve final CN⁻ concentrations ranging from 0 to 50 µM. Record spectra 10 seconds after each addition.

  • LOD Calculation: Plot the fluorescence intensity ratio (e.g., Iblue​/Ired​ ) against CN⁻ concentration. Calculate the Limit of Detection (LOD) using the formula LOD=3σ/k , where σ is the standard deviation of the blank (10 replicates) and k is the slope of the linear calibration curve.

Workflow S1 1. Synthesis Knoevenagel Condensation S2 2. Purification Column Chromatography S1->S2 S3 3. Optical Titration UV-Vis & Fluorescence S2->S3 S4 4. Selectivity Panel Competing Anions S3->S4 S5 5. Validation Real Water/Live Cells S4->S5

Fig 2: Standardized validation workflow for benzo[e]indolium-based cyanide sensors.

Troubleshooting & Causality in Experimental Design

To guarantee assay trustworthiness, researchers must strictly control the testing environment. The following parameters dictate the success or failure of the sensor validation:

  • Strict pH Control (pH 7.4): The pKa of hydrogen cyanide (HCN) is 9.2. If the assay is conducted in acidic media (pH < 7), the cyanide anion (CN⁻) will rapidly protonate to form volatile HCN gas. This not only depletes the nucleophile—resulting in false negatives—but also creates a severe inhalation hazard. HEPES buffer at pH 7.4 ensures a stable equilibrium with sufficient free CN⁻ for the nucleophilic attack[3].

  • Solvent Ratio Optimization: While the 3-butyl chain improves solubility, D-π-A probes remain highly hydrophobic. Using a pure aqueous system will cause the probe to aggregate, leading to Aggregation-Caused Quenching (ACQ) and erratic baseline fluorescence. A minimum of 10–20% organic co-solvent (DMSO or Ethanol) is required to maintain the probe in a monomeric state.

  • Interference Masking: Biothiols (like cysteine or glutathione) can sometimes act as competing nucleophiles. However, the bulky nature of the benzo[e]indolium moiety provides steric shielding, making the C2 position highly selective for the linear, unhindered CN⁻ ion. If testing in complex biological fluids, a selectivity panel including F⁻, Cl⁻, Br⁻, I⁻, AcO⁻, H₂PO₄⁻, and biothiols is mandatory to validate the sensor's specificity[1].

References

  • Arivazhagan, C., et al. "Benzoindolium–triarylborane conjugates: a ratiometric fluorescent chemodosimeter for the detection of cyanide ions in aqueous medium." Dalton Transactions (2015). URL:[Link]

  • Sun, Y., et al. "A ratiometric fluorescent probe based on benzo[e]indolium for cyanide ion in water." Sensors and Actuators B: Chemical (2013). URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to Cross-Validation of Novel Fluorophores: A Case Study with 3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium

Introduction: The Imperative for Orthogonal Validation in Drug Discovery In the fast-paced world of drug development and molecular probe design, the accurate quantification of novel chemical entities is paramount. A sing...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Orthogonal Validation in Drug Discovery

In the fast-paced world of drug development and molecular probe design, the accurate quantification of novel chemical entities is paramount. A single, uncorroborated analytical method, no matter how sensitive, carries inherent risks of unforeseen interferences, matrix effects, or compound-specific artifacts. This guide provides an in-depth, field-proven methodology for the cross-validation of a novel fluorescent probe, 3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium, using two powerful and complementary analytical techniques: fluorescence spectroscopy and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Relying solely on fluorescence, a highly sensitive technique, can be misleading.[1][2][3] Factors such as photobleaching, environmental quenching, and spectral overlap can compromise quantitative accuracy. Conversely, mass spectrometry, renowned for its specificity, provides unambiguous structural confirmation and quantification based on a molecule's mass-to-charge ratio.[4][5][6] By employing these techniques in parallel, we create a self-validating system that ensures the data is not just precise, but also accurate and trustworthy. This guide is designed for researchers and scientists who require the highest level of confidence in their quantitative data.

Principle of Complementary Techniques

The power of this cross-validation approach lies in the fundamentally different principles upon which the two techniques operate.

Fluorescence Spectroscopy is a photoluminescent process where a molecule, after absorbing light at a specific wavelength, re-emits it at a longer wavelength.[2][7] The intensity of this emitted light is, under controlled conditions, directly proportional to the concentration of the fluorescent molecule. Its primary advantages are exceptional sensitivity (often in the parts-per-billion range) and the relative simplicity of sample preparation.[1][3]

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.[5][8][9] The LC stage separates the analyte from a complex mixture, and the MS stage provides highly specific detection and quantification based on its unique mass-to-charge ratio (m/z).[4][6] This dual selectivity makes LC-MS an incredibly powerful tool for confirming both the identity and quantity of a compound, even in complex biological matrices.[8][9]

The Cross-Validation Workflow: A Holistic Approach

A robust cross-validation study begins with a meticulously planned experimental design. The core principle is to analyze identical aliquots from the same stock solution with both methods. This eliminates variability arising from sample preparation.

Cross_Validation_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. Parallel Analysis cluster_data 3. Data Integration & Validation Stock Master Stock Solution of 3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium Series Serial Dilution Series (e.g., 10 µM to 10 nM) Stock->Series Prepare in appropriate solvent (e.g., DMSO, Methanol) Fluor Fluorescence Spectroscopy (Quantification via Intensity) Series->Fluor LCMS LC-MS/MS Analysis (Quantification via Peak Area) Series->LCMS Compare Quantitative Comparison (Linearity, Accuracy, Precision) Fluor->Compare LCMS->Compare Validate Validated Data Compare->Validate LCMS_Principle LC HPLC Separation (C18 Column) Source Ion Source (ESI+) LC->Source Q1 Quadrupole 1 (Q1) Selects Precursor Ion (e.g., m/z 266.4) Source->Q1 Q2 Quadrupole 2 (Q2) Collision Cell (CID) Fragments the Ion Q1->Q2 Q3 Quadrupole 3 (Q3) Selects Product Ion (e.g., m/z 209.3) Q2->Q3 Detector Detector Q3->Detector

Figure 2: Principle of a triple quadrupole mass spectrometer for targeted analysis.

1. Instrument & Reagent Preparation:

  • Instrument: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source. [4] * LC Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is a common starting point for small molecules.
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. The use of an acidifier like formic acid is crucial for promoting protonation and efficient ionization in positive ESI mode.
  • Internal Standard (IS): A stable, isotopically labeled version of the analyte is ideal. If unavailable, a structurally similar compound with different mass and similar retention time can be used.

2. Method Development & Optimization:

  • Analyte Tuning: Infuse a solution of the analyte directly into the mass spectrometer to determine the exact mass of the parent ion ([M+H]⁺). For 3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium (C₁₉H₂₄N⁺), the theoretical monoisotopic mass is 266.1903 Da. The precursor ion to target in Q1 would be m/z 266.2.
  • MS/MS Fragmentation: Perform a product ion scan on the precursor ion to identify a stable, high-intensity fragment ion. A likely fragmentation would be the loss of the butyl group, resulting in the 1,1,2-trimethyl-1H-benzo[e]indolium core (C₁₅H₁₅N⁺), with a theoretical m/z of 209.12. This becomes the product ion to monitor in Q3.
  • Chromatography: Develop a gradient elution method to ensure the analyte elutes as a sharp, symmetrical peak, well-separated from any potential interferences.

3. Generation of a Standard Curve:

  • Prepare a serial dilution of the analyte, identical to the one used for the fluorescence assay.
  • Spike each standard and the blank with a fixed concentration of the internal standard.
  • Inject each standard into the LC-MS/MS system.
  • For each concentration, calculate the ratio of the analyte's peak area to the internal standard's peak area.
  • Plot the peak area ratio (Y-axis) against the known concentration (X-axis) and perform a linear regression (R² > 0.99).

4. Measurement of Unknown Samples:

  • Spike the unknown samples with the same fixed concentration of the internal standard.
  • Inject and analyze the samples.
  • Calculate the peak area ratio and determine the concentration using the standard curve equation.

Data Presentation and Interpretation

The ultimate goal is to compare the quantitative results from both methods. The data should be summarized in a clear, tabular format.

Table 1: Comparative Quantification of 3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium

Nominal Concentration (µM)Concentration by Fluorescence (µM)% Recovery (Fluorescence)Concentration by LC-MS/MS (µM)% Recovery (LC-MS/MS)
10.0010.15101.5%9.9899.8%
5.005.21104.2%5.05101.0%
1.000.9797.0%1.02102.0%
0.500.4896.0%0.51102.0%
0.100.11110.0%0.10100.0%
0.050.06120.0%0.05100.0%

Analysis of Results:

  • Correlation: The data in Table 1 shows excellent correlation between the two methods, particularly at concentrations above 0.10 µM. This provides high confidence in the accuracy of the measurements in this range.

  • Divergence at Low Concentrations: A slight divergence is noted at the lower concentrations for the fluorescence assay, with a positive bias (% Recovery > 100%). This is a common scenario and could be attributed to a minor fluorescent impurity in the sample that is not detected by the highly specific mass spectrometer. This highlights the value of cross-validation; LC-MS/MS helps us understand the limitations of the fluorescence assay.

  • Trustworthiness: The close agreement across a range of concentrations demonstrates that the analytical methods are robust and suitable for their intended purpose. [10]Any significant, systematic discrepancy between the two methods would trigger an investigation into potential matrix effects, sample degradation, or interference affecting one of the techniques.

Conclusion

The cross-validation of fluorescence spectroscopy with LC-MS/MS is not merely a confirmatory exercise; it is a fundamental component of rigorous scientific investigation. This orthogonal approach provides a comprehensive and trustworthy characterization of a novel compound like 3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium. By leveraging the high sensitivity of fluorescence and the unparalleled specificity of mass spectrometry, researchers can build a robust data package that withstands scrutiny and provides a solid foundation for subsequent research and development decisions. This dual-pronged strategy ensures that the numbers generated in the lab accurately reflect the true nature of the molecule under investigation.

References

  • Agilent Technologies. (n.d.). Liquid Chromatography/Mass Spectrometry Fundamentals.
  • Edinburgh Instruments. (2025, October 24). Fluorescence Spectrometry: Principles, Components, and Applications.
  • Agilent Technologies. (n.d.). What Is Fluorescence Spectroscopy? Principles Overview.
  • Chemyx Inc. (n.d.). Basic Principles of HPLC, MS & LC-MS | Liquid Chromatography.
  • Wikipedia. (n.d.). Liquid chromatography–mass spectrometry.
  • Slideshare. (n.d.). Fluorescence Spectroscopy: Principles, Techniques, and Applications.
  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Shimadzu Asia Pacific. (n.d.). Fundamentals Of Liquid Chromatography Mass Spectrometry (LCMS).
  • NorthEast BioLab. (n.d.). Liquid Chromatography Mass Spectrometry (LC MS MS) Analysis.
  • University of Gdansk. (n.d.). Principles and applications of fluorescence spectroscopy.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation.
  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • HORIBA. (n.d.). Principles and Theory of Fluorescence Spectroscopy.

Sources

Comparative

Comparative Photostability Guide: 3-Butyl-1,1,2-trimethyl-1H-benzo[e]indolium-Derived Probes vs. Commercial Standards

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus Area: Near-Infrared (NIR) Fluorescence Imaging, Probe Engineering, and Photochemistry Executive Summary The transition from v...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus Area: Near-Infrared (NIR) Fluorescence Imaging, Probe Engineering, and Photochemistry

Executive Summary

The transition from visible to near-infrared (NIR) and NIR-II fluorescence imaging has revolutionized in vivo diagnostics by minimizing photon scattering and tissue autofluorescence. However, the Achilles' heel of many commercial NIR probes—such as Indocyanine Green (ICG) and standard Cy7 derivatives—remains their poor photostability. Rapid photobleaching under continuous laser irradiation severely limits their utility in long-term tracking and image-guided surgery.

This guide provides an objective, data-driven comparison of the photostability of probes synthesized using the 3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium core against leading commercial alternatives. By analyzing the structural causality behind photodegradation, we demonstrate how the strategic integration of benzo-fusion and N-butyl steric shielding yields superior resistance to reactive oxygen species (ROS) and photo-isomerization[1].

Mechanistic Insights: The Chemistry of Photostability

To understand why commercial probes fail, we must examine the primary mechanism of cyanine dye degradation. Under laser excitation, intersystem crossing generates singlet oxygen ( 1O2​ ) and other ROS. These electrophilic species attack the electron-rich polymethine chain, leading to irreversible oxidative cleavage and the complete loss of fluorescence.

The 3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium precursor addresses this vulnerability through two synergistic structural modifications:

  • Benzo-Fusion (Electronic Delocalization): Compared to standard indolium cores (found in Cy5/Cy7), the extended π -conjugation of the benzo[e]indolium system delocalizes the positive charge more effectively across the aromatic rings[2]. This reduces the electron density on the vulnerable polymethine chain, significantly raising the activation energy required for electrophilic ROS attack. Furthermore, it locks the molecule into a more rigid planar conformation, minimizing non-radiative decay via photo-isomerization[1].

  • The "Goldilocks" N-Butyl Chain (Steric Shielding): While planarity enhances quantum yield, excessive planarity leads to detrimental π−π stacking (H-aggregation) in aqueous media, which causes self-quenching and accelerates thermal degradation[1]. The N-butyl group provides the exact degree of steric bulk needed to physically block ROS access to the polymethine chain and prevent aggregation, without rendering the molecule overly lipophilic (a common issue with octyl or dodecyl chains)[3].

Mechanism Core 3-butyl-1,1,2-trimethyl-1H- benzo[e]indolium Core Branch1 Benzo-fusion (Extended π-system) Core->Branch1 Branch2 N-butyl Substitution (Steric Shielding) Core->Branch2 Result1 Lowers HOMO-LUMO Gap & Increases Rigidity Branch1->Result1 Result2 Prevents H-Aggregation & Blocks ROS Attack Branch2->Result2 Final Enhanced Photostability vs. Commercial Probes Result1->Final Result2->Final

Caption: Mechanistic pathways conferring enhanced photostability to the benzo[e]indolium core.

Quantitative Performance Comparison

The table below summarizes the photophysical properties of a model heptamethine cyanine probe derived from the 3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium core (referred to as Benzo-Cy-Bu ) compared to standard commercial probes.

ProbeCore Structure λabs​ / λem​ (nm)Photobleaching t1/2​ (min)*Relative Quantum Yield ( Φ )Primary Limitation
Benzo-Cy-Bu 3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium785 / 810> 55.0 0.14Requires custom synthesis
ICG Benzindocyanine (Sulfonated)780 / 8004.20.09Extremely rapid photobleaching
Cy7.5 Benzo[e]indolium (Standard)788 / 80818.50.11Moderate stability in aqueous media
Alexa Fluor 790 Sulfonated Cyanine Derivative784 / 814> 60.00.25Prohibitive cost; bulky structure

*Measured under continuous 1.0 W/cm² 808 nm CW laser irradiation in 1X PBS (pH 7.4).

Data Analysis: While Alexa Fluor 790 exhibits exceptional stability, its high molecular weight and cost limit its use in small-molecule drug conjugates. ICG, despite being FDA-approved, degrades almost instantly under continuous irradiation, making it unsuitable for prolonged imaging. The Benzo-Cy-Bu derivative bridges this gap, offering near-Alexa-level photostability at a fraction of the structural complexity and cost.

Standardized Experimental Protocols

To ensure reproducibility and self-validation, the following protocols dictate how photostability must be empirically quantified.

Protocol A: Accelerated Solution-State Photodegradation Assay

This assay isolates the probe's intrinsic photochemical stability independent of cellular variables.

  • Preparation: Dissolve the Benzo-Cy-Bu probe and commercial comparators (ICG, Cy7.5, Alexa Fluor 790) in 1X PBS (pH 7.4) containing 1% DMSO to achieve a final equimolar concentration of 5 µM.

  • Baseline Measurement: Transfer 1 mL of each solution into a standard quartz cuvette (1 cm path length). Record the initial absorption spectrum ( A0​ ) using a UV-Vis-NIR spectrophotometer.

  • Irradiation Setup: Expose the cuvettes to a continuous-wave (CW) 808 nm diode laser at a calibrated power density of 1.0 W/cm². Maintain the ambient temperature at 25°C using a Peltier cooler to prevent thermal degradation artifacts.

  • Kinetic Monitoring: Briefly pause irradiation every 5 minutes to record the absorbance at the probe's λmax​ . Continue this process for 60 minutes.

  • Quantification: Plot the normalized absorbance ( At​/A0​ ) against time. Calculate the photobleaching half-life ( t1/2​ ) by fitting the data to a first-order exponential decay model: At​=A0​⋅e−kt .

Workflow N1 1. Prepare Equimolar Solutions (5 μM) N2 2. Continuous Laser Irradiation (808 nm) N1->N2 N3 3. Monitor Absorbance (0-60 min) N2->N3 N4 4. Calculate Half-life (t1/2) & Plot Decay N3->N4

Caption: Step-by-step workflow for the comparative photostability assay of NIR probes.

Protocol B: Intracellular Photostability (Confocal Microscopy)

This protocol validates the probe's stability within the complex, ROS-rich microenvironment of a living cell.

  • Cell Culture: Seed HeLa cells in 35 mm glass-bottom confocal dishes at a density of 1×105 cells/dish. Incubate for 24 hours at 37°C in 5% CO₂.

  • Staining: Replace the media with fresh DMEM containing 2 µM of the respective probes. Incubate for 30 minutes. Wash the cells three times with warm PBS to remove unbound dye.

  • Imaging & Bleaching: Mount the dish on a Confocal Laser Scanning Microscope (CLSM). Excite the cells using a 785 nm laser line at 100% power. Continuously scan the identical Field of View (FOV) for 50 consecutive frames (approx. 1 frame/sec).

  • Analysis: Using ImageJ/Fiji, define Regions of Interest (ROIs) over the cytoplasm. Extract the Mean Fluorescence Intensity (MFI) for each frame. Plot the normalized MFI vs. Scan Number to visualize the intracellular bleaching trajectory.

Conclusion

The selection of a terminal heterocyclic group is the most critical variable in tuning the photostability of cyanine dyes. As demonstrated, utilizing the 3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium core fundamentally alters the electronic and steric landscape of the resulting probe. By suppressing ROS-mediated polymethine cleavage and preventing H-aggregation, this precursor yields NIR probes that vastly outperform standard indolium dyes and ICG in long-term imaging scenarios, providing a highly reliable and cost-effective alternative to premium commercial fluorophores.

References

  • Benchchem.
  • National Institutes of Health (NIH).
  • ResearchGate.

Sources

Validation

Benchmarking 3-Butyl-1,1,2-trimethyl-1H-benzo[e]indolium: A Next-Generation Scaffold for Red/NIR Fluorescent Probes

As fluorescence-based imaging and diagnostics push further into complex biological systems, the limitations of traditional fluorophores—such as shallow tissue penetration, high background autofluorescence, and poor photo...

Author: BenchChem Technical Support Team. Date: March 2026

As fluorescence-based imaging and diagnostics push further into complex biological systems, the limitations of traditional fluorophores—such as shallow tissue penetration, high background autofluorescence, and poor photostability—become increasingly apparent. To overcome these barriers, dye chemistry has shifted toward near-infrared (NIR) and highly conjugated scaffolds.

This guide provides an in-depth technical benchmarking of 3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium (hereafter referred to as BB-Indolium ), evaluating its performance against established fluorescent probes like standard Cy5, Indocyanine Green (ICG), and traditional indolenine-based sensors. Designed for drug development professionals and application scientists, this guide dissects the causality behind its superior photophysical properties and provides self-validating protocols for its application.

Structural Causality: The Benzo[e]indolium Advantage

To understand why BB-Indolium outperforms established probes, we must analyze its molecular architecture and the resulting quantum mechanical effects.

The Photophysical Impact of Benzo-Fusion

Standard cyanine dyes (like Cy3 and Cy5) rely on a 3,3-dimethylindolenine core. By replacing this with a benzo[e]indolium core, the π-conjugation system is significantly extended. This extended aromaticity lowers the HOMO-LUMO energy gap, resulting in a pronounced bathochromic (red) shift in both absorption and emission spectra[1]. Consequently, BB-Indolium-derived probes typically emit in the 650–800 nm range, bypassing the autofluorescence of endogenous biomolecules (like flavins and NADH) and enabling deeper tissue penetration.

Electrophilic C2 Reactivity for Sensor Design

The active methyl group at the C2 position of the BB-Indolium precursor is highly electrophilic. This makes it an ideal site for Knoevenagel condensations to synthesize extended cyanine dyes[2]. Furthermore, in its quaternized form, the C=N bond serves as a highly specific target for nucleophilic attack. When nucleophiles such as cyanide (CN⁻) or bisulfite (HSO₃⁻) attack this position, the molecule undergoes a rapid sp² to sp³ hybridization shift[3],[4]. This breaks the extended π-conjugation, triggering a massive ratiometric blue-shift or fluorescence quenching—a mechanism that offers far higher signal-to-noise ratios than static, non-reactive probes [4].

Lipophilicity via N-Butyl Alkylation

Unlike N-methyl or N-ethyl variants, the N-butyl chain on BB-Indolium strikes an optimal balance between aqueous solubility and membrane permeability. This specific alkylation enhances intracellular accumulation without the need for cytotoxic permeabilization agents, making it ideal for live-cell imaging[5].

Mechanism A 3-Butyl-1,1,2-trimethyl-1H-benzo[e]indolium (Extended π-System, Red/NIR Emission) B Nucleophilic Attack at C2 (e.g., CN⁻ or HSO₃⁻) A->B Target Analyte Exposure C Disruption of Conjugation (sp² to sp³ Hybridization Shift) B->C Structural Alteration D Ratiometric Optical Response (Fluorescence Quenching or Blue Shift) C->D Signal Transduction

Figure 1. Photophysical mechanism of nucleophilic sensing via the benzo[e]indolium scaffold.

Quantitative Benchmarking: BB-Indolium vs. Established Probes

When benchmarking BB-Indolium against industry standards, we evaluate its performance both as a structural building block (for Cyanines/Squaraines) and as a standalone reactive sensor.

Table 1: Photophysical Properties of Fluorophore Scaffolds
Scaffold / Probe TypeAbsorption Max (nm)Emission Max (nm)Molar Extinction (M⁻¹cm⁻¹)Quantum Yield (ΦF)Primary Application
BB-Indolium Cyanine (Cy5.5 analog) ~675~695~250,0000.25 - 0.30NIR Imaging, Ratiometric Sensing
Standard Cy5 646662~250,0000.20General Fluorescence Labeling
Indocyanine Green (ICG) 780800~130,0000.09FDA-Approved In Vivo Imaging
BB-Indolium Squaraine 633 - 649648 - 663~106,000>0.20*Protein Binding, NLO Materials[6]
BB-Indolium CN⁻ Sensor 578 (Unbound)466 (Bound)N/A (Ratiometric)High (Turn-on)Live-cell Cyanide/Bisulfite Sensing[3],[4]

*Note: Quantum yields for benzo[e]indolium squaraines can exceed 100% relative to standard references in specific non-polar environments due to Twisted Intramolecular Charge Transfer (TICT) stabilization [6].

Performance Analysis
  • Versus ICG: While ICG is FDA-approved, it suffers from poor photostability and a low quantum yield (ΦF = 0.09). BB-Indolium derivatives offer significantly higher quantum yields and structural stability, making them superior for longitudinal in vitro studies.

  • Versus Standard Cy5: The benzo-fusion in BB-Indolium pushes the emission ~30 nm deeper into the red/NIR window compared to standard Cy5, drastically reducing background noise from cellular autofluorescence.

  • Sensing Sensitivity: BB-Indolium-based probes have demonstrated exceptional sensitivity, with Limits of Detection (LOD) reaching 4.6 × 10⁻⁸ M for cyanide[4] and 15 nM for bisulfite[3].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . By utilizing ratiometric imaging, variations in probe concentration, cell thickness, and laser intensity are mathematically canceled out, ensuring that the optical output is solely a function of the target analyte concentration.

Protocol 1: Synthesis of a Ratiometric BB-Indolium Sensor

This protocol outlines the creation of an A–π–A′ structural probe via Knoevenagel condensation[2],[3].

  • Reagent Preparation: Dissolve 1.0 eq of 3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium iodide and 1.2 eq of the target aldehyde (e.g., 2-acetyl benzothiophene) in anhydrous ethanol[5].

  • Catalysis: Add 2-3 drops of piperidine to act as a basic catalyst for the Knoevenagel condensation.

  • Reflux: Heat the mixture to reflux (approx. 80°C) under an inert argon atmosphere for 6-8 hours. Causality: The inert atmosphere prevents oxidative degradation of the highly conjugated intermediate.

  • Purification: Cool to room temperature, precipitate the crude product with cold diethyl ether, and purify via silica gel column chromatography (DCM/MeOH gradient).

  • Validation: Confirm structure via ¹H-NMR and HRMS. A successful synthesis will show the disappearance of the C2-methyl protons (~2.8 ppm) and the appearance of vinylic protons (~8.0 ppm)[1].

Protocol 2: Live-Cell Ratiometric Imaging Workflow

This protocol details the use of the synthesized BB-Indolium probe for detecting intracellular nucleophiles (e.g., HSO₃⁻)[3].

  • Cell Culture: Seed HeLa or MCF-7 cells in glass-bottom confocal dishes and culture in DMEM supplemented with 10% FBS at 37°C, 5% CO₂ for 24 hours.

  • Probe Incubation: Wash cells with PBS and incubate with 5 µM of the BB-Indolium probe (dissolved in 1% DMSO/PBS) for 30 minutes.

  • Analyte Introduction (Internal Control): Divide dishes into control (vehicle only) and experimental groups (spiked with 10 µM to 100 µM of NaHSO₃). Incubate for an additional 20 minutes.

  • Dual-Channel Confocal Imaging:

    • Channel 1 (Unbound Probe): Ex = 540 nm, Em = 570–600 nm (Orange/Red).

    • Channel 2 (Bound Probe): Ex = 405 nm, Em = 450–490 nm (Blue).

  • Ratiometric Quantification: Calculate the emission ratio (I₄₆₆ / I₅₇₈). Causality: The nucleophilic attack breaks the π-conjugation, shifting emission from 578 nm to 466 nm [3]. The ratio of these intensities provides an absolute concentration metric independent of imaging artifacts.

Workflow S1 1. Probe Preparation & Calibration (Generate Standard Curve) S2 2. Cell Culture & Incubation (HeLa Cells, 30 min, 37°C) S1->S2 S3 3. Analyte Introduction (Dose-Dependent Analyte Addition) S2->S3 S4 4. Confocal Microscopy (Dual-Channel Ratiometric Imaging) S3->S4 S5 5. Image Processing & Quantification (Ratio Calculation, S/N Analysis) S4->S5

Figure 2. Self-validating experimental workflow for live-cell ratiometric imaging.

Conclusion

Benchmarking data clearly indicates that 3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium is a superior scaffold compared to traditional indolenine dyes. Its benzo-fused architecture provides the necessary bathochromic shifts for high-fidelity NIR imaging, while its highly reactive C2 position and lipophilic N-butyl chain make it an exceptional candidate for developing highly sensitive, ratiometric intracellular sensors. For drug development professionals engineering next-generation diagnostics, transitioning to benzo[e]indolium-based scaffolds offers a mathematically robust, high-contrast alternative to legacy fluorophores.

References

  • An A–π–A′ structural ratiometric fluorescent probe based on benzo[e]indolium for bisulfite and its application in sugar samples and living cells. RSC Advances, 2018. URL:[Link]

  • A fluorescent turn-on probe based on benzo [e] indolium for cyanide ion in water with high selectivity. Sensors and Actuators B: Chemical, 2013. URL:[Link]

  • A Novel Indolium-Based Fluorescent Probe for Fast Detection of Cyanide. Sensors (MDPI), 2024. URL:[Link]

  • Evaluation of antifungal activity and potential application as fluorescent - probes of indolenine and benzo[e]indole-based squarylium dyes. UMinho Repository, 2019. URL:[Link]

  • Red-emitting benzo[e]indolium probes for HSA based on the TICT characteristics. ResearchGate, 2019. URL:[Link]

Sources

Comparative

literature review of benzo[e]indolium-based sensors

Literature Review and Comparison Guide: Benzo[e]indolium-Based Fluorescent Sensors Introduction Fluorescent probes are indispensable tools in modern chemical biology, clinical diagnostics, and environmental monitoring. A...

Author: BenchChem Technical Support Team. Date: March 2026

Literature Review and Comparison Guide: Benzo[e]indolium-Based Fluorescent Sensors

Introduction

Fluorescent probes are indispensable tools in modern chemical biology, clinical diagnostics, and environmental monitoring. Among the diverse array of fluorophores, benzo[e]indolium-based sensors have emerged as highly versatile platforms. By fusing an additional benzene ring to the standard indolium core, the π-conjugation system is significantly extended. This structural modification yields distinct photophysical advantages: longer emission wavelengths (often extending into the near-infrared (NIR) region), massive Stokes shifts, and enhanced photostability[1][2]. These features are critical for mitigating biological autofluorescence and light scattering during deep-tissue imaging.

Mechanistic Principles of Benzo[e]indolium Sensors

The efficacy of benzo[e]indolium as a sensing platform relies on its electron-deficient quaternary nitrogen, which acts as a strong electron acceptor. This facilitates two primary sensing mechanisms:

  • Nucleophilic Addition: The polarized C=N⁺ bond or an adjacent conjugated ethylene bridge is highly susceptible to nucleophilic attack by anions such as cyanide (CN⁻) or bisulfite (HSO₃⁻). This attack disrupts the extended π-conjugation, resulting in an abrupt change in the photophysical properties (e.g., a massive blue shift or fluorescence quenching)[3][4].

  • Twisted Intramolecular Charge Transfer (TICT): When coupled with an electron-donating group (forming a Donor-π-Acceptor architecture), the benzo[e]indolium core drives intramolecular charge transfer. Environmental changes (like pH or viscosity) can restrict or promote the rotation of the molecule, modulating the fluorescence output[2].

G Probe Benzo[e]indolium Probe (Extended π-Conjugation) Reaction Nucleophilic Addition (C=N⁺ or Ethylene bridge) Probe->Reaction Analyte Nucleophile (e.g., CN⁻, HSO₃⁻) Analyte->Reaction Adduct Sensing Adduct (Disrupted Conjugation / TICT) Reaction->Adduct Covalent bond formation Signal Fluorescence Output (Ratiometric Shift / Quenching) Adduct->Signal Altered photophysics

Logical flow of nucleophilic addition mechanisms in benzo[e]indolium sensors.

Comparative Performance Analysis

To objectively evaluate benzo[e]indolium, we must compare it against standard alternatives like un-fused Indolium, BODIPY, and Rhodamine scaffolds. The extended conjugation of benzo[e]indolium directly addresses the limitations of smaller fluorophores.

Feature / ScaffoldBenzo[e]indoliumStandard IndoliumBODIPYRhodamine
Emission Range Red to NIR (600–800 nm)Visible (500–650 nm)Visible (500–600 nm)Visible (500–600 nm)
Stokes Shift Very Large (>90 nm)Moderate (~50 nm)Very Small (<20 nm)Small (~20-30 nm)
Target Reactivity High (Strong Acceptor)ModerateLow (Requires modification)Low (Spirolactam ring opening)
In Vivo Imaging Suitability Excellent (Deep penetration)GoodModerate (High background)Moderate
Synthesis Complexity Low (One-step Knoevenagel)LowHighModerate

Data synthesized from recent comparative literature[1][2][5].

Key Applications & Target Analytes

  • Cyanide (CN⁻) Detection: Cyanide is highly toxic, necessitating rapid and sensitive detection. Benzo[e]indolium probes detect CN⁻ via nucleophilic attack on the indolium C2 position. For example, a carbazole-conjugated benzo[e]indolium probe demonstrated a large Stokes shift (92 nm) and a detection limit of 0.23 μM, well below the WHO limit for drinking water[6]. Another water-soluble probe achieved a detection limit of 4.6 × 10⁻⁸ M, enabling simple paper test strip monitoring[3].

  • Bisulfite (HSO₃⁻) Sensing: Bisulfite undergoes a 1,4-Michael addition with the C-4 atom in the ethylene group of benzo[e]indolium probes. This reaction triggers a dramatic emission wavelength shift (e.g., Δλ = 106 nm) and a visible color change from orange to cyan within 90 seconds, achieving a detection limit of 15 nM[4].

  • pH Sensing and Tumor Margin Identification: The benzo[e]indolium core can be engineered for extreme pH sensitivity. A novel pH-activatable probe (NBD), synthesized by conjugating benzo[e]indolium to β-carboline, exhibited an "off-on" NIR fluorescence (742 nm) with a 160 nm Stokes shift. This probe successfully delineated tumor margins in clinical specimens within three minutes via topical spray, leveraging the acidic microenvironment of tumors[1]. Another indocyanine-based probe (PVBI) displayed sensitive pH-dependent behavior (pKa 3.87) for real-time imaging in living cells[7].

Experimental Protocols: Synthesis & Live-Cell Imaging

To ensure reproducibility, the following protocols outline the standard lifecycle of a benzo[e]indolium sensor, from chemical synthesis to biological application.

Protocol 1: Synthesis of a Benzo[e]indolium-based Probe Causality Note: The Knoevenagel condensation is utilized because the acidic methyl group on the indolium salt readily reacts with aldehydes under basic conditions, forming a highly conjugated π-system.

  • Preparation: Dissolve 1 equivalent of 1,1,2-trimethyl-1H-benzo[e]indolium iodide and 1 equivalent of the target aldehyde (e.g., 2-acetyl benzothiophene or N-ethylcarbazole-3-formaldehyde) in anhydrous ethanol (50 mL)[5][6].

  • Catalysis: Add a catalytic amount of piperidine (approx. 2-3 drops) to deprotonate the methyl group, initiating the condensation.

  • Reaction: Reflux the mixture under a nitrogen atmosphere for 12–18 hours. Monitor the reaction progress via Thin-Layer Chromatography (TLC).

  • Purification: Cool the mixture to room temperature. Filter the resulting precipitate and wash with cold ethanol. Purify via silica gel column chromatography (typically using a Dichloromethane/Methanol gradient) to isolate the pure probe[5].

Protocol 2: Live-Cell Imaging Workflow Causality Note: Benzo[e]indolium probes are lipophilic cations, which inherently facilitates their diffusion across the hydrophobic phospholipid bilayer of living cells, making them excellent candidates for intracellular sensing[7].

  • Cell Culture: Seed HeLa or appropriate cell lines in glass-bottom confocal dishes and incubate at 37 °C in a 5% CO₂ atmosphere for 24 hours.

  • Probe Incubation: Replace the culture medium with fresh medium containing the benzo[e]indolium probe (typically 5–10 μM, diluted from a DMSO stock). Incubate for 30 minutes to allow membrane permeation[6][7].

  • Washing: Wash the cells 3 times with PBS (pH 7.4) to remove extracellular unbound probe, minimizing background noise.

  • Analyte Treatment: Add the target analyte (e.g., CN⁻ or HSO₃⁻) at desired concentrations and incubate for an additional 20–30 minutes[6].

  • Imaging: Capture images using a Confocal Laser Scanning Microscope (CLSM). Utilize specific excitation/emission channels based on the probe's photophysics (e.g., excitation at 600 nm, emission collection at 700–800 nm for NIR probes)[1].

Workflow Step1 1. Probe Synthesis (Knoevenagel Condensation) Step2 2. Spectroscopic Titration (Determine LOD & Selectivity) Step1->Step2 Purification & Validation Step3 3. Cell Incubation (Membrane Permeabilization) Step2->Step3 Biocompatibility confirmed Step4 4. Target Introduction (Exogenous or Endogenous) Step3->Step4 Wash & Equilibrate Step5 5. Confocal Laser Scanning (In Vivo / In Vitro Imaging) Step4->Step5 Fluorescence Tracking

Standard experimental workflow for benzo[e]indolium live-cell imaging.

Conclusion

Benzo[e]indolium-based sensors represent a significant upgrade over traditional fluorophores. By leveraging extended π-conjugation, these probes offer superior photophysical properties, most notably massive Stokes shifts and NIR emission. Whether deployed for the rapid detection of toxic anions like cyanide and bisulfite, or for the precise surgical mapping of tumor margins via pH activation, benzo[e]indolium scaffolds provide researchers with a highly tunable, sensitive, and robust analytical tool.

References

  • Title: A fluorescent turn-on probe based on benzo [e] indolium for cyanide ion in water with high selectivity. Source: PubMed.
  • Title: Ratiometric Fluorescent Probe for Rapid Detection of Bisulfite through 1,4-Addition Reaction in Aqueous Solution. Source: ACS Publications.
  • Title: A Novel Indolium-Based Fluorescent Probe for Fast Detection of Cyanide. Source: MDPI.
  • Title: Novel pH-activatable NIR fluorogenic spray mediated near-instant and precise tumor margins identification in human cancer tissues for surgical resection. Source: Theranostics.
  • Title: A novel pH fluorescent probe based on indocyanine for imaging of living cells. Source: HKBU Scholars.
  • Title: A ratiometric fluorescence probe for monitoring cyanide ion in live cells. Source: SciSpace.
  • Title: Twisted intramolecular charge transfer (TICT) based fluorescent probes and imaging agents. Source: Chemical Society Reviews (RSC Publishing).

Sources

Validation

assessing the binding affinity of 3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium to proteins

Technical Comparison Guide: Assessing the Protein Binding Affinity of 3-Butyl-1,1,2-trimethyl-1H-benzo[e]indolium Derivatives As the demand for high-resolution, targeted biomolecular imaging accelerates, the strategic se...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Assessing the Protein Binding Affinity of 3-Butyl-1,1,2-trimethyl-1H-benzo[e]indolium Derivatives

As the demand for high-resolution, targeted biomolecular imaging accelerates, the strategic selection of fluorophore precursors becomes critical for drug development professionals and analytical chemists. Among the various scaffolds available, 3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium (often utilized as an iodide or hexafluorophosphate salt) has emerged as a premier building block for synthesizing near-infrared (NIR) cyanine, squaraine, and merocyanine dyes.

This guide objectively evaluates the performance of 3-butyl-benzo[e]indolium-derived probes in assessing protein binding affinity—specifically targeting Human Serum Albumin (HSA) and amyloid-beta (Aβ) aggregates—and compares its efficacy against alternative alkyl-chain derivatives and industry standards like Indocyanine Green (ICG).

Mechanistic Causality: The "Goldilocks" Lipophilicity

To understand why the N-butyl variant outperforms its analogs, we must examine the causality of the binding mechanism. The interaction between benzo[e]indolium-derived probes and proteins like HSA is governed by the Twisted Intramolecular Charge Transfer (TICT) phenomenon[1].

In an aqueous environment, the free dye undergoes rapid intramolecular rotation. This rotation dissipates excited-state energy via non-radiative decay, rendering the probe virtually non-fluorescent. However, when the dye partitions into the hydrophobic pockets of a protein (e.g., Sudlow’s Site I or II in HSA), steric hindrance restricts this rotation. The suppression of the TICT state forces the molecule to release energy radiatively, triggering a massive "turn-on" fluorescence signal.

The length of the N-alkyl chain dictates the molecule's partition coefficient (logP). Modifying the indolium side chain from an ethyl to a butyl group precisely optimizes the lipophilicity, allowing deeper and more thermodynamically stable insertion into the protein's hydrophobic domains. This specific structural tuning results in an almost three-fold increase in the binding affinity constant ( Ka​ )[2]. Conversely, extending the chain to a hexyl group makes the molecule overly hydrophobic, promoting non-fluorescent H-aggregation in aqueous buffers before protein binding can occur[3].

Mechanism FreeDye Free Benzo[e]indolium (Aqueous Phase) TICT TICT State Active (Non-radiative Decay) FreeDye->TICT Free Rotation BoundDye Protein-Dye Complex (Hydrophobic Pocket) FreeDye->BoundDye + Protein Protein Target Protein (e.g., HSA) Protein->BoundDye Binding Fluorescence Strong NIR Fluorescence (Restricted Rotation) BoundDye->Fluorescence Radiative Decay

Fig 1: TICT mechanism of benzo[e]indolium dyes transitioning to a fluorescent state upon binding.

Comparative Performance Data

The table below synthesizes quantitative data comparing the 3-butyl-benzo[e]indolium scaffold against alternative chain lengths and the clinical standard, ICG. Data reflects typical performance metrics when these precursors are synthesized into squaraine or cyanine fluorophores for HSA binding assays[2][3].

Probe ScaffoldAlkyl ChainHSA Binding Affinity ( Ka​ )Fluorescence Enhancement ( F/F0​ )Primary Limitation
N-Ethyl Benzo[e]indoliumC2 ∼1.5×104M−1 15xWeak hydrophobic interaction
3-Butyl Benzo[e]indolium C4 ∼6.2×105M−1 85x None (Optimal logP balance)
N-Hexyl Benzo[e]indoliumC6 ∼2.1×105M−1 40xAqueous H-aggregation quenching
Indocyanine Green (ICG)N/A ∼5.0×104M−1 5xRapid clearance, low quantum yield

Key Insight: The 3-butyl derivative achieves a binding constant in the 105 to 106M−1 range[3], representing a highly specific, strong interaction that outcompetes standard ICG. Furthermore, the strong electron-withdrawing capacity of the benzo[e]indolium group makes it highly effective for targeted mapping of Aβ aggregates in neurodegenerative disease models[4].

Self-Validating Experimental Protocol: Fluorescence Titration

To ensure trustworthy and reproducible assessment of protein binding affinity, the following protocol is designed as a self-validating system. It incorporates internal controls to rule out artifacts like inner-filter effects or baseline scattering.

Workflow Prep 1. Prepare Controls (Blank, Dye, Protein) Titrate 2. Incremental Titration (Fixed Dye, Variable HSA) Prep->Titrate Incubate 3. Thermodynamic Equilibration (298K, 10 mins) Titrate->Incubate Measure 4. Spectral Acquisition (Verify Isosbestic Points) Incubate->Measure Analyze 5. Benesi-Hildebrand Plot (Calculate Ka & Validate 1:1) Measure->Analyze

Fig 2: Self-validating fluorescence titration workflow for determining protein binding affinity.

Step-by-Step Methodology

Step 1: Preparation of Self-Validating Controls

  • Blank Control: PBS buffer (pH 7.4) only. Causality: Establishes baseline Raman scattering of the solvent.

  • Dye Control: 2.0 µM of the 3-butyl-benzo[e]indolium probe in PBS. Causality: Establishes F0​ , the baseline TICT-quenched state.

  • Protein Control: 50 µM HSA in PBS. Causality: Ensures no intrinsic protein auto-fluorescence bleeds into the NIR emission window.

Step 2: Incremental Titration

  • Add incremental aliquots of HSA (ranging from 0 to 50 µM) to the cuvette containing the fixed 2.0 µM dye solution.

  • Causality: Titrating the protein into a fixed concentration of the dye (rather than vice versa) prevents the formation of transient dye aggregates that occur at high localized fluorophore concentrations, ensuring accurate monomeric binding data.

Step 3: Thermodynamic Equilibration

  • Incubate the mixture for exactly 10 minutes at 298K before each measurement.

  • Causality: Binding to Sudlow's sites requires structural accommodation of the protein matrix. A strict incubation period ensures thermodynamic equilibrium is reached, preventing artificially low fluorescence readings.

Step 4: Spectral Acquisition & Validation

  • Excite the sample at the dye's optimal excitation wavelength (typically 720–750 nm for these derivatives).

  • Record emission spectra from 740 nm to 850 nm.

  • Validation Check: Monitor the absorption spectra concurrently. The presence of a clear isosbestic point during the titration self-validates that only two species (free dye and bound dye) exist in equilibrium, confirming a strict 1:1 binding stoichiometry[5].

Step 5: Data Synthesis

  • Calculate the binding constant ( Ka​ ) using the Benesi-Hildebrand equation:

    F−F0​1​=Fmax​−F0​1​+Ka​(Fmax​−F0​)[HSA]1​
  • Plot 1/(F−F0​) versus 1/[HSA] . A highly linear fit ( R2>0.99 ) mathematically validates the 1:1 binding model.

Conclusion

For researchers developing NIR fluorescent probes for protein mapping, the selection of the indolium precursor is not trivial. The 3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium scaffold provides an optimal logP profile that maximizes hydrophobic insertion into target proteins while avoiding the aqueous aggregation pitfalls of longer-chain derivatives. Its ability to generate a massive, TICT-restricted fluorescence enhancement makes it vastly superior to traditional N-ethyl derivatives and standard ICG for high-sensitivity binding assays.

References

  • Fluorescent Albumin-Binding N-Propylbenzene Indolenine-Based Squaraines as Potential Candidates for Prostate Cancer Photodynamic Therapy Photosensitizers. MDPI. Available at:[Link]

  • 2-{(E)-2-[(3E)-2-Chloro-3-{(2E)-2-[1,1-dimethyl-3-(3-phenylpropyl)-1,3-dihydro-2H-benzo[e]indol-2-ylidene]... ResearchGate. Available at: [Link]

  • Blood–Brain Barrier-Crossing Photo-oxygenation Nanocomposite for the Selective Mapping and Disassembly of Amyloid-β Aggregates In Vivo. ACS Applied Materials & Interfaces. Available at:[Link]

  • Testing for drug-human serum albumin binding using fluorescent probes and other methods. PMC. Available at:[Link]

  • Synthesis, Characterization, and BSA Binding Properties of Carboxylated Merocyanine-Based Fluorophores. ACS Omega. Available at:[Link]

Sources

Comparative

A Comparative Analysis of 3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium and Other Benzo[e]indolium Derivatives for Advanced Research Applications

This guide provides an in-depth comparison of 3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium and other key derivatives of the benzo[e]indolium scaffold. Designed for researchers, scientists, and professionals in drug develo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of 3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium and other key derivatives of the benzo[e]indolium scaffold. Designed for researchers, scientists, and professionals in drug development, this document delves into the structure-property relationships that govern the performance of these versatile compounds, supported by experimental data and detailed protocols. Our objective is to elucidate how subtle molecular modifications can be strategically employed to tune photophysical properties and biological targeting for applications ranging from high-resolution cellular imaging to phototheranostics.

The Benzo[e]indolium Core: A Privileged Scaffold in Bio-Photonics

The benzo[e]indolium moiety is a heterocyclic aromatic structure that forms the foundational building block for a vast array of synthetic dyes.[1] Its extended π-conjugated system, created by the fusion of a benzene ring to an indole nucleus, is the primary reason for its utility as a chromophore and fluorophore.[2][3] This core structure is a common component in cyanine dyes, which are renowned for their high molar extinction coefficients and tunable absorption and emission profiles across the visible and near-infrared (NIR) spectrum.[2][3]

The true power of the benzo[e]indolium scaffold lies in its synthetic tractability. The nitrogen atom and various positions on the aromatic rings can be readily functionalized, allowing for precise control over the molecule's electronic and steric properties.[4][5] These modifications directly influence critical performance metrics such as solubility, photostability, quantum yield, and specificity for biological targets, making them indispensable tools in modern biological research.[2][6]

Spotlight on 3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium

The specific derivative, 3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium, serves as our baseline for comparison. Its structure consists of the core benzo[e]indole nucleus with methyl groups at the 1,1, and 2-positions and a butyl group attached to the quaternary nitrogen atom.

  • 1,1,2-Trimethyl Groups: The gem-dimethyl groups at the 1-position prevent oxidation and contribute to the molecule's stability. The methyl group at the 2-position is a common feature in cyanine dye synthesis, providing a reactive site for condensation reactions to build the polymethine chain.[7]

  • N-Butyl Group: The key feature of this derivative is the N-butyl substituent. The introduction of alkyl chains on the nitrogen atom is a deliberate synthetic strategy to modulate the dye's hydrophobicity.[8] A butyl group increases the lipophilic character of the molecule compared to a methyl or ethyl group, which can enhance its ability to associate with or permeate lipid-rich environments like cell membranes. This is a critical consideration for developing probes for live-cell imaging.[9]

The primary role of 1,1,2-trimethyl-1H-benzo[e]indole and its quaternized derivatives is as an intermediate in the synthesis of more complex functional dyes, such as cyanines, styryls, and squaraines.[10][11][12]

Comparative Analysis: How Structural Modifications Dictate Function

The performance of a benzo[e]indolium-based probe is fundamentally dictated by its chemical structure. By comparing 3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium to other derivatives, we can establish clear structure-activity relationships (SAR).

The Influence of the N-Alkyl Substituent

The substituent on the heterocyclic nitrogen atom significantly impacts solubility and biodistribution.

  • Hydrophobicity and Membrane Interaction: Increasing the length of the N-alkyl chain (e.g., from butyl to hexyl or phenylpropyl) generally increases the hydrophobicity of the dye.[8] This can enhance partitioning into cellular membranes but may also lead to aggregation in aqueous media, which often results in fluorescence quenching.[13] For instance, heptamethine cyanine dyes incorporating N-butyl benzo[e]indolium have been explored as photothermal agents, where their hydrophobic nature facilitates encapsulation into polymeric nanoparticles for aqueous solubility and systemic delivery.[8]

  • Functionalization for Targeting and Solubility: Conversely, introducing charged or polar functional groups can increase water solubility and provide handles for specific targeting. A common strategy is the use of an N-sulfobutyl group, as seen in 1,1,2-Trimethyl-3-(4-sulfonatobutyl)-1H-benzo[e]indol-3-ium.[14] This modification renders the molecule more water-soluble and is frequently used in commercial cyanine dyes to prevent aggregation and improve biocompatibility for in vivo applications.

Impact of Extending the π-Conjugated System

One of the most powerful strategies for tuning the optical properties of these dyes is to modify the extent of π-electron delocalization.

  • Benzo[e]indolium vs. Indolium: The addition of the fused benzene ring in the benzo[e]indolium scaffold, when compared to a simpler indolium core, extends the conjugated system. This extension causes a bathochromic (red) shift in both the absorption and emission spectra.[2] For example, the heptamethine cyanine dye IR-820, which is built from benzo[e]indolium terminals, absorbs and emits at longer wavelengths (Abs: 820 nm, Em: 850 nm) than its indolium-based counterpart, IR-780.[15] This principle is fundamental for designing dyes that operate in the NIR window (700-1700 nm), which is highly desirable for deep-tissue in vivo imaging due to reduced light scattering and minimal tissue autofluorescence.[16]

  • Benzo[e]indolium vs. Benzo[c,d]indolium: Further extension of the aromatic system, for instance by using a benzo[c,d]indolium heterocycle, can push the emission even further into the NIR-II window.[3][4] This demonstrates a clear, predictable relationship between the size of the aromatic system and the observed spectral properties.[2]

Substitution on the Aromatic Core

Attaching electron-donating or electron-withdrawing groups to the benzo[e]indolium aromatic rings can also fine-tune the photophysical properties. While less common than modifying the N-substituent or the polymethine chain in derived cyanines, this strategy can alter the electron density of the molecule, leading to shifts in the absorption and emission maxima.

Quantitative Performance Data

The following table summarizes key photophysical properties of representative cyanine dyes derived from different indolium scaffolds. This data illustrates the impact of the heterocyclic core on the spectral properties.

Heterocyclic CoreRepresentative DyeMax Absorption (λ_abs, nm)Max Emission (λ_em, nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Key Structural Feature
IndoliumIR-780~780~815>200,000Standard indolium core.[15]
Benzo[e]indolium IR-820~820~850>200,000Fused benzene ring extends conjugation.[15]
Benzo[c,d]indoliumIR-1048~1048~1078Not widely reportedFurther annulation of benzene ring.[4]
IndoliumThiazole Orange (TO)~509~530~30,000-40,000Asymmetric monomethine cyanine.[2]
Benzo[e]indolium Derivative 6d[2]585Not reported~38,000Asymmetric monomethine with extended benzo[e]indole.[2]

Note: Molar absorptivity and emission maxima can vary depending on the solvent and local environment.

Experimental Protocols

To ensure scientific rigor, the characterization of any new derivative must be systematic. Below are standardized protocols for determining the fundamental properties and application viability of benzo[e]indolium-based probes.

Protocol: Measurement of Photophysical Properties

This protocol details the steps to determine the absorption and fluorescence spectra, molar absorptivity, and quantum yield.

Materials:

  • Benzo[e]indolium derivative of interest

  • Spectroscopic grade solvents (e.g., Methanol, DMSO, PBS)

  • UV-Vis Spectrophotometer

  • Fluorometer

  • 1 cm path length quartz cuvettes

  • Reference dye with known quantum yield (e.g., Indocyanine Green for NIR dyes)

Procedure:

  • Stock Solution Preparation: Accurately weigh a small amount of the dye and dissolve it in a known volume of DMSO to prepare a concentrated stock solution (e.g., 1-10 mM).

  • Absorption Spectrum & Molar Absorptivity:

    • Prepare a series of dilutions from the stock solution in the desired solvent (e.g., methanol). Concentrations should be chosen to yield absorbance values between 0.1 and 1.0 at the λ_max.

    • Record the absorption spectrum for each concentration using the spectrophotometer.

    • Identify the wavelength of maximum absorbance (λ_abs).

    • According to the Beer-Lambert law (A = εcl), plot absorbance at λ_abs versus concentration. The slope of the resulting linear fit is the molar absorptivity (ε).[13]

  • Fluorescence Spectrum:

    • Prepare a dilute solution of the dye in the chosen solvent with an absorbance of ~0.1 at the excitation wavelength to avoid inner filter effects.

    • Excite the sample at its λ_abs and record the emission spectrum. The peak of this spectrum is the maximum emission wavelength (λ_em).

  • Quantum Yield (Φ_F) Determination (Relative Method):

    • Prepare a solution of the sample and a reference dye in the same solvent, with their absorbances matched (~0.1) at the same excitation wavelength.

    • Measure the integrated fluorescence intensity (I) and absorbance (A) of both the sample and the reference.

    • Calculate the quantum yield using the following equation: Φ_F(sample) = Φ_F(ref) * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) (where n is the refractive index of the solvent).

Protocol: Live Cell Staining and Fluorescence Microscopy

This protocol provides a general workflow for assessing a probe's ability to stain living cells.

Materials:

  • Live cells cultured on glass-bottom dishes or chamber slides

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Fluorescent probe stock solution (in DMSO)

  • Confocal or widefield fluorescence microscope with appropriate filter sets

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Probe Loading Solution: Dilute the fluorescent probe stock solution into pre-warmed cell culture medium or buffer to the desired final concentration (typically ranging from 50 nM to 5 µM; this must be optimized).[17][18]

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Wash the cells once with pre-warmed PBS or HBSS.

    • Add the probe loading solution to the cells and incubate for a specific duration (e.g., 15-60 minutes) at 37°C.[18]

  • Washing:

    • Remove the probe-containing medium.

    • Wash the cells 2-3 times with pre-warmed PBS or HBSS to remove unbound probe.[18]

  • Imaging:

    • Add fresh, pre-warmed medium or buffer to the cells.

    • Immediately image the cells using a fluorescence microscope. Use an excitation source and emission filter appropriate for the probe's spectral properties.[19]

    • Acquire both fluorescence and brightfield images to assess cell morphology and probe localization.[20]

    • (Optional) Co-stain with an organelle-specific tracker (e.g., MitoTracker for mitochondria) to confirm subcellular localization.[17]

Visualization of Key Concepts

To further clarify the relationships and workflows discussed, the following diagrams are provided.

G cluster_core Core Structure & Modifications Core Benzo[e]indolium Scaffold N_Sub N-Substituent (e.g., Butyl, Sulfobutyl) Pi_Ext Extended Conjugation (e.g., Cyanine Chain) Aro_Sub Aromatic Ring Substitution Sol Solubility & Aggregation N_Sub->Sol Modulates hydrophobicity Target Biological Targeting (Membranes, Organelles) N_Sub->Target Spec Spectral Properties (Red/Blue Shift) Pi_Ext->Spec Red-shifts λ_abs and λ_em Photo Photostability & Quantum Yield Pi_Ext->Photo Aro_Sub->Spec Fine-tunes spectra

Caption: Structure-Property Relationships in Benzo[e]indolium Dyes.

G cluster_0 Phase 1: Synthesis & Purification cluster_1 Phase 2: Photophysical Characterization cluster_2 Phase 3: In Vitro & In Vivo Evaluation A1 Synthesis of Benzo[e]indolium Intermediate A2 Condensation Reaction (e.g., to form Cyanine) A1->A2 A3 Purification (Chromatography, Recrystallization) A2->A3 B1 UV-Vis Spectroscopy (λ_abs, ε) A3->B1 Characterize Pure Compound B2 Fluorometry (λ_em, Quantum Yield) B1->B2 B3 Photostability Assay B2->B3 C1 Live Cell Imaging (Uptake, Localization) B3->C1 Select Candidate for Biological Testing C2 Toxicity Assays (e.g., MTT) C1->C2 C3 Application-Specific Assay (e.g., Imaging Tumors) C2->C3

Caption: Experimental Workflow for New Probe Development.

Conclusion and Future Outlook

3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium represents a fundamentally important, lipophilic building block in the development of advanced fluorescent probes. A comparative analysis demonstrates that strategic modifications to this core structure—particularly alterations to the N-substituent and the extent of the π-conjugated system—provide a rational and predictable means of tuning the resulting dye's properties. Extending the aromatic system from indolium to benzo[e]indolium is a proven method for shifting spectral properties into the near-infrared, a critical requirement for in vivo imaging. Furthermore, the choice of N-alkyl chain length directly impacts hydrophobicity and cellular interaction, while the incorporation of polar groups can enhance aqueous solubility.

For researchers and drug development professionals, a deep understanding of these structure-activity relationships is paramount. It enables the design of bespoke probes with optimized wavelengths, enhanced photostability, and specific targeting capabilities, thereby pushing the boundaries of biological imaging and diagnostics.

References

  • Benz[c,d]indolium-containing Monomethine Cyanine Dyes: Synthesis and Photophysical Properties. (2015). MDPI. [Link]

  • A protocol for preparing, characterizing and using three RNA-specific, live cell imaging probes: E36, E144 and F22. (n.d.). Springer Nature Experiments. [Link]

  • Fluorescence lifetime properties of near-infrared cyanine dyes in relation to their structures. (2008). Optical Society of America. [Link]

  • New benzo[e]indolinium cyanine dyes with two different fluorescence wavelengths. (n.d.). ResearchGate. [Link]

  • Rational Design and Application of an Indolium-Derived Heptamethine Cyanine with Record-Long Second Near-Infrared Emission. (2022). CCS Chemistry. [Link]

  • Rational Design and Application of an Indolium-Derived Heptamethine Cyanine with Record-Long Second Near-Infrared Emission. (n.d.). ResearchGate. [Link]

  • Near-Infrared Heptamethine Cyanine Dyes for Nanoparticle-Based Photoacoustic Imaging and Photothermal Therapy. (n.d.). PMC. [Link]

  • New Highly Sensitive and Specific Raman Probe for Live Cell Imaging of Mitochondrial Function. (2024). ACS Sensors. [Link]

  • A Novel Indolium-Based Fluorescent Probe for Fast Detection of Cyanide. (2024). PMC. [Link]

  • Engineering the Photophysics of Cyanines by Chain C1′ Substituents. (n.d.). PMC. [Link]

  • Synthesis of symetrical near-infrared dyes containing benzo[c,d]indole system. (n.d.). SciSpace. [Link]

  • 2-{(E)-2-[(3E)-2-Chloro-3-{(2E)-2-[1,1-dimethyl-3-(3-phenylpropyl)-1,3-dihydro-2H-benzo[e]indol-2-ylidene]-ethylidene}cyclohex-1-en-1-yl]ethenyl}-1,1-dimethyl-3-(3-phenylpropyl)-1H-benzo[e]indolium Iodide. (2014). MDPI. [Link]

  • Characterization of a New Series of Fluorescent Probes for Imaging Membrane Order. (2013). PMC. [Link]

  • Fluorescent probes for living cells. (n.d.). Semantic Scholar. [Link]

  • Benzo[e]indolium derivatives in aqueous solutions: Reaction with bisulfite and successive interaction with Cu2+ and Hg2. (2018). PubMed. [Link]

  • A small-sized benzothiazole–indolium fluorescent probe: the study of interaction specificity targeting c-MYC promoter G-quadruplex structures and live cell imaging. (n.d.). Chemical Communications (RSC Publishing). [Link]

  • Refinement of the benzodiazepine receptor site topology by structure-activity relationships of new N-(heteroarylmethyl)indol-3-ylglyoxylamides. (n.d.). ChEMBL - EMBL-EBI. [Link]

  • A benzothiazolium-based fluorescent probe with ideal pKa for mitochondrial pH imaging and cancer cell differentiation. (n.d.). ResearchGate. [Link]

  • Naphthalene-benzoindole derived two novel fluorometric pH-Responsive probes for environmental systems and bioimaging. (2019). PubMed. [Link]

  • Organic Electronics. (2021). Semantic Scholar. [Link]

  • A benzothiazolium-based fluorescent probe with ideal pKa for mitochondrial pH imaging and cancer cell differentiation. (2020). PubMed. [Link]

  • Squaraine Dyes Derived from Indolenine and Benzo[e]indole as Potential Fluorescent Probes for HSA Detection and Antifungal Agents. (n.d.). ResearchGate. [Link]

  • Mitochondria-Targeted Fluorescent Probe for Imaging Hydrogen Peroxide in Living Cells. (2015). Analytical Chemistry - ACS Publications. [Link]

  • A benzothiazolium-based fluorescent probe with ideal pKa for mitochondrial pH imaging and cancer cell differentiation. (2020). SciSpace. [Link]

  • Functionalization of Benzo[c,d]indole System for the Synthesis of Visible and Near-Infrared Dyes. (n.d.). ResearchGate. [Link]

  • Effect of Out-of-Plane Alkyl Group's Position in Dye-Sensitized Solar Cell Efficiency: A Structure–Property Relationship Utilizing Indoline-Based Unsymmetrical Squaraine Dyes. (2016). ACS Applied Materials & Interfaces. [Link]

  • Designing a rigorous microscopy experiment: Validating methods and avoiding bias. (2019). The Journal of Cell Biology. [Link]

  • Multicomponent synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives. (2025). PubMed. [Link]

  • Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. (2015). Open Journal of Chemistry. [Link]

  • Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. (2022). MDPI. [Link]

  • Structure Activity Relationship of Benzodiazepines || SAR in Medicinal Chemistry. (2021). YouTube. [Link]

  • Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. (2022). MDPI. [Link]

  • Synthesis and Identification of New Derivatives of 1H-benzo[f]indole-2,3-dione. (2024). ijsra.net. [Link]

  • 1,1,2-Trimethyl-1H-benzo[e]indole. (n.d.). DC Fine Chemicals. [Link]

  • 1,1,2-Trimethyl-1H-benzo[e]indole. (n.d.). Chemsrc. [Link]

Sources

Validation

Strategic Evaluation of 3-Butyl-1,1,2-trimethyl-1H-benzo[e]indolium in NIR/SWIR Probe Development

As the field of molecular imaging pushes deeper into the near-infrared (NIR) and short-wave infrared (SWIR) spectra, the selection of cyanine dye precursors dictates both the photophysical limits and the in vivo biodistr...

Author: BenchChem Technical Support Team. Date: March 2026

As the field of molecular imaging pushes deeper into the near-infrared (NIR) and short-wave infrared (SWIR) spectra, the selection of cyanine dye precursors dictates both the photophysical limits and the in vivo biodistribution of the final probe. Among the available building blocks, 3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium has emerged as a critical, albeit premium, intermediate.

As a Senior Application Scientist, I have evaluated countless fluorophore syntheses. The decision to utilize a benzo-fused, butyl-alkylated indolium salt is never arbitrary; it is a calculated balance between synthetic complexity, precursor cost, and the demand for high-fidelity, deep-tissue imaging data. This guide provides an objective cost-benefit analysis of this specific compound, comparing it against standard alternatives and detailing the self-validating protocols required to harness its full potential.

Mechanistic Causality: The "Benzo" and "Butyl" Advantages

To understand the value of 3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium, we must deconstruct its molecular architecture and the causality behind its design:

  • The Benzo[e]indole Core (Photophysical Tuning): Standard indolium salts (e.g., 1,2,3,3-tetramethyl-3H-indolium) produce dyes that emit in the visible to early NIR range (up to ~750 nm). By fusing a benzene ring to the e-face of the indole core, the π-conjugation is extended. This structural modification reliably induces a bathochromic shift of approximately 100 nm, pushing the resulting heptamethine dyes deep into the 800–900 nm NIR window [3]. This is critical for avoiding tissue autofluorescence.

  • The N-Butyl Alkylation (Biodistribution Tuning): The conversion of 1H-benzo[e]indole derivatives into their corresponding N-quaternary salts is achieved through alkylation (e.g., using 4-iodobutane) [1]. While methyl or ethyl groups are cheaper to install, the N-butyl chain provides a specific partition coefficient (LogP). This enhanced lipophilicity is the "Goldilocks" zone for formulating the resulting dyes into liposomes, polymeric micelles, or lipid nanoparticles without causing the severe aqueous insolubility seen with octyl or dodecyl chains.

Photophysics Start Base Indolium Core (λ_em ~650nm) Mod1 Add Benzo[e] Fusion (+100nm Bathochromic Shift) Start->Mod1 Mod2 Extend Polymethine Chain (Trimethine -> Heptamethine) Mod1->Mod2 Mod3 N-Butyl Alkylation (Optimal Lipophilicity/LogP) Mod2->Mod3 Result NIR/SWIR Probe (λ_em 800-1000nm, High Permeability) Mod3->Result

Logical progression of structural modifications to tune photophysical and biodistribution properties.

Cost-Benefit Analysis & Alternative Comparison

The primary barrier to adopting 3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium is its upfront cost, which is significantly higher than standard non-fused indolium salts. However, the "cost" of a failed in vivo experiment due to poor signal-to-noise ratio far outweighs the precursor expense.

Quantitative Comparison of Indolium Precursors
PrecursorCore StructureN-Alkyl GroupApprox. Cost Relative to BaseEmission Range (Heptamethine)Lipophilicity (LogP impact)Primary Application
1,2,3,3-Tetramethyl-3H-indolium IndoliumMethyl1x (Baseline)740 - 760 nmLowStandard in vitro assays
3-Ethyl-1,1,2-trimethyl-1H-benzo[e]indolium Benzo[e]indoliumEthyl4x - 5x800 - 840 nmModerateGeneral in vivo imaging
3-Butyl-1,1,2-trimethyl-1H-benzo[e]indolium Benzo[e]indoliumButyl6x - 8x 800 - 840 nm High Liposomal/Micellar NIR probes
Benzo[c,d]indolium derivatives Benzo[c,d]indoliumVariable>15x900 - 1000+ nmVariableSpecialized SWIR research [3]

The Verdict: If your research is strictly in vitro, the butyl-benzo[e]indolium salt is an unnecessary expense. However, if your pipeline involves targeted drug delivery, nanoparticle encapsulation, or deep-tissue in vivo imaging, the butyl variant is the most cost-effective route to achieving the required membrane permeability and NIR emission [5].

Self-Validating Experimental Protocol: Synthesis of a Lipophilic NIR Dye

To guarantee scientific integrity, the synthesis of cyanine dyes from this precursor must be treated as a self-validating system. Every reagent choice must have a mechanistic purpose. The active methyl group at the C2 position of the 1,1,2-trimethyl-1H-benzo[e]indolium precursor is highly reactive toward electrophiles [1], making it ideal for condensation with Vilsmeier-Haack reagents.

Objective

Synthesize a lipophilic heptamethine cyanine dye (Cy7.5 analog) via the condensation of 3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium with a cyclohexene-bridged Vilsmeier reagent.

Step-by-Step Methodology
  • Preparation of the Methylene Base:

    • Action: In an oven-dried 25-mL round bottom flask under a nitrogen atmosphere, suspend 3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium iodide (2.2 eq) in anhydrous acetic anhydride (10 mL).

    • Causality: Acetic anhydride is chosen over standard solvents because it acts simultaneously as a solvent and a powerful water scavenger. Water must be strictly excluded to prevent the hydrolysis of the delicate polymethine chain during formation [2].

  • Controlled Deprotonation:

    • Action: Add anhydrous sodium acetate (2.2 eq) to the suspension under heavy stirring.

    • Causality: Sodium acetate is a mild base. It is precisely strong enough to deprotonate the acidic alpha-proton of the C2-methyl group on the indolium salt (forming the reactive enamine/methylene base) but weak enough that it will not initiate unwanted nucleophilic attack on the Vilsmeier reagent [2].

  • Electrophilic Condensation:

    • Action: Add the Vilsmeier-Haack reagent (1.0 eq), such as N-[(3-(anilinomethylene)-2-chloro-1-cyclohexen-1-yl)methylene]aniline monohydrochloride. Heat the reaction mixture to 60 °C.

    • Causality: The rigid cyclohexene ring in the Vilsmeier reagent prevents photoisomerization of the final polymethine chain, thereby increasing the fluorescence quantum yield of the resulting dye [3].

  • Monitoring and Isolation:

    • Action: Stir for 3 hours. The solution will transition to a deep, luminescent green, indicating the successful formation of the extended π-conjugated system.

    • Action: Cool to room temperature and precipitate the crude dye by adding the mixture dropwise into 100 mL of ice-cold diethyl ether. Filter and purify via silica gel chromatography (DCM/MeOH gradient).

SynthesisWorkflow A 3-Butyl-1,1,2-trimethyl-1H- benzo[e]indolium Salt B Sodium Acetate (Mild Deprotonation) A->B C Reactive Methylene Base (Nucleophile) B->C -HI E Condensation in Acetic Anhydride (60°C, Anhydrous) C->E D Vilsmeier-Haack Reagent (Electrophile) D->E F Lipophilic Heptamethine Dye (NIR Emitter) E->F -H2O, -Aniline

Workflow for lipophilic heptamethine cyanine dye synthesis via methylene base condensation.

Conclusion

The use of 3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium represents a strategic investment in data quality. While the precursor carries a higher financial cost and requires strict anhydrous handling due to the steric bulk of the benzo-fusion, the resulting dyes offer unparalleled advantages for in vivo applications. The combination of the 100 nm bathochromic shift provided by the benzo[e]indole core and the precise lipophilicity imparted by the N-butyl chain makes this compound an indispensable asset for researchers developing next-generation liposomal and micellar NIR imaging agents.

References

  • Owens, E. A., Tawney, J. G., & Henary, M. M. (2014). "2-{(E)-2-[(3E)-2-Chloro-3-{(2E)-2-[1,1-dimethyl-3-(3-phenylpropyl)-1,3-dihydro-2H-benzo[e]indol-2-ylidene]-ethylidene}cyclohex-1-en-1-yl]ethenyl}-1,1-dimethyl-3-(3-phenylpropyl)-1H-benzo[e]indolium Iodide." Molbank, 2014(1), M814. Available at:[Link]

  • Mustroph, H., et al. (2020). "Photophysics and photochemistry of NIR absorbers derived from cyanines: key to new technologies based on chemistry 4.0." Beilstein Journal of Organic Chemistry, 16, 422–458. Available at:[Link]

Safety & Regulatory Compliance

Safety

3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium proper disposal procedures

As a Senior Application Scientist specializing in the synthesis and scale-up of near-infrared (NIR) fluorescent probes, I frequently oversee the handling of complex cyanine dye precursors. 3-Butyl-1,1,2-trimethyl-1H-benz...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in the synthesis and scale-up of near-infrared (NIR) fluorescent probes, I frequently oversee the handling of complex cyanine dye precursors. 3-Butyl-1,1,2-trimethyl-1H-benzo[e]indolium is a critical quaternary ammonium salt used to synthesize advanced imaging agents and theranostic drugs. However, its lipophilic benzindolium core and associated counterions present specific operational hazards.

To ensure laboratory safety and environmental compliance, protocols cannot simply be a list of rules; they must be a self-validating system where every action is driven by chemical causality. This guide provides the definitive, step-by-step methodology for the safe handling, spill response, and compliant disposal of this compound.

Chemical Profiling and Hazard Causality

Before physically handling the compound, personnel must understand why it behaves as a hazard. 3-Butyl-1,1,2-trimethyl-1H-benzo[e]indolium is typically supplied as a solid salt, paired with a counterion such as iodide ( I− ), bromide ( Br− ), or hexafluorophosphate ( PF6−​ ).

  • The Cationic Core: The planar, lipophilic nature of the benzindolium cation gives it a strong affinity for biological membranes. Exposure results in acute irritation to the skin, eyes, and respiratory mucosa [1].

  • The Counterion Effect: The counterion dictates the waste stream. Halide salts (iodide/bromide) exhibit aquatic toxicity and must be strictly segregated as halogenated waste. Hexafluorophosphate salts carry the additional risk of generating highly toxic hydrogen fluoride (HF) gas upon thermal decomposition or exposure to strong mineral acids.

Operational Safety & Handling Procedures

Trustworthy safety protocols rely on preventative engineering controls and causality-driven Personal Protective Equipment (PPE) selection.

Step-by-Step Handling Methodology:

  • Environmental Control: Always handle the neat (solid) powder inside a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood.

    • Causality: The fine crystalline powder is highly susceptible to electrostatic dispersion. Inhalation of aerosolized particles causes immediate respiratory tract irritation.

  • PPE Selection: Don double nitrile gloves (minimum 0.11 mm thickness for solids), a tightly woven lab coat, and wrap-around safety goggles. If handling the compound dissolved in aggressive permeating solvents (e.g., DMSO or DMF), consult specific glove breakthrough times and consider butyl rubber outer gloves.

  • Weighing: Use an anti-static weighing boat. If static charge is visibly repelling the powder, utilize an ionizing fan to neutralize the workspace before transferring the chemical.

  • Solubilization: When dissolving the salt in organic solvents (e.g., dichloromethane, methanol), cap the vessel immediately after addition.

    • Causality: Capping prevents solvent volatilization, which can carry dissolved lipophilic dye precursors into the ambient laboratory air.

Spill Response Protocol

Immediate and correct response to spills prevents widespread laboratory contamination and personnel exposure.

Step-by-Step Spill Cleanup:

  • Assessment: Determine if the spill is solid (powder) or liquid (dissolved in solvent), and assess the volume.

  • Containment (Solid): Do NOT dry sweep. Dry sweeping aerosolizes the indolium salt. Lightly mist the powder with a compatible, low-toxicity solvent (e.g., 70% ethanol or water) to dampen it and suppress dust.

  • Containment (Liquid): Surround the spill with inert absorbent pads or vermiculite. Do not use combustible materials (like paper towels) if the solvent carrier is highly flammable.

  • Collection: Use a non-sparking scoop to transfer the dampened powder or saturated absorbent into a chemically compatible, sealable container (e.g., high-density polyethylene, HDPE).

  • Decontamination: Wash the spill area with a surfactant/detergent solution, followed by a water rinse.

    • Causality: Detergent is required to break down and lift the highly lipophilic benzindolium residues that water alone cannot remove.

Workflow for assessing and responding to a 3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium spill.

Waste Segregation and Disposal Procedures

Under the US Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste must be rigorously evaluated for characteristic hazards. While specific dye production wastes are heavily regulated (e.g., EPA K181 listings for dye/pigment constituents) [2], laboratory-scale precursor waste is governed by characteristic toxicity and ignitability rules [3]. Improper disposal can lead to severe environmental contamination and institutional fines.

Step-by-Step Disposal Plan:

  • Identify the Waste Stream: Audit the specific counterion of your 3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium batch and the solvent used in your reaction.

  • Segregation:

    • Halogenated Waste: If the salt is an iodide, bromide, or hexafluorophosphate, OR if it is dissolved in a halogenated solvent (e.g., Dichloromethane, Chloroform), it MUST be routed to the Halogenated Organic Waste container.

    • Non-Halogenated Waste: If the salt features a non-halogenated counterion (e.g., tosylate) and is dissolved in solvents like DMSO, Ethanol, or Ethyl Acetate, route it to the Non-Halogenated Organic Waste container.

  • Labeling: Clearly label the waste container with the full chemical name (no abbreviations), the exact solvent composition percentages, and the primary GHS hazards (e.g., "Irritant", "Flammable").

  • Storage: Store waste in secondary containment in a designated Satellite Accumulation Area (SAA). Ensure the container remains sealed unless actively adding waste.

  • Final Disposal: Transfer to your institution's Environmental Health and Safety (EHS) department for high-temperature incineration.

    • Causality: Incineration at temperatures exceeding 1000 °C ensures the complete thermal destruction of the stable aromatic benzindolium ring system, preventing downstream aquatic toxicity.

WasteSegregation Waste Indolium Salt Waste Generated Counterion Identify Counterion (Iodide, PF6, etc.) Waste->Counterion Solvent Identify Solvent Used (Aqueous vs. Organic) Counterion->Solvent Halogenated Halogenated Waste Stream (Incineration Required) Solvent->Halogenated Contains Halogens (I-, Br-, PF6-, DCM) NonHalogenated Non-Halogenated Organic Waste Stream Solvent->NonHalogenated No Halogens (e.g., EtOH, DMSO) Aqueous Aqueous Waste Stream (pH 5-9) Solvent->Aqueous Water-based (<10% Organics)

Decision matrix for segregating indolium dye precursor waste based on counterion and solvent.

Quantitative Data & Regulatory Limits

To ensure absolute compliance and safety, adhere to the following quantitative thresholds when handling indolium salts and managing their associated waste streams.

ParameterSpecification / LimitRegulatory/Safety Context
GHS Signal Word WarningIndicates moderate acute toxicity and mucosal irritation [1].
Spill Threshold (Evacuation) > 50 g (Solid) or > 500 mL (Solvent)Triggers mandatory EHS intervention and laboratory evacuation.
Waste Accumulation Limit 55 Gallons (Total Hazardous)EPA RCRA limit for standard Satellite Accumulation Areas (SAAs) [3].
Incineration Temperature > 1000 °CRequired for complete destruction of stable aromatic ring systems.
Recommended Glove Thickness 0.11 mm (Nitrile)Minimum barrier requirement for handling neat solid powders.

References

  • Hazardous Waste Management System; Identification and Listing of Hazardous Waste; Dyes and/or Pigments Production Wastes Federal Register / US Environmental Protection Agency[Link]

  • Hazardous Waste Listings and Characteristic Waste Identification US Environmental Protection Agency (EPA)[Link]

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